TRPM8 antagonist
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H26N2O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C26H26N2O2/c1-30-26(29)25(16-22-17-27-24-15-9-8-14-23(22)24)28(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-15,17,25,27H,16,18-19H2,1H3 |
InChI Key |
HHVOOJDLCVOLKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to TRPM8 Antagonist Discovery and Synthesis Strategies
The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel, is the primary sensor for cold temperatures and cooling agents like menthol.[1] Expressed predominantly in sensory neurons, TRPM8 is implicated in a variety of physiological and pathological processes, including cold sensation, neuropathic pain, and inflammatory pain.[1][2] This has positioned TRPM8 as a significant therapeutic target for developing novel analgesics to treat conditions associated with cold allodynia and hyperalgesia.[1][3] The development of small molecule antagonists for TRPM8 is a focal point of research for treating conditions like neuropathic pain, inflammation, migraine, and cancer.[4]
This guide provides a comprehensive overview of the discovery and synthesis strategies for TRPM8 antagonists, detailing key chemical scaffolds, structure-activity relationships, experimental evaluation protocols, and the current clinical landscape.
The TRPM8 Signaling Pathway
TRPM8 is a polymodal channel activated by a range of stimuli including cold temperatures (between 8–28°C), cooling compounds such as menthol and icilin, voltage, and changes in osmolarity.[2][3] The activation of the TRPM8 channel initiates an influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization. This depolarization can generate an action potential, which is transmitted to the central nervous system, resulting in the sensation of cold and, in some pathological states, pain.[5]
The signaling cascade is complex and involves several regulatory molecules. Phosphatidylinositol 4,5-bisphosphate (PIP2) is a critical component for channel activity.[2][6] The stimulation of TRPM8 can trigger an intracellular signaling pathway that alters gene expression patterns.[6] G protein-coupled receptor (GPCR) signaling cascades can also modulate TRPM8 function.[2] For instance, activation of Gq-coupled receptors can lead to the stimulation of phospholipase Cβ (PLCβ), which cleaves PIP2, thereby inhibiting channel activity.[3] Furthermore, kinases like Protein Kinase C (PKC) and Protein Kinase A (PKA) are involved in regulating TRPM8 activity through phosphorylation.[3]
Below is a diagram illustrating the key elements of the TRPM8 signaling pathway and points of inhibition by antagonists.
Strategies for this compound Discovery
The discovery of novel TRPM8 antagonists typically follows a structured workflow, beginning with target identification and validation, proceeding through hit identification and lead optimization, and culminating in preclinical and clinical development.
Key Chemical Scaffolds and Synthesis Strategies
Several classes of small molecules have been identified as potent TRPM8 antagonists.
-
β-Lactam Derivatives : Researchers have identified β-lactam derivatives with significant hydrophobic character that demonstrate potent and selective this compound activity.[7][8][9] Synthesis strategies often involve modifying substituents on the β-lactam core to improve properties like metabolic stability and polar surface area.[9][10] For example, substituting a tert-butyl ester with an isobutyl amide moiety has been shown to enhance antagonist activity.[7][9]
-
N-(1-naphthyl)-2-methylpropanamide Derivatives : This scaffold has been a promising starting point for developing potent TRPM8 inhibitors.[1] Structure-activity relationship (SAR) studies on this core have revealed that the nature of the propanamide R group is critical for activity.[1]
-
Other Scaffolds : Various other chemical classes have been explored, including tryptamine derivatives, linear ureas, and tetrahydronaphthyridines.[4] For instance, the company Pfizer developed PF-05105679, a potent antagonist that advanced to clinical trials.[11][12] Amgen has also contributed significantly to the field with compounds like AMG2850 and AMG333.[4][11]
Structure-Activity Relationships (SAR)
Understanding the relationship between a compound's structure and its biological activity is crucial for rational drug design. For the N-(1-naphthyl)-2-methylpropanamide scaffold, preliminary SAR insights have been derived from high-throughput screening campaigns.[1]
Data Presentation: Comparative Antagonist Activity
The following tables summarize quantitative data for various TRPM8 antagonists, allowing for direct comparison of their potency and efficacy.
Table 1: N-(1-naphthyl)propanamide Derivatives [1]
| Compound ID | R Group | % Inhibition at 10 µM | IC50 (nM) |
|---|---|---|---|
| 1 | -CH(CH₃)₂ | > 50% | 7.23 |
| 2 | -CH₂CH(CH₃)₂ | < 10% | N/A |
| 3 | -CH₂-phenyl | < 10% | N/A |
| 4 | -CH₂CH₂-phenyl | < 10% | N/A |
Table 2: β-Lactam Derivatives (vs. 100 µM Menthol) [8]
| Compound | Species | Assay | IC50 |
|---|---|---|---|
| 34 | hTRPM8 | Ca²⁺ microfluorimetry | 1.14 ± 0.08 µM |
| 34 | rTRPM8 | Patch-Clamp | 0.40 ± 0.02 µM |
| 35 | hTRPM8 | Ca²⁺ microfluorimetry | 1.01 ± 0.05 µM |
| 35 | rTRPM8 | Patch-Clamp | 0.50 ± 0.03 µM |
Table 3: Clinically Investigated and Preclinical Antagonists [4][5]
| Compound | Species | Test | Dosage / Concentration | Key Findings |
|---|---|---|---|---|
| PF-05105679 | Human | Cold Pressor Test | 900 mg (single dose) | Efficacy comparable to oxycodone. |
| Human | Body Temperature | 600, 900 mg | No significant effect on core body temperature. | |
| AMG333 | Rat | Wet-Dog Shakes | ED50 = 1.14 mg/kg | Potent in vivo activity. |
| Rat | Cold Pressor Test | ED50 = 1.10 mg/kg | Effective in a model of cold-induced response. | |
| AMG2850 | Rat | Wet-Dog Shakes | 10 mg/kg (p.o.) | Fully prevented icilin-induced shakes. |
| Rat | Body Temperature | 100 mg/kg (p.o.) | Caused a significant decrease in body temperature. |
| RQ-00434739 | - | In Vitro Assay | IC50 = 14 nM | Potent and selective antagonist. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of TRPM8 antagonists.
In Vitro Calcium Influx Assay
This high-throughput assay measures the ability of antagonists to inhibit the influx of calcium through the TRPM8 channel upon agonist stimulation.[5][13]
-
1. Cell Preparation:
-
2. Dye Loading:
-
Remove the culture medium.
-
Add a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM, Fura-2 AM) to the cells.
-
Incubate the plate for 1-2 hours at 37°C in the dark.[5]
-
-
3. Compound Addition:
-
Prepare serial dilutions of the antagonist compounds in an appropriate assay buffer.
-
After dye loading, wash the cells with the assay buffer.
-
Add the antagonist solutions to the wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature.[5]
-
-
4. Agonist Stimulation and Signal Detection:
-
Prepare a solution of a TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a submaximal response (e.g., EC80).[5]
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence, then add the agonist solution to all wells.
-
Record the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
-
5. Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration relative to control wells (agonist only vs. vehicle).
-
Plot the percentage of inhibition against the antagonist concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Patch-Clamp Electrophysiology Assay
This "gold standard" technique provides a direct measurement of ion channel currents, allowing for detailed characterization of antagonist effects on channel activity.[5][15]
-
1. Cell Preparation:
-
Plate HEK293 cells expressing TRPM8 onto glass coverslips 24-48 hours before the experiment.[5]
-
-
2. Solutions:
-
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier in the whole-cell configuration.
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane before rupturing the membrane to achieve whole-cell access.
-
-
4. Data Acquisition:
-
Record baseline currents.
-
Apply a TRPM8 agonist (e.g., 100 µM menthol or a cold ramp) via a perfusion system to elicit an inward current.[5][8]
-
Once a stable response is achieved, co-apply the this compound at various concentrations with the agonist.
-
Record the inhibition of the agonist-induced current.[5]
-
-
5. Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the data and fit to determine the IC50 value.[5]
-
In Vivo Cold Pressor Test (Rat)
This preclinical model assesses the analgesic potential of TRPM8 antagonists by measuring their ability to blunt the hypertensive response to a cold stimulus.[5]
-
1. Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Anesthetize the animals (e.g., with urethane).
-
Surgically implant a catheter into the femoral artery to allow for continuous monitoring of blood pressure and heart rate.[5]
-
-
2. Compound Administration:
-
Administer the this compound or vehicle via the desired route (e.g., oral gavage, intravenous) at a specific time point before the test.[5]
-
-
3. Cold Pressor Test Procedure:
-
Record a stable baseline blood pressure.
-
Immerse one of the rat's paws in a cold water bath (e.g., 2-4°C) for a fixed duration (e.g., 1-2 minutes).
-
Continuously record the blood pressure and heart rate throughout the stimulus period and during recovery. The cold stimulus typically elicits a rapid increase in blood pressure.
-
-
4. Data Analysis:
-
Quantify the peak change in mean arterial pressure (MAP) from the pre-stimulus baseline.
-
Compare the hypertensive response in antagonist-treated animals to the vehicle-treated control group.
-
Calculate the percentage of inhibition of the cold-induced pressor response to determine the in vivo efficacy of the compound. Dose-response curves can be generated to determine an ED50 value.[5]
-
Clinical Landscape and Future Directions
The therapeutic potential of TRPM8 antagonists has led to several compounds entering clinical trials, primarily for pain and migraine.[4][11]
-
PF-05105679 (Pfizer): This compound showed efficacy in a human cold pressor test, a model of cold-related pain.[11][12] However, its development was halted due to a short half-life and adverse effects, including sensations of heat.[11]
-
AMG-333 (Amgen): Developed for the treatment of migraine, this antagonist did not pass Phase I studies.[4]
-
Elismetrep (Kallyope): As of late 2025, elismetrep, an oral this compound, has shown positive results in a Phase 2b study for the acute treatment of migraine.[16] It demonstrated a favorable efficacy and safety profile, with plans for registrational studies to begin in 2026.[16]
Despite some setbacks, the clinical data, particularly the recent success of elismetrep, validates TRPM8 as a promising therapeutic target.[16] A major challenge in the field has been managing on-target side effects related to thermoregulation, as TRPM8 is involved in maintaining body temperature.[11][12] Antagonists can potentially cause hypothermia or paradoxical heat sensations.[11][12]
Future research will likely focus on developing antagonists with improved selectivity and pharmacokinetic profiles, and a wider therapeutic window to minimize side effects. The continued exploration of diverse chemical scaffolds and a deeper understanding of the structural biology of the TRPM8 channel will be instrumental in designing the next generation of antagonists to treat a range of debilitating conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity [mdpi.com]
- 9. β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure-Activity Relationships and Antiallodynic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation | PLOS One [journals.plos.org]
- 14. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and in Vitro Functional Characterization of a Menthyl this compound Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neurologylive.com [neurologylive.com]
The Core Mechanism of TRPM8 Antagonism in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating chronic condition arising from nerve damage, is frequently characterized by cold allodynia—a painful response to innocuous cold stimuli. The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the primary sensor of cold and cooling agents like menthol, has emerged as a critical therapeutic target. In neuropathic states, TRPM8 expression and function are often dysregulated in primary sensory neurons, contributing significantly to the pathophysiology of cold hypersensitivity. TRPM8 antagonists function by directly blocking this channel, thereby preventing the aberrant firing of cold-sensitive neurons and mitigating pain. This guide provides a detailed examination of the mechanism of action for TRPM8 antagonists, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing the core signaling pathways involved.
TRPM8 and Its Role in Neuropathic Pain
TRPM8 is a non-selective cation channel primarily expressed in a subpopulation of small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG).[1] Under normal physiological conditions, its activation by cold temperatures (<26°C) or chemical agonists (e.g., menthol, icilin) allows an influx of Na⁺ and Ca²⁺ ions.[2] This leads to membrane depolarization and the generation of action potentials that travel along Aδ and C fibers to the central nervous system, where they are perceived as a cooling sensation.
In the context of neuropathic pain, which can be induced by nerve injury, chemotherapy, or metabolic diseases, the role of TRPM8 becomes pathological.[3] A significant body of evidence points to the following key changes:
-
Upregulation of TRPM8 Expression: Following nerve injury, such as in the Chronic Constriction Injury (CCI) model, the number of sensory neurons expressing TRPM8 protein and mRNA increases in the ipsilateral DRG.[1][3]
-
Functional Sensitization: Surviving neurons exhibit enhanced responsiveness to both cold and menthol, meaning the channel activates at warmer temperatures and produces a more robust signal.[3]
-
Recruitment of Nociceptors: Nerve damage may induce a functional imbalance, recruiting previously "silent" nociceptive afferents that now respond to innocuous cold, transforming a normal cooling sensation into a painful one.
This sensitization and upregulation create a state where non-painful cold stimuli are sufficient to drive robust nociceptive signaling, resulting in the characteristic cold allodynia and hyperalgesia experienced by patients.[3]
Mechanism of Action of TRPM8 Antagonists
TRPM8 antagonists exert their therapeutic effect by directly inhibiting the function of the TRPM8 ion channel. By binding to the channel protein, these small molecules prevent its opening in response to thermal (cold) or chemical stimuli. This blockade can occur through various modes, including competitive and non-competitive inhibition, ultimately preventing the influx of cations.[4]
The core therapeutic mechanism is the normalization of sensory signaling from the periphery. In a neuropathic state, where TRPM8 channels are hyperexcitable, antagonists effectively raise the threshold for neuronal firing in response to cold. By preventing the depolarization of sensitized sensory neurons, these compounds reduce the barrage of aberrant signals sent to the spinal cord, thereby alleviating cold-related neuropathic pain.[5]
Key Signaling Pathways in TRPM8 Sensitization
The upregulation of TRPM8 in neuropathic conditions is not a passive process but is driven by specific intracellular signaling cascades initiated by nerve injury. Key pathways identified include Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB).
-
PKC Pathway: Nerve injury leads to the activation of PKC in DRG neurons. Activated PKC can phosphorylate TRPM8 or associated proteins, increasing channel sensitivity and contributing to the maintenance of neuropathic pain.
-
NF-κB Pathway: NF-κB is a transcription factor that plays a crucial role in inflammatory and pain signaling. Following nerve injury, NF-κB is activated and translocates to the nucleus, where it can promote the transcription of pro-nociceptive genes, including TRPM8. Studies have shown that blocking TRPM8 with an antagonist can, in turn, reduce the expression of both NF-κB and activated PKC in the DRG of neuropathic rats.
Quantitative Data on TRPM8 Antagonists
The development of TRPM8 antagonists has yielded several compounds with varying potencies and preclinical efficacy. The tables below summarize key quantitative data for representative molecules.
Table 1: In Vitro Potency of Select TRPM8 Antagonists
| Antagonist | Assay Type | Cell/Channel | Agonist/Stimulus | IC50 / IC90 | Citation(s) |
| PF-05105679 | Electrophysiology | Human TRPM8 | - | 103 nM (IC50) | [6][7] |
| AMG2850 | Ca²⁺ Uptake | Rat TRPM8 (CHO cells) | Cold | 41 ± 8 nM (IC50) | [8][9] |
| Ca²⁺ Uptake | Rat TRPM8 (CHO cells) | Icilin | 204 ± 28 nM (IC90) | [9][10] | |
| AMTB | Ca²⁺ Influx | TRPM8 | Icilin | ~590 nM (pIC50=6.23) | [11] |
| M8-An | Ca²⁺ Influx | Human TRPM8 (HEK293) | Icilin | 10.9 nM (IC50) | [5] |
| RGM8-51 | Ca²⁺ Influx | Rat TRPM8 (HEK293) | Menthol | 1.06 µM (IC50) | [12] |
| Ca²⁺ Influx | Human TRPM8 (HEK293) | Menthol | 1.74 µM (IC50) | [12] | |
| BB 0322703 | Patch-Clamp | - | - | 1.25 µM (IC50) | [13][14] |
| PBMC | Ca²⁺ Microfluorimetry | - | - | < 1 nM (IC50) | [15] |
Table 2: Preclinical Efficacy of TRPM8 Antagonists in Neuropathic Pain Models
| Antagonist | Animal Model | Pain Modality | Key Result | Citation(s) |
| AMG2850 | Spinal Nerve Ligation (SNL), Rat | Tactile Allodynia | No significant therapeutic effect at doses up to 100 mg/kg. | [9][10] |
| RGM8-51 | Oxaliplatin-Induced, Mouse | Cold Hypersensitivity | In vivo antinociceptive activity observed. | [12][16] |
| CCI, Rat | Cold, Mechanical, Heat Hypersensitivity | Reduced hypersensitivity. | [12][16] | |
| PBMC | CCI, Mouse | Cold Hypersensitivity | Significantly reduced cold hypersensitivity scores vs. vehicle. | [15] |
| M8-An | Spinal Nerve Ligation, Rat | Cold Hypersensitivity | Attenuated behavioral responses to cold stimulation. | [5] |
| Janssen Cmpds | Neuropathic Pain Model, Rat | Cold Allodynia | Effective in suppressing cold-induced allodynia. | [3] |
| Glenmark Cmpd | Oxaliplatin-Induced, Rat | Cold Allodynia | Efficacious at a 30 mg/kg dose. | [3] |
Table 3: Clinical Trials of TRPM8 Antagonists
| Compound | Phase | Indication | Key Findings & Status | Citation(s) |
| PF-05105679 | Phase 1 | Cold-Related Pain | 900 mg dose showed efficacy in a cold pressor test comparable to oxycodone. Did not affect core body temperature. Development limited by short half-life and adverse events (intolerable hot sensation). | [2][7][17][18] |
| Elismetrep | Phase 2b | Acute Migraine | Positive results announced; demonstrated favorable efficacy and safety. Registrational studies planned for 2026. | [19] |
| AMG-333 | Phase 1 | Migraine | Did not advance beyond Phase 1 due to safety concerns/adverse effects. | [18] |
Experimental Protocols and Methodologies
The evaluation of TRPM8 antagonists relies on a combination of in vitro and in vivo assays to determine potency, selectivity, and therapeutic efficacy.
In Vitro Assays
-
Calcium Influx Assays:
-
Objective: To measure the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium ([Ca²⁺]i).
-
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the TRPM8 channel of interest (e.g., human, rat) are cultured to confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) for a specified time at 37°C.
-
Assay: Cells are washed and incubated with varying concentrations of the test antagonist for a short period.
-
Activation: A known TRPM8 agonist (e.g., menthol, icilin) is added to stimulate channel opening and subsequent Ca²⁺ influx.
-
Detection: Changes in fluorescence intensity are measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Analysis: The antagonist's inhibitory effect is quantified, and IC50 values are calculated from concentration-response curves.[11][14]
-
-
-
Electrophysiology (Whole-Cell Patch-Clamp):
-
Objective: To directly measure the antagonist's effect on ion currents flowing through the TRPM8 channel.
-
Methodology:
-
Cell Preparation: A single TRPM8-expressing cell is selected for recording.
-
Patching: A glass micropipette forms a high-resistance (giga-ohm) seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Stimulation: TRPM8 channels are activated using a chemical agonist (e.g., menthol) in the extracellular solution or by changing the temperature of the perfusate.
-
Recording: Inward and outward currents are recorded in response to voltage steps or ramps.
-
Antagonist Application: The antagonist is perfused onto the cell, and the reduction in the agonist-evoked current is measured to determine potency (IC50).[12][14]
-
-
In Vivo Neuropathic Pain Models
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve:
-
Objective: To create a model of traumatic nerve injury that results in persistent pain behaviors, including cold allodynia.
-
Methodology:
-
Anesthesia: Rodents (typically rats or mice) are deeply anesthetized.
-
Surgery: The common sciatic nerve is exposed at the mid-thigh level.
-
Ligation: Four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve at ~1 mm intervals, causing a mild constriction.
-
Closure: The muscle and skin are sutured.
-
Post-Operative Care: Animals are monitored and allowed to recover. Pain-like behaviors typically develop over several days to weeks.[3]
-
-
-
Chemotherapy-Induced Neuropathic Pain (e.g., Oxaliplatin Model):
-
Objective: To model the painful peripheral neuropathy that is a common side effect of certain chemotherapeutic agents.
-
Methodology:
-
Drug Administration: Rodents receive repeated systemic administrations (e.g., intraperitoneal) of oxaliplatin over a period of days.
-
Behavioral Testing: Animals are tested for the development of cold and mechanical hypersensitivity, which typically manifests after a cumulative dose is reached.[13]
-
-
Behavioral Assays
-
Cold Allodynia (Acetone Drop Test):
-
Objective: To quantify hypersensitivity to a non-noxious cooling stimulus.
-
Methodology:
-
Acclimation: The animal is placed on an elevated mesh platform in a clear enclosure and allowed to acclimate.
-
Stimulation: A drop of acetone is applied to the plantar surface of the hind paw, causing evaporative cooling.
-
Observation: The animal's response is observed for a set period (e.g., 1 minute). Behaviors such as paw withdrawal, flinching, licking, or shaking are recorded.
-
Scoring: The duration or frequency of the pain-related behaviors is scored to quantify the level of cold allodynia.[3][15]
-
-
Conclusion and Future Directions
The role of TRPM8 as a key mediator of cold sensation and its pathological dysregulation in neuropathic states establishes it as a compelling target for the treatment of chronic pain. TRPM8 antagonists have consistently demonstrated the ability to reverse cold hypersensitivity in a variety of preclinical models by blocking the aberrant signaling at its source in peripheral sensory neurons.
However, the translation to clinical success has been challenging. The primary hurdles include managing on-target side effects, such as alterations in thermoregulation and paradoxical sensations of heat, which have limited the therapeutic window for some candidates.[2][18] The divergent efficacy of some compounds against mechanical versus thermal hypersensitivity also highlights the complexity of neuropathic pain signaling and suggests that TRPM8's role may vary depending on the specific pain modality and underlying pathology.[9][10]
Future research should focus on:
-
Developing antagonists with improved selectivity and pharmacokinetic profiles to widen the therapeutic index.
-
Elucidating the specific patient populations most likely to benefit from TRPM8 antagonism.
-
Investigating the potential for combination therapies, where TRPM8 antagonists could be paired with drugs targeting other pain pathways.
Despite the challenges, the clear mechanistic rationale and positive preclinical data ensure that TRPM8 will remain an area of intense investigation in the quest for novel, more effective treatments for neuropathic pain.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of vinylcycloalkyl-substituted benzimidazole TRPM8 antagonists effective in the treatment of cold allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel this compound attenuates cold hypersensitivity after peripheral nerve injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. AMG2850, a potent and selective this compound, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMG2850, a potent and selective this compound, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMTB, a TRPM8 channel blocker: evidence in rats for activity in overactive bladder and painful bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice | PLOS One [journals.plos.org]
- 16. β-Lactam this compound RGM8-51 Displays Antinociceptive Activity in Different Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PF-05105679 - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. neurologylive.com [neurologylive.com]
Probing the Cold Gate: A Technical Guide to Investigating TRPM8 Antagonists in Migraine Therapy Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transient receptor potential melastatin 8 (TRPM8) channel, a sensor for cold and cooling agents, has emerged as a compelling, genetically validated target for the development of novel migraine therapeutics. The expression of TRPM8 on trigeminal sensory neurons, which are pivotal in the pathophysiology of migraine, positions it as a key player in modulating the signaling pathways that lead to migraine pain. However, the dual pro- and anti-nociceptive roles observed in preclinical studies present a complex challenge. This technical guide provides an in-depth overview of the core methodologies and signaling pathways involved in the investigation of TRPM8 antagonists for migraine therapy. It is designed to equip researchers and drug development professionals with the necessary information to design, execute, and interpret key experiments in this promising area of neuroscience.
The Role of TRPM8 in Migraine Pathophysiology
Genome-wide association studies (GWAS) have consistently identified single nucleotide polymorphisms (SNPs) in the TRPM8 gene associated with a reduced risk of migraine, providing strong genetic validation for its involvement in the disease.[1][2] TRPM8 is a non-selective cation channel expressed on a subset of primary sensory neurons of the trigeminal ganglia that innervate the meninges.[1][3] Activation of these neurons is a critical event in the initiation of a migraine attack.
The precise role of TRPM8 in migraine is multifaceted. While cold is a known trigger for migraine in some individuals, the TRPM8 agonist menthol has been reported to provide pain relief.[2] Preclinical studies have mirrored this complexity, with TRPM8 activation shown to both elicit and alleviate headache-like behaviors in animal models.[2] This duality underscores the need for a thorough investigation of both agonists and antagonists as potential therapies. Recent preclinical evidence, however, suggests that TRPM8 channels and afferents are required for cutaneous allodynia and spontaneous pain induced by migraine triggers like nitroglycerin (NTG) and calcitonin gene-related peptide (CGRP), strengthening the rationale for an antagonistic approach.[4][5]
TRPM8 Signaling in Trigeminal Neurons
Upon activation by cold temperatures or chemical agonists like menthol and icilin, TRPM8 undergoes a conformational change, allowing the influx of cations, primarily Ca²⁺ and Na⁺. This leads to depolarization of the neuronal membrane and the initiation of an action potential. The subsequent increase in intracellular Ca²⁺ is a critical second messenger, triggering downstream signaling cascades.
Several pathways are known to modulate TRPM8 activity. Phosphatidylinositol 4,5-bisphosphate (PIP2) is essential for its activation, and its depletion through phospholipase C (PLC) activation can inhibit channel function.[3][6] The channel's activity is also modulated by G-protein coupled receptors (GPCRs) and phosphorylation by protein kinase A (PKA) and protein kinase C (PKC).[3][7][8] In the context of migraine, a key consequence of trigeminal neuron activation is the release of vasoactive neuropeptides, most notably CGRP, a central player in migraine pathology.[2][5][9] TRPM8 antagonists are hypothesized to prevent this initial depolarization and subsequent CGRP release, thereby blocking the cascade of events that leads to migraine pain.
Quantitative Data for Preclinical TRPM8 Antagonists
The development of potent and selective TRPM8 antagonists has been a focus of several pharmaceutical programs. Below is a summary of publicly available data for key preclinical and clinical compounds.
| Compound | Target Species | In Vitro Potency (IC50) | In Vivo Model | Efficacy | Reference |
| AMG-333 | Human | 13 nM | Rat Wet-Dog Shake | ED50 = 1.14 mg/kg | [10] |
| Rat Cold Pressor Test | ED50 = 1.10 mg/kg | [10] | |||
| PF-05105679 | Human | 103 nM | Guinea Pig Bladder (menthol) | IC50 = 200 nM | [11][12][13] |
| Human Cold Pressor Test | Significant pain reduction at 900mg | [11][12][13] | |||
| PBMC | Rat | Not specified | Mouse NTG-induced allodynia | Prevents acute allodynia | [4] |
| RGM8-51 | Rat | 1.06 µM (Ca²⁺ microfluorography) | Mouse NTG-induced hyperesthesia | Reduces mechanical hypersensitivity | [14] |
| Human | 1.74 µM (Ca²⁺ microfluorography) | [14] | |||
| Rat | 0.97 µM (Patch-clamp) | [14] | |||
| Elismetrep | Human | Preclinical data not detailed | Phase 2b Clinical Trial | Favorable efficacy in acute migraine | [1][15] |
Note: This table is not exhaustive and represents a selection of compounds with available data. Direct comparison of potency and efficacy can be challenging due to variations in experimental protocols.
Experimental Protocols
A systematic evaluation of a novel this compound involves a tiered approach, beginning with in vitro characterization and progressing to in vivo models of migraine-like pain.
In Vitro Assays
This high-throughput assay is the primary method for screening and determining the potency (IC50) of TRPM8 antagonists.[16][17][18]
-
Objective: To quantify the inhibitory effect of a test compound on TRPM8 activation by measuring changes in intracellular calcium.
-
Cell Lines: HEK293 or CHO cells stably expressing the human TRPM8 channel. Wild-type, non-transfected cells are used as a negative control.
-
Materials:
-
TRPM8-expressing and wild-type cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
TRPM8 agonist (e.g., menthol or icilin)
-
Test compound and reference antagonist (e.g., AMTB)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence microplate reader (e.g., FLIPR, FlexStation)
-
-
Protocol:
-
Cell Plating: Seed TRPM8-expressing cells into the microplates and culture overnight to achieve 80-90% confluency.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Incubate cells with the Fluo-4 AM loading solution for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash away excess dye. Add varying concentrations of the test compound or reference antagonist to the wells and incubate for 10-20 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record baseline fluorescence for 10-20 seconds. Add a pre-determined concentration (typically EC80) of a TRPM8 agonist (e.g., menthol) to all wells and continue recording the fluorescence signal for 2-5 minutes.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the response of the agonist alone. Fit the data to a dose-response curve to determine the IC50 value.
-
Selectivity Profiling: To assess selectivity, the assay can be adapted to use cell lines expressing other TRP channels (e.g., TRPV1, TRPA1) and their respective agonists.
-
This technique provides a direct measure of ion channel currents, allowing for a detailed characterization of the antagonist's mechanism of inhibition.[10][17][19][20]
-
Objective: To characterize the effect of a test compound on TRPM8-mediated ion currents.
-
Cell Lines: HEK293 cells expressing the human TRPM8 channel, plated on glass coverslips.
-
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
-
TRPM8 agonist (e.g., menthol) and test compound
-
-
Protocol:
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a TRPM8-expressing cell. Clamp the membrane potential at a holding potential of -60 mV.
-
Baseline Recording: Record baseline membrane currents.
-
Agonist Application: Perfuse the cell with an extracellular solution containing a TRPM8 agonist to activate the channel and record the resulting inward current.
-
Antagonist Application: Once a stable agonist-induced current is achieved, co-perfuse the cell with the agonist and varying concentrations of the test compound.
-
Data Analysis: Measure the reduction in the peak current amplitude at each concentration of the antagonist. Generate a dose-response curve to calculate the IC50. The voltage-dependence of the block can also be investigated using voltage-step protocols.
-
In Vivo Models
NTG, a nitric oxide donor, is a well-validated migraine trigger in humans and induces a state of central sensitization and cutaneous allodynia in rodents, mimicking key features of a migraine attack.[14][21][22][23][24]
-
Objective: To assess the efficacy of a this compound in reversing or preventing NTG-induced mechanical allodynia.
-
Animals: Male or female C57BL/6 mice or Sprague-Dawley rats.
-
Materials:
-
Nitroglycerin (NTG) solution
-
Test compound
-
Von Frey filaments for assessing mechanical sensitivity
-
Testing apparatus with an elevated mesh floor
-
-
Protocol:
-
Acclimatization: Habituate the animals to the testing environment and handling for several days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold using von Frey filaments. This is typically done by applying filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
NTG Administration: Administer NTG (typically 10 mg/kg, i.p.) to induce a migraine-like state.
-
Compound Administration: The test compound can be administered either before (preventative paradigm) or after (reversal paradigm) the NTG injection.
-
Post-NTG Measurement: At a specified time point after NTG administration (e.g., 2 hours), re-assess the paw withdrawal threshold. A significant decrease in the threshold in the vehicle-treated group indicates the development of allodynia.
-
Data Analysis: Compare the paw withdrawal thresholds between the vehicle-treated and compound-treated groups. Efficacy is demonstrated by a significant prevention or reversal of the NTG-induced decrease in withdrawal threshold.
-
The TRPM8 super-agonist icilin induces a robust and quantifiable "wet-dog shake" (WDS) behavior in rats, which is a centrally mediated response to TRPM8 activation. This model is a useful pharmacodynamic assay to confirm target engagement in vivo.[25][26][27][28]
-
Objective: To assess the in vivo target engagement of a this compound by measuring its ability to block icilin-induced WDS.
-
Animals: Male Sprague-Dawley rats.
-
Materials:
-
Icilin solution
-
Test compound
-
Observation chambers
-
-
Protocol:
-
Acclimatization: Habituate the rats to the observation chambers.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., p.o.) at a specified time before icilin challenge.
-
Icilin Administration: Administer icilin (e.g., 2.5 mg/kg, i.p.) to induce the WDS behavior.
-
Observation: Immediately after icilin injection, place the rat in the observation chamber and count the number of WDS events over a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the number of WDS events in the compound-treated groups to the vehicle-treated group. A dose-dependent reduction in WDS indicates in vivo target engagement of the TRPM8 channel.
-
The CPT in rodents is a model of acute pain that assesses the analgesic potential of compounds by measuring their ability to attenuate the hypertensive response to a cold stimulus.[15][29]
-
Objective: To evaluate the analgesic effect of a this compound on cold-induced pain responses.
-
Animals: Adult male Sprague-Dawley rats.
-
Materials:
-
Anesthetic (e.g., urethane)
-
Catheters for arterial blood pressure monitoring
-
Ice-cold water bath (0.5°C)
-
Test compound
-
-
Protocol:
-
Animal Preparation: Anesthetize the rat and catheterize the femoral artery to continuously monitor mean arterial pressure (MAP) and heart rate (HR).
-
Compound Administration: Administer the test compound or vehicle.
-
CPT Procedure: After a stabilization period, immerse the hindlimbs and ventral portion of the rat's body in the ice-cold water for a short duration (e.g., 2 minutes).
-
Data Recording: Record the changes in MAP and HR during the cold stimulus.
-
Data Analysis: Compare the peak increase in MAP and HR in the compound-treated group to the vehicle-treated group. A significant attenuation of the hypertensive and tachycardic response indicates an analgesic effect.
-
Conclusion and Future Directions
The investigation of TRPM8 antagonists for migraine therapy is a rapidly evolving field. While the initial clinical development of some antagonists has been halted due to side effects such as sensations of heat, the recent positive phase 2b results for elismetrep have revitalized interest in this target.[1][14][15] The complex pharmacology of TRPM8 necessitates a rigorous and systematic approach to drug discovery, employing a combination of in vitro and in vivo models to fully characterize the potency, selectivity, and therapeutic potential of novel compounds. The detailed protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to confidently navigate the challenges and opportunities in targeting TRPM8 for the acute treatment of migraine. Future research will likely focus on developing antagonists with improved side effect profiles and exploring their potential in combination with existing migraine therapies, such as CGRP antagonists.
References
- 1. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Functional interactions between transient receptor potential M8 and transient receptor potential V1 in the trigeminal system: Relevance to migraine pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cool things to know about TRPM8! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of New TRPM8 Modulators in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient receptor potential melastatin 8 (TRPM8) is required for nitroglycerin and calcitonin gene-related peptide induced migraine-like pain behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Transient Receptor Potential Channel TRPM8 Is Inhibited via the α2A Adrenoreceptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Two mechanisms involved in trigeminal CGRP release: implications for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Inhibition of TRPM8 Channels Reduces Pain in the Cold Pressor Test in Humans | Semantic Scholar [semanticscholar.org]
- 12. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. egrove.olemiss.edu [egrove.olemiss.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. Animal Model of Chronic Migraine-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. scantox.com [scantox.com]
- 25. benchchem.com [benchchem.com]
- 26. Icilin-induced wet-dog shakes in rats are dependent on NMDA receptor activation and nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Mu and kappa opioid receptor agonists antagonize icilin-induced wet-dog shaking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cold pressor test in the rat: medullary and spinal pathways and neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TRPM8 Antagonism in Non-Neuronal Cells: A Technical Guide
Executive Summary
The Transient Receptor Potential Melastatin 8 (TRPM8) channel, canonically known as the primary sensor of cold temperatures in the nervous system, is increasingly recognized for its significant role in the pathophysiology of non-neuronal cells.[1] Aberrant expression of TRPM8 has been identified in a multitude of cancers, including those of the prostate, bladder, pancreas, and skin, where it influences critical cellular processes such as proliferation, apoptosis, and migration.[2] Consequently, TRPM8 has emerged as a promising therapeutic target, with antagonists being developed to modulate its activity. This guide provides an in-depth technical overview of the effects of TRPM8 antagonists on various non-neuronal cell types, summarizing quantitative data, detailing relevant signaling pathways, and providing standardized experimental protocols to aid in future research and development.
TRPM8 Expression and Function in Non-Neuronal Tissues
While its function as a cold receptor in sensory neurons is well-established, TRPM8 is also expressed in a variety of non-neuronal tissues, including the prostate, bladder, lungs, and skin.[3][4] In these tissues, its function is less understood but appears to be involved in processes ranging from ion homeostasis to cell differentiation.[1][5] In the context of malignancy, TRPM8 expression is often dysregulated. For instance, its expression is elevated in early-stage prostate cancer and various other carcinomas, implicating it in tumor progression.[6][7] This has made the channel an attractive target for cancer therapy.[8]
Effects of TRPM8 Antagonists on Cancer Cell Pathophysiology
Pharmacological inhibition of the TRPM8 channel has demonstrated significant anti-neoplastic effects across a range of cancer cell lines. These effects are primarily centered on the reduction of cell viability, inhibition of proliferation and migration, and induction of apoptosis.
Prostate Cancer
The role of TRPM8 in prostate cancer is the most studied, yet it remains complex due to its dependence on the androgen receptor (AR) status of the cells.[9]
-
AR-Positive (e.g., LNCaP cells): TRPM8 antagonists effectively inhibit proliferation, migration, and invasiveness.[2] They can reverse the androgen-induced increase in calcium influx and subsequent signaling that promotes cell growth.[1][10]
-
AR-Negative (e.g., PC-3, DU145 cells): The effects are more varied. However, several studies show that TRPM8 blockers and siRNA-mediated knockdown can reduce the proliferation of these cell lines.[9][11]
Bladder Cancer
In bladder cancer cell lines such as T24, TRPM8 antagonists have shown clear anti-tumor activity.
-
The antagonist BCTC reduces cell viability, proliferation, and migration in a dose-dependent manner.[1][12]
Osteosarcoma
TRPM8 inhibition has shown promise in osteosarcoma cell lines.
-
The antagonist AMTB decreases cell proliferation and migration while promoting apoptosis.[2]
-
Notably, AMTB acts synergistically with the chemotherapeutic agent cisplatin, suggesting a role for TRPM8 antagonists in combination therapies to enhance anti-tumoral effects.[1][2]
Other Cancers
The inhibitory effects of TRPM8 antagonists have been observed in several other non-neuronal cancers:
-
Colorectal Cancer: Channel inhibition reduces viability and promotes apoptosis in Caco-2 and HCT116 cell lines.[1][2]
-
Melanoma: The antagonist AMTB was found to suppress the DNA damage response following gamma-irradiation in B16 melanoma cells, thereby promoting radiosensitization.[1][2]
-
Esophageal Cancer: The antagonist RQ-00203078 has been shown to decrease cancer cell proliferation and viability by inducing apoptosis.[1]
Quantitative Data Summary: In Vitro Effects of TRPM8 Antagonists
The following tables summarize the quantitative effects of various TRPM8 antagonists on different non-neuronal cancer cell lines as reported in the literature.
| Antagonist | Cell Line | Cancer Type | Assay | Reported Effect | Citation |
| BCTC | T24 | Bladder | Viability (MTT) | Dose-dependent inhibition (0-80 µM) | [12] |
| T24 | Bladder | Proliferation | Reduction | [1] | |
| T24 | Bladder | Migration | Reduction | [1] | |
| AMTB | Osteosarcoma lines | Osteosarcoma | Proliferation | Decrease | [2] |
| Osteosarcoma lines | Osteosarcoma | Migration | Decrease | [2] | |
| Osteosarcoma lines | Osteosarcoma | Apoptosis | Promotion | [2] | |
| Melanoma lines | Melanoma | Proliferation | No significant effect at 5 µM | [13] | |
| Various | LNCaP | Prostate (AR+) | Proliferation | Inhibition | [1][10] |
| LNCaP | Prostate (AR+) | Migration | Inhibition | [1][10] | |
| LNCaP | Prostate (AR+) | Invasion | Inhibition | [2] | |
| RQ-00203078 | Esophageal cancer lines | Esophageal | Proliferation | Decrease | [1] |
| Esophageal cancer lines | Esophageal | Apoptosis | Induction | [1] |
| Antagonist | Reported IC50 | Target / Assay Context | Citation |
| AMTB | 0.6 µM | General antagonist activity | [13] |
| PBMC | < 1 nM | Inhibition of menthol-evoked TRPM8 currents | [14] |
| PF-05105679 | N/A (Clinical) | Used in clinical trials for cold-related pain | [15] |
| Menthyl derivative (1) | 700 ± 200 nM | Inhibition of menthol-stimulated currents (hTRPM8) | [16] |
| β-lactam (16) | 50 nM | Blockade of menthol-induced currents (rTRPM8) | [17] |
Signaling Pathways Modulated by TRPM8 Antagonism
TRPM8 is a non-selective cation channel, and its activation leads to an influx of Ca²⁺, which acts as a crucial second messenger to initiate downstream signaling cascades.[3] TRPM8 antagonists prevent this initial Ca²⁺ influx, thereby inhibiting these pathways. Key pathways implicated in the effects of TRPM8 in non-neuronal cells include the PI3K/AKT and MAPK/ERK pathways, which are central regulators of cell growth, survival, and motility.
-
AKT/GSK-3β Pathway: This pathway is crucial for cell survival and proliferation. TRPM8 activation has been linked to the phosphorylation of AKT and GSK-3β in breast cancer and osteosarcoma cells.[6] Inhibition of TRPM8 in bladder cancer cells leads to alterations in this pathway, contributing to reduced viability.[12]
-
MAPK (ERK, p38) Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK and p38, regulate a wide range of cellular processes, including proliferation and stress responses. TRPM8 silencing in bladder cancer cells decreases the phosphorylation of both ERK1/2 and p38.[12]
-
TGF-β Pathway: In osteosarcoma, the antagonist AMTB has been shown to affect the phosphorylation of Smad2 and Smad3, key components of the TGF-β signaling pathway, which is involved in cell growth and differentiation.[1][2]
-
Focal Adhesion Kinase (FAK): FAK is a critical protein in cell migration. Overexpression of TRPM8 in PC-3 prostate cancer cells was found to inhibit migration through the inactivation of FAK.[18]
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide standardized protocols for key in vitro assays used to evaluate the effects of TRPM8 antagonists.
References
- 1. Frontiers | Therapeutic potential of TRPM8 channels in cancer treatment [frontiersin.org]
- 2. Therapeutic potential of TRPM8 channels in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM8 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Roles of TRPM8 Ion Channels in Cancer: Proliferation, Survival, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are TRPM8 antagonists and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic potential of TRPM8 antagonists in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA interference-mediated depletion of TRPM8 enhances the efficacy of epirubicin chemotherapy in prostate cancer LNCaP and PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPM8 Inhibition Regulates the Proliferation, Migration and ROS Metabolism of Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural and in Vitro Functional Characterization of a Menthyl this compound Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effects of TRPM8 on the proliferation and motility of prostate cancer PC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of TRPM8 Antagonism: A Technical Guide for Researchers
An In-depth Exploration of the TRPM8 Channel Architecture, Antagonist Binding Sites, and Key Experimental Methodologies for Drug Discovery Professionals.
The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in cold sensation and a promising therapeutic target for a range of conditions including neuropathic pain, migraine, and overactive bladder, has been the subject of intensive research. This technical guide provides a comprehensive overview of the current understanding of the TRPM8 channel's structure, the binding sites of its antagonists, and the detailed experimental protocols used to investigate these aspects, tailored for researchers, scientists, and drug development professionals.
TRPM8 Channel Structure: An Architectural Overview
The TRPM8 channel is a homotetrameric protein, with each of the four identical subunits comprising six transmembrane helices (S1-S6) and large intracellular N- and C-termini. The overall architecture can be broadly divided into the transmembrane domain (TMD) and the cytoplasmic domains.
Transmembrane Domain (TMD): The TMD is responsible for ion permeation and sensing of voltage and chemical ligands.
-
Voltage-Sensor-Like Domain (VSLD): Formed by helices S1-S4, this domain is not only involved in voltage sensing but also forms a crucial part of the binding pocket for both agonists and antagonists.[1][2]
-
Pore Domain: Composed of helices S5 and S6 and the intervening pore loop from each of the four subunits, this domain forms the ion conduction pathway. The pore is characterized by a selectivity filter that allows the passage of cations, with a notable permeability to Ca²⁺.[1][3]
Cytoplasmic Domains: The large N- and C-terminal domains contribute to channel assembly, trafficking, and modulation by intracellular signaling molecules. The C-terminal domain contains the conserved TRP domain, which is crucial for channel gating and interaction with other proteins and lipids.
Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the high-resolution structure of TRPM8 in various states, including apo (ligand-free), agonist-bound, and antagonist-bound forms.[4][5][6][7] These structural studies have provided unprecedented insights into the conformational changes associated with channel gating and inhibition.
Table 1: Cryo-EM Structures of TRPM8 in Complex with Antagonists
| PDB ID | Species | Ligand | Resolution (Å) | Key Findings |
| 6O6R | Parus major (great tit) | AMTB | 3.6 | Revealed the antagonist binding pocket in the VSLD.[1] |
| 6O72 | Parus major (great tit) | TC-I 2014 | 3.2 | Provided further detail on the malleable nature of the antagonist binding site.[1] |
Antagonist Binding Sites: Unlocking the Mechanism of Inhibition
Structural and functional studies have pinpointed a well-defined antagonist binding pocket located within a cavity formed by the VSLD (S1-S4 helices) and the C-terminal TRP domain of an adjacent subunit.[1][2] This pocket is distinct from the primary binding sites for some agonists like menthol, suggesting an allosteric mechanism of inhibition for many antagonists.
Key residues within this pocket that interact with various antagonists have been identified through mutagenesis and structural studies. These interactions, primarily hydrophobic and van der Waals forces, stabilize the antagonist within the pocket and lock the channel in a closed or non-conducting state. The malleable nature of this binding pocket allows it to accommodate a diverse range of chemical scaffolds, a feature that is actively being exploited in the design of novel TRPM8 inhibitors.[7]
Table 2: A Selection of TRPM8 Antagonists and their In Vitro Potency
| Antagonist | Species | Assay Type | IC₅₀ | Reference |
| Elismetrep | Human | Calcium Mobilization | 9.1 pIC₅₀ (0.09 nM) | [8] |
| KPR-5714 | Human | Not Specified | 25.3 nM | [9] |
| AMG333 | Human | Not Specified | 13 nM | [10] |
| PF-05105679 | Human | FLIPR | 103 nM | [11][12] |
| AMTB | Rat | Calcium Influx | ~200 nM | [13] |
| TC-I 2014 | Not Specified | Not Specified | Not Specified | [1] |
| Sesamin | Not Specified | Calcium Mobilization | 9.79 µM | [9] |
| Oroxylin A | Not Specified | Not Specified | 1.7 µM | [9] |
| Nebivolol | Not Specified | Patch Clamp | 0.97 µM | [14] |
| Carvedilol | Not Specified | Patch Clamp | 9.1 µM | [14] |
| β-lactam 39 | Not Specified | Patch Clamp | 42 nM | [15] |
| Compound 16 (β-lactam) | Rat | Calcium Influx | 0.02 µM | [16] |
| Compound 14 (β-lactam) | Rat | Calcium Influx | 0.3 µM | [16] |
| BB 0322703 | Rat | Calcium Fluorimetry | 1.25 µM | [17] |
Note: IC₅₀ values can vary depending on the experimental conditions, cell type, and agonist used.
Signaling Pathways Modulating TRPM8 Activity
The activity of the TRPM8 channel is tightly regulated by various intracellular signaling pathways, which can either enhance or suppress its function. Understanding these pathways is crucial for comprehending the physiological roles of TRPM8 and for developing targeted therapeutics.
A key inhibitory pathway involves the activation of Gq-protein coupled receptors (GPCRs). Upon agonist binding, the Gαq subunit of the G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a critical lipid for TRPM8 channel function.[1][18][19] The depletion of PIP₂ leads to the inhibition of TRPM8 activity. Furthermore, evidence suggests that the activated Gαq subunit can also directly bind to and inhibit the TRPM8 channel.[18][20]
References
- 1. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation | MDPI [mdpi.com]
- 2. Exploration of TRPM8 Binding Sites by β-Carboline-Based Antagonists and Their In Vitro Characterization and In Vivo Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM8 - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Structure of human TRPM8 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the cold- and menthol-sensing ion channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into TRPM8 inhibition and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPM8 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Identifying antagonist drugs for TRPM8 ion channel as candidates for repurposing [tesidottorato.depositolegale.it]
- 15. Recent Progress in TRPM8 Modulation: An Update [mdpi.com]
- 16. Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity | MDPI [mdpi.com]
- 17. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The TRPM8 ion channel comprises direct Gq protein-activating capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Dichotomous Role of TRPM8 in Visceral Pain: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Melastatin 8 (TRPM8) channel, renowned for its role as a principal sensor of cold temperatures, is emerging as a critical and complex modulator of visceral pain. Predominantly expressed in a subset of primary afferent neurons innervating visceral organs such as the colon, bladder, and pancreas, TRPM8's involvement in visceral nociception is multifaceted, exhibiting both pro- and anti-nociceptive properties.[1][2][3][4] In pathological states, such as inflammatory bowel disease and painful bladder syndrome, the expression of TRPM8 is often significantly upregulated, correlating with pain symptoms.[5][6][7][8] However, activation of the channel can also lead to analgesia, primarily through its inhibitory crosstalk with other key nociceptive channels like TRPV1 and TRPA1.[1][9][10][11] This guide provides an in-depth analysis of the physiological role of TRPM8 in visceral pain pathways, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex signaling interactions to inform future research and therapeutic development.
TRPM8 Expression in Visceral Afferent Pathways
TRPM8 is a non-selective cation channel expressed in a subpopulation of small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG), which innervate visceral tissues.[5][12][13] Its expression is not limited to nerve fibers; it has also been identified in the luminal epithelial cells of the colon and the urothelium of the bladder.[6][14] Under pathological conditions, TRPM8 expression is dynamically regulated.
Key Findings on TRPM8 Expression:
-
Colon: In healthy states, TRPM8 immunoreactivity is higher in the distal colon compared to the proximal and transverse sections.[5][7] In mouse models of colitis (induced by DSS or TNBS), the number of TRPM8-expressing nerve fibers in the colonic mucosa increases dramatically.[5][7][15] Similarly, TRPM8 mRNA and protein expression are elevated in the colonic biopsy tissues of patients with Irritable Bowel Syndrome (IBS) compared to healthy controls.[8]
-
Bladder: TRPM8-immunoreactive nerve fibers are significantly increased in the suburothelium of patients with painful bladder syndrome (PBS) and idiopathic detrusor overactivity (IDO).[6][16] The density of these fibers shows a significant positive correlation with pain and urinary frequency scores in these patients.[6][17]
-
Pancreas: While the role of other TRP channels like TRPV1 and TRPA1 in pancreatitis pain is well-documented, the specific contribution of TRPM8 is an area of ongoing investigation.[18][19][20][21] However, TRPM8 expression has been noted in normal pancreatic tissue, specifically in central acinar and islet endocrine cells.[22]
-
Esophagus: TRPM8 is preferentially expressed and functional in vagal jugular nociceptive C-fibers that innervate the esophagus, co-localizing with TRPV1, but is largely absent in nodose neurons.[23]
Table 1: Quantitative Changes in TRPM8 Expression in Visceral Pain Conditions
| Organ/Condition | Model/Species | Finding | Fold/Percent Change | Reference |
| Colon | DSS-induced colitis (Mouse) | Increased TRPM8-immunoreactive nerve fibers in mucosa | Drastically increased vs. control | [5][7] |
| TNBS-induced colitis (Mouse) | Increased TRPM8-immunoreactive nerve fibers in mucosa | Drastically increased vs. control | [5][7] | |
| Irritable Bowel Syndrome (Human) | Increased TRPM8 mRNA expression in colonic biopsies | p < 0.001 vs. control | [8] | |
| Bladder | Painful Bladder Syndrome (Human) | Increased TRPM8-immunoreactive nerve fibers | p < 0.0001 vs. control | [6] |
| Idiopathic Detrusor Overactivity (Human) | Increased TRPM8-immunoreactive nerve fibers | p = 0.0249 vs. control | [6] | |
| General | Colonic Afferents (Mouse) | Subpopulation of splanchnic afferents responding to icilin | 24% (n=58) | [9] |
| Colonic Afferents (Mouse) | Icilin-responding afferents also responding to capsaicin | 33% (of icilin responders) | [9] |
The Dual Role of TRPM8 in Visceral Nociception
The function of TRPM8 in visceral pain is paradoxical. Depending on the context—physiological versus pathological state, acute versus chronic activation—TRPM8 can either drive or inhibit nociceptive signaling.
Pro-Nociceptive Role: Under inflammatory conditions, the upregulation of TRPM8 appears to contribute to visceral hypersensitivity.[5][7] Intracolonic administration of the TRPM8 agonist WS-12 in mice with experimental colitis induced visceral pain-like behaviors that were significantly more pronounced than in control mice.[3][5][7] These responses were attenuated by the TRPM8 antagonist AMTB, confirming the channel's involvement.[5][7] This pro-nociceptive effect is linked to the co-localization of TRPM8 with neuropeptides like calcitonin gene-related peptide (CGRP) and substance P in mucosal nerve fibers.[5][7]
Anti-Nociceptive Role: Conversely, there is substantial evidence for an analgesic role for TRPM8 activation.[1][10] This is thought to occur primarily through the inhibition of other pro-nociceptive TRP channels. Activation of TRPM8 by agonists like icilin or menthol can desensitize colonic afferent fibers to mechanical stimuli and reduce the chemosensory response to the TRPV1 agonist capsaicin and the TRPA1 agonist AITC.[9] In IBS patients, compounds containing peppermint oil (a TRPM8 agonist) have been reported to reduce symptoms of bowel hypersensitivity.[8][9] Furthermore, activation of TRPM8 can suppress the release of the inflammatory neuropeptide CGRP, providing a neurogenic anti-inflammatory effect.[14][15]
Signaling Pathways and Molecular Interactions
The ultimate effect of TRPM8 activation on visceral sensation is determined by its interaction with other signaling molecules and ion channels within the sensory neuron.
Crosstalk with TRPV1 and TRPA1: A key mechanism for TRPM8-mediated analgesia is its functional inhibition of TRPV1 and TRPA1, two channels strongly implicated in inflammatory visceral pain.[5][9][24] Activation of TRPM8 can lead to a Ca²⁺-dependent desensitization of these channels.[2] This interaction is not merely a one-way street; in some contexts, these channels are co-expressed and can influence each other's function, forming a complex sensory integration hub at the peripheral nerve ending.[9] For instance, in a guinea pig model of cystitis, high-threshold muscular-mucosal afferents were sensitized via TRPM8, while high-threshold muscular afferents were sensitized via TRPV1, and mucosal afferents by both, highlighting a differential role based on afferent type.[24]
Downstream Signaling: TRPM8 is a non-selective cation channel, and its activation leads to an influx of Ca²⁺ and Na⁺, depolarizing the neuron.[25] This Ca²⁺ influx is a critical signaling event. It can trigger the release of neurotransmitters and neuropeptides like CGRP and Substance P, but it also initiates intracellular signaling cascades that can lead to channel desensitization.[5][7][25] One proposed mechanism involves the activation of Ca²⁺-dependent phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a lipid required for TRPM8 activity.[25] The resulting diacylglycerol (DAG) can activate Protein Kinase C (PKC), which in turn phosphorylates and downregulates TRPM8 activity.[25][26]
Experimental Protocols for Studying TRPM8 in Visceral Pain
Investigating the role of TRPM8 requires a combination of in vivo models, behavioral assessments, and ex vivo/in vitro techniques.
Animal Models of Visceral Pain
-
Dextran Sodium Sulfate (DSS)-Induced Colitis:
-
Principle: Administration of DSS in drinking water (typically 2-5% w/v for 5-7 days) induces epithelial damage and a robust inflammatory response in the colon of mice, mimicking aspects of ulcerative colitis.[5][15]
-
Protocol: C57BL/6 mice are given DSS in their drinking water. Control mice receive regular water. Body weight, stool consistency, and presence of blood are monitored daily to calculate a Disease Activity Index (DAI). Tissues are harvested for histology and molecular analysis at the end of the period.[15]
-
-
Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis:
-
Principle: Intrarectal administration of the haptenating agent TNBS dissolved in ethanol breaks the mucosal barrier and induces a T-cell mediated transmural inflammation, modeling Crohn's disease.[5][7]
-
Protocol: Mice are lightly anesthetized, and a catheter is inserted intrarectally to administer TNBS/ethanol solution. Control animals receive saline. Animals are monitored for weight loss and signs of distress.[7]
-
-
Protamine Sulfate/Zymosan-Induced Cystitis:
-
Principle: Intravesical instillation of protamine sulfate disrupts the bladder glycosaminoglycan (GAG) layer, followed by zymosan (a yeast cell wall component) to induce a mild, non-ulcerative inflammation and bladder hypersensitivity.[24]
-
Protocol: In anesthetized female guinea pigs, the bladder is catheterized and instilled with protamine sulfate, followed by zymosan. This model is used for subsequent cystometry or visceromotor response testing.[24]
-
-
Acetic Acid-Induced Writhing:
-
Principle: Intraperitoneal injection of a dilute irritant like acetic acid causes visceral pain, manifesting as stereotyped "writhing" or stretching behaviors. It is a common acute model for screening visceral analgesics.[10][27]
-
Protocol: Mice receive an intraperitoneal injection of 0.6% acetic acid. Immediately after, the number of writhes (abdominal constrictions followed by stretching of hind limbs) is counted for a set period (e.g., 20-30 minutes).[10][27]
-
Assessment of Visceral Nociception
-
Visceromotor Response (VMR) to Colorectal Distension (CRD):
-
Principle: The quantification of abdominal muscle contractions via electromyography (EMG) in response to graded mechanical distension of the colon or rectum. It is a standard method for assessing visceral sensitivity.[28]
-
Protocol: A balloon catheter is inserted into the distal colon of a lightly anesthetized or conscious rodent. EMG electrodes are implanted into the abdominal musculature. The balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg), and the EMG signal is recorded and quantified (e.g., area under the curve).[28]
-
-
Behavioral Observation:
-
Principle: Direct observation and counting of specific pain-related behaviors.[5][29]
-
Protocol: For intracolonic agonist administration, animals are placed in clear observation chambers. Behaviors such as abdominal licking, stretching, squashing of the abdomen against the floor, or whole-body arching are counted for a defined period post-administration.[5] The Rat Grimace Scale (RGS), which scores changes in facial expression (orbital tightening, nose/cheek flattening), can also be used to assess spontaneous pain.[30]
-
Tissue and Neuron-Level Analysis
-
Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
Principle: Using specific antibodies to visualize the location and quantify the expression of TRPM8 and other proteins (e.g., CGRP, Substance P, TRPV1) in tissue sections.[5][7]
-
Protocol: Visceral organs are harvested, fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned. Sections are incubated with a primary antibody against TRPM8, followed by a fluorescently-labeled secondary antibody. For enhanced signal, methods like fluorescein-conjugated tyramide signal amplification can be used.[5][7] Images are captured via confocal microscopy and analyzed for fiber density or co-localization.[5]
-
-
Ex Vivo Single-Fiber Afferent Recordings:
-
Principle: An electrophysiological technique to directly measure the firing of individual sensory nerve fibers innervating a visceral organ in response to mechanical and chemical stimuli.[9][24]
-
Protocol: The visceral organ (e.g., colon, bladder) with its associated nerve (e.g., splanchnic, pelvic) is dissected and placed in an organ bath perfused with Krebs solution. The nerve is drawn into a recording electrode, and fine filaments are teased apart to isolate the electrical activity of a single nerve fiber. The fiber's response to mechanical probing, distension, and application of chemical agents (e.g., icilin, capsaicin, WS-12) is recorded and analyzed.[9][24]
-
Therapeutic Implications and Future Directions
The complex role of TRPM8 in visceral pain presents both challenges and opportunities for drug development.
-
TRPM8 Antagonists: Given the upregulation of TRPM8 in chronic pain states like IBD and PBS, and the ability of antagonists to block agonist-induced visceral pain in animal models, TRPM8 antagonists are a promising therapeutic target.[5][7][16][31] They could potentially normalize the visceral hypersensitivity associated with these conditions. A key challenge will be developing antagonists that do not cause undesirable effects on core body temperature, although some newer compounds show a separation of these effects.[16]
-
TRPM8 Agonists: The analgesic properties of TRPM8 agonists, likely mediated by desensitization and inhibition of other nociceptors, also make them therapeutically interesting.[1][9][10] This aligns with the historical use of peppermint oil for IBS symptoms.[8][9] The therapeutic window will be critical, as high concentrations or prolonged activation may become pro-nociceptive.
Future Research Should Focus On:
-
Dissecting the Switch: Elucidating the precise molecular mechanisms that cause TRPM8 to switch from an anti-nociceptive to a pro-nociceptive role in the transition from a healthy to a pathological state.
-
Afferent-Specific Roles: Further characterizing the function of TRPM8 in different subpopulations of visceral afferent neurons (e.g., mucosal, muscular, serosal) and their contribution to different pain symptoms.[24]
-
Central Mechanisms: Investigating the role of TRPM8 expressed in the central nervous system and how peripheral TRPM8 signaling is processed within the spinal cord and brain to modulate pain perception.
-
Human Studies: Translating the extensive findings from rodent models into human studies to confirm the expression patterns and functional roles of TRPM8 in patients with visceral pain disorders.
Conclusion
TRPM8 is a pivotal player in the intricate network of visceral pain signaling. Its expression is elevated in multiple visceral pain pathologies, where it can directly contribute to hypersensitivity. Yet, its activation can also powerfully inhibit nociception through crosstalk with other key pain-sensing channels. This dual functionality underscores the complexity of visceral sensory biology. A thorough understanding of the contextual factors that dictate TRPM8's function, achieved through the rigorous application of the experimental models and techniques outlined in this guide, will be paramount for successfully targeting this channel to develop novel and effective analgesics for debilitating visceral pain disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchmap.jp [researchmap.jp]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 25. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. academic.oup.com [academic.oup.com]
- 28. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 29. research.fsu.edu [research.fsu.edu]
- 30. mdpi.com [mdpi.com]
- 31. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
The Genetic Nexus: Unraveling the Role of TRPM8 in Chronic Pain Syndromes
An In-depth Technical Guide for Researchers and Drug Development Professionals
The transient receptor potential melastatin 8 (TRPM8) channel, a well-established sensor of cold and menthol, has emerged as a critical player in the genetic landscape of chronic pain. This whitepaper provides a comprehensive overview of the genetic linkage between TRPM8 and various chronic pain syndromes, with a particular focus on migraine, for researchers, scientists, and professionals in drug development. We delve into the quantitative genetic data, detailed experimental methodologies, and the underlying signaling pathways to illuminate the therapeutic potential of targeting TRPM8.
TRPM8: The Cold Sensor with a Hot Link to Pain
TRPM8 is a non-selective cation channel primarily expressed in a subpopulation of primary sensory neurons.[1] It is activated by cool temperatures (below 26°C) and cooling agents like menthol and icilin.[2][3] Upon activation, TRPM8 allows an influx of Na+ and Ca2+ ions, leading to depolarization and the generation of action potentials that are perceived by the brain as cold sensations.[4] Beyond its role in thermosensation, compelling evidence from genome-wide association studies (GWAS) has consistently implicated genetic variations within the TRPM8 gene as significant contributors to the susceptibility and pathophysiology of chronic pain conditions, most notably migraine.[2][5]
Genetic Association of TRPM8 with Chronic Pain Syndromes
Genome-wide association studies have been instrumental in identifying single nucleotide polymorphisms (SNPs) within the TRPM8 gene that are significantly associated with an altered risk for chronic pain. Migraine, a debilitating neurovascular disorder with a strong genetic component, stands out as the condition with the most robust TRPM8 genetic linkage.[2]
Migraine
Multiple large-scale GWAS have consistently identified a locus on chromosome 2q37.1, containing the TRPM8 gene, as a susceptibility locus for migraine.[2] The most frequently cited SNP is rs10166942 , located upstream of the TRPM8 gene.
Table 1: Genetic Association of TRPM8 SNP rs10166942 with Migraine Subtypes and Endophenotypes
| Cohort/Study | Population | Association | Odds Ratio (OR) / Effect Size | p-value | Citation(s) |
| Taiwanese Study (Discovery & Replication) | Taiwanese | Increased risk of chronic migraine | aOR = 1.62 | 0.004 | [6][7] |
| Taiwanese Study | Taiwanese | Association with more allodynic symptoms | Mean score: 3.5 ± 3.7 (T-allele carriers) vs. 2.6 ± 2.8 (non-carriers) | < 0.001 | [6][7] |
| Three Large GWAS | Mixed | Association with migraine risk | Not specified | Not specified | [4] |
aOR: adjusted Odds Ratio
The T-allele of rs10166942 has been associated with an increased likelihood of chronic migraine.[6][7] Furthermore, individuals carrying this allele report a higher number of allodynic symptoms, suggesting a role for this genetic variant in the sensitization processes underlying migraine.[6][7] Interestingly, some research suggests that the minor allele of rs10166942 is associated with a reduced risk of migraines and less intense cold pain.[4] This apparent discrepancy may be due to different study populations or specific migraine subtypes being investigated.
Other SNPs, such as rs13004520 and rs17868387 , which result in missense mutations in the TRPM8 protein, have also been identified and are often co-inherited with rs10166942.[4] These variants are predicted to alter TRPM8 function, providing a potential molecular mechanism for the observed genetic associations.[4]
Other Chronic Pain Syndromes
While the evidence for migraine is substantial, research is also exploring the link between TRPM8 variants and other chronic pain conditions.
-
Neuropathic Pain: Hypersensitivity to cold is a common and distressing symptom in patients with neuropathic pain.[8] Studies have shown that TRPM8 contributes to cold allodynia following nerve injury.[2][5] Both pharmacological blockade and genetic knockout of TRPM8 have been shown to attenuate cold pain in animal models of nerve injury.[2] Some studies report an increase in the number of neurons expressing TRPM8 and an upregulation of TRPM8 protein in the dorsal root ganglia (DRG) following chronic constriction injury (CCI), a model of neuropathic pain.[8][9] However, other studies have reported reduced expression levels of TRPM8 after nerve injury, suggesting a complex and potentially context-dependent role.[10]
-
Fibromyalgia: The genetic basis of fibromyalgia is complex and polygenic. While research has explored the role of various ion channels, including other TRP channels like TRPV2 and TRPV3, in fibromyalgia, the direct genetic linkage of TRPM8 to fibromyalgia susceptibility is less established compared to migraine.[11][12][13] However, given the overlapping symptomology of pain hypersensitivity, further investigation into the role of TRPM8 variants in fibromyalgia is warranted.
-
Trigeminal Neuralgia: A rare missense variant in TRPM8, c.89 G > A (p.Arg30Gln), was identified in a patient with familial trigeminal neuralgia.[14][15] Functional studies of this mutation revealed gain-of-function characteristics, including enhanced channel activation and increased basal intracellular calcium levels, suggesting a potential pathogenic role in this debilitating pain condition.[14][15]
-
Chronic Low Back Pain: Studies have observed an upregulation of TRPM8 mRNA and protein in pathological connective tissue from patients with chronic low back pain, suggesting a potential role for this channel in the pathophysiology of this condition.[16]
Signaling Pathways and Molecular Mechanisms
The genetic association of TRPM8 with chronic pain suggests that alterations in channel function or expression contribute to the development and maintenance of these conditions.
Genetic variants may lead to a "gain-of-function" or "loss-of-function" of the TRPM8 channel. For instance, a gain-of-function mutation could lead to a lower threshold for activation by cold or endogenous ligands, resulting in neuronal hyperexcitability and contributing to conditions like cold allodynia. Conversely, a loss-of-function could impair the analgesic effects of cooling, which are known to be mediated by TRPM8.[2]
The dual role of TRPM8 in both pain and analgesia is a critical consideration for drug development.[8] Low concentrations of TRPM8 agonists like menthol can produce analgesia, while high concentrations can induce pain and hyperalgesia.[8] This suggests that the therapeutic window for targeting TRPM8 may be narrow and that the specific pain condition and patient genetics will be important factors.
Experimental Protocols
To facilitate further research in this area, this section outlines the typical methodologies employed in studies investigating the genetic linkage of TRPM8 to chronic pain.
Patient Recruitment and Phenotyping
-
Patient Cohorts: Studies typically recruit a large number of patients diagnosed with a specific chronic pain syndrome (e.g., migraine, neuropathic pain) and a cohort of healthy controls.[6][7]
-
Diagnostic Criteria: Standardized diagnostic criteria are crucial for accurate phenotyping. For migraine studies, the International Classification of Headache Disorders (ICHD) criteria are used.[6][7]
-
Endophenotyping: Detailed characterization of pain-related endophenotypes, such as the presence and severity of allodynia, is often performed using validated questionnaires or quantitative sensory testing (QST).[6][7]
Genotyping and Genetic Analysis
-
DNA Extraction: Genomic DNA is typically extracted from peripheral blood or saliva samples using standard commercial kits.
-
Genotyping: SNP genotyping is performed using high-throughput platforms such as TaqMan SNP genotyping assays or microarray technologies.[6][7]
-
Statistical Analysis: Statistical analyses, such as logistic regression, are used to determine the association between specific SNPs and the chronic pain phenotype, often adjusting for potential confounders like age, sex, and ancestry.[6][7]
Therapeutic Implications and Future Directions
The established genetic link between TRPM8 and chronic pain, particularly migraine, has significant implications for drug development. Both TRPM8 antagonists and agonists are being explored as potential therapeutic agents.[5]
-
TRPM8 Antagonists: The rationale for using antagonists is to block the pro-nociceptive effects of TRPM8 in conditions like cold allodynia. Several small molecule TRPM8 antagonists have been developed and have shown efficacy in preclinical models of pain.[3][17] The investigational TRPM8 antagonist, elismetrep, has shown positive results in a phase 2b study for the acute treatment of migraine.[18]
-
TRPM8 Agonists: The analgesic properties of cooling and menthol suggest that TRPM8 agonists could also be beneficial. Topical application of menthol is a common over-the-counter remedy for musculoskeletal pain, and its analgesic effects are at least partially mediated by TRPM8.[2]
Table 2: Investigational TRPM8 Modulators in Clinical Development
| Compound | Mechanism | Indication | Development Phase | Citation(s) |
| Elismetrep | Antagonist | Acute Migraine | Phase 2b (Positive Results) | [18] |
| PF-05105679 | Antagonist | Cold-Related Pain | Phase 1 | [3][17][19] |
| AMG333 | Antagonist | Migraine | Phase 1 (Discontinued) | [17] |
The future of TRPM8-targeted therapies will likely involve a personalized medicine approach. Genetic screening for specific TRPM8 variants could help identify patients who are most likely to respond to either an antagonist or an agonist. Furthermore, understanding the precise molecular mechanisms by which different SNPs alter TRPM8 function will be crucial for designing next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. TRPM8 and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murray State's Digital Commons - Posters-at-the-Capitol: The Effects of TRPM8 Gene Variants on Migraine [digitalcommons.murraystate.edu]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. d-nb.info [d-nb.info]
- 7. TRPM8 genetic variant is associated with chronic migraine and allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of TRPM8 in dorsal root ganglion in nerve injury-induced chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. Fibromyalgia: Genetics and epigenetics insights may provide the basis for the development of diagnostic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Trigeminal Neuralgia TRPM8 Mutation: Enhanced Activation, Basal [Ca2+]i and Menthol Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. neurologylive.com [neurologylive.com]
- 19. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to TRPM8 Antagonists in Irritable Bowel Syndrome (IBS) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. Visceral hypersensitivity, a lowered pain threshold to colorectal distension, is a key pathophysiological mechanism in IBS. The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor for cold and cooling compounds like menthol, has emerged as a promising therapeutic target for mitigating visceral pain. While TRPM8 agonists have demonstrated analgesic effects, the role and potential of TRPM8 antagonists in IBS are of significant interest to the research community. This technical guide provides an in-depth overview of the core methodologies, quantitative data, and signaling pathways relevant to the investigation of TRPM8 antagonists in the context of IBS research.
TRPM8 Antagonists in Preclinical Research
Several small molecule TRPM8 antagonists have been developed and investigated in various pain models. Their application in models of visceral pain relevant to IBS is a growing area of research.
Key TRPM8 Antagonists Investigated for Visceral Pain
| Compound Name | Chemical Class | In Vitro Potency (IC50) | Key Findings in Visceral/Inflammatory Pain Models | References |
| AMTB | N-(3-aminopropyl)-2-{[(3-methylphenyl)methyl]oxy}-N-(2-thienylmethyl)benzamide | ~10 µM (inhibition of agonist-induced CGRP release) | Decreased visceral pain-like responses in a colitis model.[1][2] Reduced high-pressure distension-induced CGRP release from the isolated mouse colon.[3] | [1][2][3] |
| M8-B | N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride | Not specified for visceral pain models | Blocks cold-induced and TRPM8-agonist-induced activation of TRPM8 channels. Primarily studied for its effects on body temperature.[4] | [4] |
| PBMC | 1-phenylethyl-4-(benzyloxy)-3-methoxybenzyl(2-aminoethyl)carbamate | Sub-nanomolar affinity in vitro. | Diminished cold hypersensitivity in inflammatory and nerve-injury pain models.[5] Efficacy in specific IBS models not yet detailed. | [5][6] |
| PF-05105679 | (R)-3-[(1-(4-fluorophenyl)ethyl)(quinolin-3-ylcarbonyl)amino]methylbenzoic acid | 103 nM | Demonstrated efficacy in a human cold pressor test, suggesting potential for treating cold-related pain.[7] | [7] |
| VBJ103 | Not specified | Not specified | Attenuated cold hypersensitivity in an oxaliplatin-induced neuropathy model.[4][8] | [4][8] |
| 5-Benzyloxytryptamine (5-BT) | Tryptamine derivative | 1 µM (used to antagonize agonist effects) | Significantly reduced the inhibitory effects of TRPM8 agonists on human colon spontaneous contractions.[9] | [9] |
Experimental Protocols
In Vitro Assays for TRPM8 Antagonist Characterization
1. Calcium Microfluorimetry Assay
This high-throughput screening method is used to assess the ability of compounds to inhibit TRPM8 channel activation.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat TRPM8 channel.
-
Methodology:
-
Seed TRPM8-expressing HEK293 cells in 96-well plates and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells with an assay buffer.
-
Add the test this compound at various concentrations and incubate for a specified period.
-
Stimulate the cells with a known TRPM8 agonist (e.g., menthol or icilin).
-
Measure the change in fluorescence intensity using a fluorometric imaging plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a sigmoidal curve.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the antagonist's effect on TRPM8 channel currents.
-
Cell Line: HEK293 cells expressing TRPM8.
-
Methodology:
-
Culture TRPM8-expressing HEK293 cells on glass coverslips.
-
Use a glass micropipette to form a high-resistance seal with the cell membrane (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of whole-cell currents.
-
Apply a voltage-step protocol to elicit TRPM8 currents in the presence of an agonist.
-
Perfuse the cells with the this compound at different concentrations.
-
Measure the reduction in agonist-evoked current amplitude to determine the antagonist's potency and mechanism of action (e.g., competitive vs. non-competitive).
-
In Vivo Models of IBS-like Visceral Hypersensitivity
1. TNBS-Induced Colitis Model of Visceral Hypersensitivity
This model mimics the post-inflammatory visceral hypersensitivity observed in some IBS patients.
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.
-
Methodology:
-
Anesthetize the animal (e.g., with isoflurane).
-
Administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol intrarectally via a catheter. A typical dose for mice is 0.2 ml of 10 mg/ml TNBS in 50% ethanol.[10]
-
Allow the animals to recover. Visceral hypersensitivity typically develops within a few days and can persist for several weeks after the initial inflammation subsides.
-
Assess visceral sensitivity at different time points using colorectal distension.
-
2. Wrap Restraint Stress (WRS) Model
This model induces visceral hypersensitivity through psychological stress.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Place the rat in a restraint cage or wrap it in a flexible wire mesh, restricting its movement but allowing for normal breathing and defecation.[11]
-
Visceral hypersensitivity develops immediately after the stress period.
-
Assess visceral sensitivity using colorectal distension.
-
3. Assessment of Visceral Pain: Colorectal Distension (CRD)
CRD is the gold standard for quantifying visceral sensitivity in rodent models.
-
Methodology:
-
Surgically implant electrodes into the abdominal musculature of the animal to record the visceromotor response (VMR), which is a contraction of the abdominal muscles in response to pain.
-
After a recovery period, insert a flexible balloon catheter into the distal colon.
-
Inflate the balloon to various pressures (e.g., 15, 30, 45, 60 mmHg) in a graded manner.[11][13]
-
Record the electromyographic (EMG) activity of the abdominal muscles during balloon inflation.
-
The magnitude of the EMG signal is quantified as the VMR, which is a direct measure of visceral pain. An increased VMR at lower pressures indicates visceral hypersensitivity.
-
Signaling Pathways and Mechanisms of Action
TRPM8 is expressed on a subset of primary sensory neurons in the dorsal root ganglia (DRG) that innervate the colon.[14] Activation of these neurons contributes to the sensation of visceral pain. TRPM8 antagonists are thought to exert their analgesic effects by blocking the activation of these channels, thereby reducing neuronal excitability and the transmission of pain signals to the central nervous system.
Modulation of Neuropeptide Release
A key mechanism by which TRPM8 antagonism may alleviate visceral pain is through the modulation of neuropeptide release from sensory nerve endings in the colon. Calcitonin gene-related peptide (CGRP) and Substance P are pro-inflammatory neuropeptides that play a crucial role in pain transmission and neurogenic inflammation.[2][14]
Studies have shown that high-pressure colorectal distension induces the release of CGRP from the isolated mouse colon, and this release is significantly reduced by the this compound AMTB.[3] While TRPM8 activation by menthol has been shown to inhibit the release of Substance P from DRG neurons,[10][14] the direct effect of TRPM8 antagonism on Substance P release in the context of visceral pain requires further investigation.
Experimental Workflow for Evaluating TRPM8 Antagonists in IBS Models
Conclusion and Future Directions
The investigation of TRPM8 antagonists for the treatment of IBS-related visceral pain is a promising field of research. The available data suggests that blocking TRPM8 channels can reduce visceral hypersensitivity, potentially through the inhibition of pro-inflammatory neuropeptide release in the colon. This technical guide provides a framework for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of TRPM8 antagonists.
Future research should focus on:
-
Comparative Efficacy: Directly comparing the efficacy of different TRPM8 antagonists in validated animal models of IBS.
-
Chronic Dosing Studies: Evaluating the long-term effects and safety of TRPM8 antagonists.
-
Translational Studies: Investigating the expression and function of TRPM8 in colonic biopsies from IBS patients to identify patient subgroups that may benefit most from this therapeutic approach.
-
Elucidating Downstream Signaling: Further delineating the intracellular signaling cascades modulated by TRPM8 antagonism in colonic sensory neurons.
By addressing these key areas, the scientific community can advance the development of novel and effective treatments for the millions of individuals suffering from Irritable Bowel Syndrome.
References
- 1. TRPM8 has a key role in experimental colitis-induced visceral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. Differential Contribution of TRPA1, TRPV4 and TRPM8 to Colonic Nociception in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcutaneous administration of a novel this compound reverses cold hypersensitivity while attenuating the drop in core body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological blockade of TRPM8 ion channels alters cold and cold pain responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PBMC [neuromics.com]
- 7. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcutaneous administration of a novel this compound reverses cold hypersensitivity while attenuating the drop in core body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPM8 Channel Activation Reduces the Spontaneous Contractions in Human Distal Colon [mdpi.com]
- 10. TRPM8 inhibits substance P release from primary sensory neurons via PKA/GSK-3beta to protect colonic epithelium in colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photobiomodulation improves acute restraint stress-induced visceral hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice [frontiersin.org]
- 14. TRPM8 inhibits substance P release from primary sensory neurons via PKA/GSK-3beta to protect colonic epithelium in colitis - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of TRPM8 in Dry Eye Disease: Avenues for Therapeutic Intervention with Agonists and Antagonists
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Dry Eye Disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of tear film homeostasis, leading to symptoms of discomfort and visual disturbance. Emerging research has identified the Transient Receptor Potential Melastatin 8 (TRPM8) channel as a critical regulator of ocular surface health and a promising therapeutic target. This technical guide provides an in-depth analysis of the role of TRPM8 in DED, exploring the therapeutic potential of both its agonists and antagonists. We present a comprehensive overview of the underlying signaling pathways, quantitative data from key preclinical and clinical studies, and detailed experimental protocols relevant to the study of TRPM8 in the context of DED.
The Pivotal Role of TRPM8 in Ocular Surface Homeostasis
TRPM8, a non-selective cation channel, is predominantly expressed in a subpopulation of corneal sensory neurons of the trigeminal ganglion.[1][2] It functions as a cold thermoreceptor, activated by modest cooling of the ocular surface (~25°C), increased tear film osmolarity, and chemical agonists such as menthol and icilin.[2][3][4] This activation is fundamental to maintaining ocular surface homeostasis through the following mechanisms:
-
Regulation of Basal Tear Secretion: TRPM8 is a key regulator of basal tear production.[3][5][6] Evaporative cooling of the tear film leads to a slight temperature drop and increased osmolarity, which in turn activates TRPM8 on corneal nerve endings.[3][5][6] This sensory input initiates a neural reflex arc, stimulating the lacrimal functional unit (LFU) to increase tear secretion and maintain a stable tear film.[3][5][7][8] Studies in TRPM8 knock-out mice have demonstrated a significant reduction in basal tear secretion, underscoring the channel's critical role.[2]
-
Sensation of Ocular Dryness and Discomfort: The sensation of ocular dryness is thought to be, in part, mediated by TRPM8 activation in response to tear film hyperosmolarity and cooling.[9][10] In DED, alterations in corneal nerve function can lead to abnormal sensations of cold and discomfort. Patients with DED often exhibit an abnormal hypersensitivity to cold stimuli, a condition known as cold allodynia.[3][11]
-
Blinking Reflex: TRPM8 activity is also implicated in modulating the blinking reflex, a crucial mechanism for spreading the tear film across the ocular surface.[2]
TRPM8 Signaling Pathway in Tear Secretion
The stimulation of tear secretion by TRPM8 activation is a reflex process involving both afferent sensory and efferent parasympathetic pathways.
As depicted in Figure 1, cooling and hyperosmolarity of the tear film activate TRPM8 channels on the terminals of corneal sensory neurons. This generates an afferent signal that travels to the trigeminal ganglion and then to the superior salivatory nucleus in the brainstem. From the brainstem, preganglionic parasympathetic fibers travel to the pterygopalatine ganglion, where they synapse. Postganglionic parasympathetic neurons then innervate the lacrimal gland, releasing neurotransmitters such as acetylcholine (ACh) and vasoactive intestinal peptide (VIP). These neurotransmitters bind to their respective receptors on lacrimal gland acinar cells, stimulating intracellular signaling cascades involving cyclic adenosine monophosphate (cAMP) and phospholipase C (PLC), which ultimately leads to the secretion of water, electrolytes, and proteins, forming the aqueous layer of the tear film.[4]
Therapeutic Strategies: TRPM8 Agonists vs. Antagonists
The dual role of TRPM8 in both maintaining tear film homeostasis and contributing to ocular discomfort in DED presents two distinct therapeutic avenues: agonism and antagonism.
TRPM8 Agonists: Enhancing Natural Tear Production
TRPM8 agonists aim to directly stimulate the natural tear production pathway, offering a physiological approach to treating DED, particularly the aqueous-deficient subtype. By activating TRPM8, these compounds mimic the effects of ocular surface cooling, leading to increased tear secretion and a soothing, cooling sensation.[3][5][11]
Several TRPM8 agonists have been investigated, with some showing promising results in clinical trials. A notable example is Acoltremon (formerly AR-15512), which has received FDA approval for the treatment of the signs and symptoms of DED.
Quantitative Data for TRPM8 Agonists
| Compound | Study Type | Model/Patient Population | Key Findings | Reference |
| Acoltremon (AR-15512) 0.003% | Phase 3 Clinical Trial (COMET-2 & COMET-3) | Patients with DED (n>930) | Statistically significant increase in unanesthetized Schirmer's test score (≥10 mm) at Day 14 compared to vehicle. | [12] |
| Phase 2b Clinical Trial (COMET-1) | Patients with DED (n=122) | Early and sustained improvements in unanesthetized Schirmer score (p < 0.0001 at Days 1 and 14). Significant improvements in SANDE symptom score (p ≤ 0.0254 at Days 14, 28, and 84). | [12][13] | |
| Cryosim-3 (C3) | Pilot Clinical Study | Patients with DED-associated Neuropathic Ocular Pain (n=15) | Significant improvement in Ocular Pain Assessment Survey (OPAS) scores for eye pain intensity and quality of life at 1 week and 1 month. Significant improvement in Schirmer test score at 1 month (p=0.003). | [5][14] |
| Preclinical Study | Animal model of DED | Increased tear secretion. | [15] | |
| Menthol | Preclinical Study | Animal models of DED | Accentuated cooling sensation. At higher doses, can cause irritation and pain. | [11] |
TRPM8 Antagonists: A Novel Approach for Ocular Pain and Inflammation
While seemingly counterintuitive for a disease characterized by dryness, TRPM8 antagonists are being explored for their potential to alleviate ocular pain and inflammation, particularly in severe forms of DED.[6] In chronic DED, neurosensory abnormalities can lead to a state of peripheral and central sensitization, resulting in spontaneous pain and hypersensitivity to stimuli (allodynia).[6] In these cases, blocking TRPM8 may help to reduce the aberrant firing of corneal cold-sensitive neurons and subsequent neuroinflammatory processes.
A key preclinical compound in this area is M8-B. Studies have shown that chronic topical administration of M8-B in a mouse model of severe DED can reverse corneal mechanical allodynia and spontaneous ocular pain.[6] It has also been shown to reduce inflammation in the cornea and trigeminal ganglion.[6] However, a potential side effect of TRPM8 antagonists is a reduction in basal tear secretion, which needs to be carefully considered in their development.[5]
Quantitative Data for TRPM8 Antagonists
| Compound | Study Type | Model | Key Findings | Reference |
| M8-B | Preclinical Study | Mouse model of severe DED | Chronic instillations (20 µM) reversed corneal mechanical allodynia (200% increase in mechanical threshold, p < 0.01). Diminished sustained spontaneous and cold-evoked ciliary nerve activities. Reduced expression of inflammatory genes in the trigeminal ganglion. | [6] |
| Single application (20 and 30 µM) decreased cold-evoked ciliary nerve activity. | [6] | |||
| AMTB | Preclinical Mention | - | Considered for DED treatment to address pain from evaporative cooling and hyperosmotic stimuli. | [2] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of TRPM8 in DED.
RNAscope® In Situ Hybridization for TRPM8 mRNA in Trigeminal Ganglion
This technique is used to visualize and quantify TRPM8 mRNA expression within the trigeminal ganglion, providing insights into changes in channel expression in DED models.
Protocol:
-
Tissue Preparation:
-
Perfuse mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the trigeminal ganglia and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by immersion in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Section the tissue into 10-20 µm thick slices and mount on Superfrost Plus slides. Store at -80°C.
-
-
Pretreatment:
-
Bake slides at 60°C for 30-60 minutes.
-
Post-fix in 4% PFA for 15 minutes at 4°C.
-
Dehydrate through a series of ethanol washes (50%, 70%, 100%).
-
Air dry for 5 minutes.
-
Incubate with RNAscope® Hydrogen Peroxide for 10 minutes at room temperature.
-
Wash with distilled water.
-
Perform target retrieval by boiling slides in RNAscope® Target Retrieval Reagent for 5-15 minutes.
-
Wash with distilled water and then 100% ethanol.
-
Air dry and create a hydrophobic barrier around the tissue section.
-
Apply RNAscope® Protease Plus and incubate at 40°C for 30 minutes in a HybEZ™ oven.
-
Wash with distilled water.
-
-
Probe Hybridization and Signal Amplification:
-
Apply the TRPM8 target probe and incubate at 40°C for 2 hours.
-
Wash with RNAscope® Wash Buffer.
-
Perform sequential amplification steps (Amp 1, Amp 2, Amp 3) with intervening washes, according to the manufacturer's protocol (e.g., RNAscope® Multiplex Fluorescent v2 Assay).
-
-
Signal Detection and Imaging:
-
Apply the appropriate HRP-labeled probe and incubate.
-
Wash and apply the tyramide signal amplification reagent (e.g., Opal™ dyes).
-
Counterstain with DAPI.
-
Mount with a fluorescent mounting medium.
-
Image using a confocal or fluorescence microscope.
-
Electrophysiological Recording of Ciliary Nerve Activity
This ex vivo technique allows for the direct measurement of the electrical activity of corneal sensory nerves in response to stimuli, providing a functional readout of TRPM8 activity.
Protocol:
-
Tissue Preparation:
-
Euthanize the mouse and enucleate the eye.
-
Dissect the eye to isolate the cornea with the attached ciliary nerves.
-
Place the preparation in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Recording:
-
Using a suction electrode, record multi-unit extracellular activity from the ciliary nerve bundle.
-
Amplify and filter the neural signals.
-
Record baseline spontaneous activity at a physiological temperature (e.g., 32°C).
-
Apply cold stimuli by perfusing the cornea with cooled aCSF (e.g., 20°C) to evoke TRPM8-mediated activity.
-
Apply pharmacological agents (agonists or antagonists) to the perfusion solution to assess their effects on spontaneous and evoked nerve activity.
-
-
Data Analysis:
-
Analyze the firing frequency and amplitude of nerve impulses before, during, and after stimulation.
-
Quantify the change in nerve activity in response to cold and pharmacological agents.
-
Von Frey Test for Corneal Mechanical Sensitivity
This behavioral test is used to assess mechanical allodynia in animal models of DED by measuring the threshold of force required to elicit a withdrawal response.
Protocol:
-
Habituation:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for at least 30-60 minutes before testing.
-
-
Testing:
-
Use a set of calibrated von Frey filaments of increasing stiffness.
-
Apply the filament perpendicularly to the center of the cornea with enough force to cause it to bend.
-
Hold the filament in place for 1-2 seconds.
-
A positive response is defined as an eye blink or head withdrawal.
-
Use the "up-down" method to determine the 50% withdrawal threshold. Start with a filament in the middle of the force range. If there is no response, use the next stiffer filament. If there is a response, use the next weaker filament.
-
Continue this pattern until a series of responses and non-responses is obtained to calculate the threshold.
-
In Vivo Confocal Microscopy (IVCM) of the Cornea
IVCM is a non-invasive imaging technique that allows for the real-time, high-resolution visualization of cellular structures in the living cornea, including nerves and inflammatory cells.
Protocol:
-
Animal Preparation:
-
Anesthetize the animal.
-
Place the animal's head in a stereotaxic frame to ensure stability.
-
Apply a topical anesthetic to the cornea.
-
-
Imaging:
-
Use a confocal microscope equipped with a corneal imaging lens (e.g., Heidelberg Retina Tomograph with Rostock Cornea Module).
-
Apply a coupling gel to the tip of the objective lens.
-
Gently bring the objective into contact with the cornea.
-
Acquire images of the different corneal layers, focusing on the sub-basal nerve plexus to visualize nerve fibers and the presence of dendritic (inflammatory) cells.
-
-
Image Analysis:
-
Use specialized software to quantify nerve fiber density, length, tortuosity, and the density of inflammatory cells.
-
Compare these parameters between control and DED animals, and before and after treatment with TRPM8 modulators.
-
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for preclinical evaluation of TRPM8 modulators and the logical relationship between DED pathology and TRPM8-targeted therapies.
Conclusion and Future Directions
TRPM8 has emerged as a validated and highly promising target for the development of novel therapeutics for Dry Eye Disease. The dichotomous role of this channel in both physiological tear production and pathological pain signaling offers unique opportunities for targeted interventions. TRPM8 agonists, such as the recently approved Acoltremon, provide a physiological approach to enhancing natural tear secretion. Conversely, TRPM8 antagonists hold potential for managing the often-debilitating ocular pain and neuroinflammation associated with severe DED.
Future research should focus on further elucidating the complex downstream signaling pathways and the long-term effects of chronic TRPM8 modulation. The development of more selective and potent antagonists with a favorable safety profile, particularly concerning their impact on basal tear secretion, is a key area for future drug development. Furthermore, identifying patient subpopulations that would most benefit from either an agonist or antagonist approach will be crucial for personalizing the treatment of this heterogeneous disease. The continued exploration of the TRPM8 pathway promises to deliver innovative and effective therapies for the millions of individuals affected by Dry Eye Disease.
References
- 1. Activating transcription factor 3 (ATF3) and calcitonin gene-related peptide (CGRP) increase in trigeminal ganglion neurons in female rats after photorefractive keratectomy (PRK)-like corneal abrasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinergic Agonists Activate P2X7 Receptors to Stimulate Protein Secretion by the Rat Lacrimal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Neural Regulation of Lacrimal Gland Secretory Processes: Relevance in Dry Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The regulatory role of vasoactive intestinal peptide in lacrimal gland ductal fluid secretion: A new piece of the puzzle in tear production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Signal transduction and control of lacrimal gland protein secretion: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroanatomy, Pupillary Light Reflexes and Pathway - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Corneal Reflex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Corneal reflex - Wikipedia [en.wikipedia.org]
- 12. teachmeanatomy.info [teachmeanatomy.info]
- 13. Trigeminal fibre collaterals storing substance P and calcitonin gene-related peptide associate with ganglion cells containing choline acetyltransferase and vasoactive intestinal polypeptide in the sphenopalatine ganglion of the rat. An axon reflex modulating parasympathetic ganglionic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. teachmeanatomy.info [teachmeanatomy.info]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Notes and Protocols for TRPM8 Antagonist Calcium Influx Assay Using HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel renowned for its role as a principal sensor of cold temperatures in the human body.[1][2] Activation of TRPM8 channels, which can be triggered by cold stimuli (<28°C) or chemical agonists like menthol and icilin, leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization.[1][3] This physiological response is integral to the sensation of cold. Beyond its thermosensory function, TRPM8 is implicated in a variety of pathological conditions, including neuropathic pain, cold hypersensitivity, inflammation, and certain types of cancer, making it a compelling target for therapeutic intervention.[1][4][5]
This document provides a detailed protocol for a calcium influx assay to screen for and characterize TRPM8 antagonists using Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPM8 channel. The assay is based on the use of a fluorescent calcium indicator, Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to intracellular calcium.[2][6][7] This allows for the real-time monitoring of changes in intracellular calcium concentration following channel activation and inhibition.
Signaling Pathway
Activation of the TRPM8 channel by an agonist like menthol or icilin leads to a direct influx of extracellular calcium into the cell. This increase in intracellular calcium concentration is the primary signal measured in this assay. The binding of an antagonist to the TRPM8 channel prevents or reduces this agonist-induced calcium influx.
Experimental Workflow
The experimental workflow for the this compound calcium influx assay involves several key stages, from cell culture preparation to data analysis. The process is designed for a 96-well or 384-well plate format, making it suitable for medium to high-throughput screening.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| HEK293 cells stably expressing human TRPM8 | In-house or commercial | N/A | Liquid Nitrogen / 37°C, 5% CO₂ |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | SH3002201 | 4°C |
| Fetal Bovine Serum (FBS), heat-inactivated | Invitrogen | 16000-044 | -20°C |
| Penicillin-Streptomycin | Invitrogen | 15140-163 | -20°C |
| Poly-L-ornithine | Sigma-Aldrich | P3655 | 4°C |
| Fluo-4 AM | Thermo Fisher Scientific | F14201 | -20°C, desiccated, protected from light |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP | Room Temperature |
| Probenecid | Sigma-Aldrich | P8761 | Room Temperature |
| Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES | Thermo Fisher Scientific | 14025092 | 4°C |
| TRPM8 Agonist (e.g., Icilin, Menthol) | Tocris | 1304, 2950 | As per manufacturer's instructions |
| This compound (Control, e.g., AMTB) | Tocris | 3897 | As per manufacturer's instructions |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | D2650 | Room Temperature |
| 96-well black-wall, clear-bottom plates | Corning | 3603 | Room Temperature |
Experimental Protocol
Cell Culture and Seeding
-
Culture HEK293 cells stably expressing human TRPM8 in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
For optimal assay performance, ensure cells are passaged regularly and are in the logarithmic growth phase.
-
Coat 96-well black-wall, clear-bottom plates with 50 µL of 20 µg/mL poly-L-ornithine per well and incubate for at least 15 minutes at 37°C.[6] Aspirate the solution and allow the plates to dry.
-
Harvest the cells and resuspend them in fresh culture medium.
-
Seed the cells into the coated 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[7][8]
-
Incubate the plates overnight at 37°C and 5% CO₂ to allow for cell attachment and formation of a monolayer. The cell confluency should be between 90-100% at the time of the assay.[6]
Dye Loading
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
On the day of the assay, prepare the Fluo-4 AM loading solution. For each mL of assay buffer (HBSS with 20 mM HEPES), add 2 µL of 1 mM Fluo-4 AM stock solution (final concentration 2 µM) and 1 µL of 20% Pluronic F-127.[2] If using, add Probenecid to a final concentration of 2.5 mM to prevent dye leakage.[6]
-
Aspirate the culture medium from the cell plate and wash each well once with 100 µL of assay buffer.
-
Add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.[2]
-
After incubation, gently wash each well twice with 100 µL of assay buffer to remove extracellular dye.[2]
-
Add 100 µL of assay buffer to each well. The plate is now ready for the assay.
Compound Addition and Fluorescence Measurement
-
Prepare serial dilutions of the test compounds (potential TRPM8 antagonists) and a known this compound (positive control) in assay buffer. Also, prepare a vehicle control (e.g., 0.1% DMSO in assay buffer).
-
Using a fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation), perform the following steps: a. Establish a stable baseline fluorescence reading for approximately 10-20 seconds. b. Add 25 µL of the antagonist solutions to the respective wells and incubate for 15-30 minutes.[2] c. Following the pre-incubation, add 25 µL of a TRPM8 agonist (e.g., Icilin at a final concentration corresponding to its EC₈₀) to all wells. d. Immediately begin measuring the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds for a period of 2-5 minutes to capture the peak calcium response.[7][8]
Data Analysis
-
The raw fluorescence data is typically expressed as Relative Fluorescence Units (RFU).
-
The response to the agonist is calculated as the peak fluorescence intensity minus the baseline fluorescence intensity (ΔRFU).
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [1 - (ΔRFU_compound - ΔRFU_agonist_only) / (ΔRFU_max - ΔRFU_agonist_only)] * 100
Where:
-
ΔRFU_compound is the change in fluorescence in the presence of the test compound and agonist.
-
ΔRFU_agonist_only is the change in fluorescence in the presence of the agonist and vehicle.
-
ΔRFU_max is the maximal fluorescence response (agonist only).
-
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Summary of Key Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| Cell Line | HEK293 stably expressing human TRPM8 | Ensure consistent expression levels. |
| Plate Type | 96-well black-wall, clear-bottom | Minimizes well-to-well crosstalk and background fluorescence. |
| Plate Coating | 20 µg/mL Poly-L-ornithine | Essential for HEK293 cell adherence.[6] |
| Seeding Density | 40,000 - 80,000 cells/well | Optimize for 90-100% confluency on the assay day.[6][7] |
| Calcium Indicator | Fluo-4 AM | 2 µM final concentration. |
| Dye Loading Time | 60 minutes at 37°C | Protect from light.[2] |
| Assay Buffer | HBSS with 20 mM HEPES | Maintain physiological pH. |
| Antagonist Pre-incubation | 15-30 minutes | Allows for target engagement.[2] |
| Agonist | Icilin or Menthol | Use at a concentration around EC₈₀ for antagonist screening. |
| Fluorescence Reading | Ex: ~490 nm, Em: ~525 nm | Kinetic read for 2-5 minutes.[7][8] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low signal-to-background ratio | - Low TRPM8 expression- Inefficient dye loading- Low agonist concentration | - Verify TRPM8 expression via Western blot or qPCR.- Optimize Fluo-4 AM concentration and incubation time.- Perform an agonist dose-response curve to confirm potency. |
| High well-to-well variability | - Uneven cell seeding- Cell lifting during washes- Inconsistent compound addition | - Ensure a single-cell suspension before seeding.- Perform washes gently.- Use automated liquid handlers for precise additions. |
| No response to agonist | - Inactive agonist- Loss of TRPM8 expression- Incorrect buffer composition (e.g., no extracellular calcium) | - Use a fresh batch of agonist.- Re-select a high-expressing cell clone.- Ensure the assay buffer contains calcium. |
| High background fluorescence | - Incomplete removal of extracellular dye- Cell death | - Optimize the washing steps.- Check cell viability before and after the assay. |
References
- 1. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TRPM8 - Wikipedia [en.wikipedia.org]
- 4. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Models of Oxaliplatin-Induced Cold Allodynia for TRPM8 Antagonist Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxaliplatin, a platinum-based chemotherapeutic agent, is a cornerstone in the treatment of colorectal cancer. However, its use is frequently limited by a significant side effect: chemotherapy-induced peripheral neuropathy (CIPN). A hallmark of acute OIPN is a distressing hypersensitivity to cold, known as cold allodynia, where innocuous cold stimuli are perceived as painful. The transient receptor potential melastatin 8 (TRPM8) channel, a well-established cold sensor in primary afferent neurons, has been identified as a key player in the pathophysiology of oxaliplatin-induced cold allodynia. Consequently, animal models that recapitulate this specific neurotoxic effect are invaluable for the preclinical evaluation of novel TRPM8 antagonists as potential therapeutics.
These application notes provide detailed protocols for establishing and utilizing rodent models of oxaliplatin-induced cold allodynia and for assessing the efficacy of TRPM8 antagonists.
Key Signaling Pathways
Oxaliplatin-induced cold allodynia is underpinned by a complex signaling cascade within sensory neurons that leads to the sensitization and hyperexcitability of TRPM8 channels. Oxaliplatin administration triggers the activation of Phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that tonically inhibits TRPM8. The depletion of PIP2 results in the disinhibition and sensitization of the TRPM8 channel. Furthermore, oxaliplatin and its metabolites can increase intracellular Ca2+ levels, partly through L-type calcium channels, which can activate the nuclear factor of activated T-cells (NFAT). Activated NFAT can then translocate to the nucleus and promote the transcription of the Trpm8 gene, leading to an upregulation of TRPM8 channel expression in dorsal root ganglion (DRG) neurons. This combination of sensitization and overexpression of TRPM8 channels lowers the threshold for their activation by cold stimuli, leading to the characteristic cold allodynia.
Experimental Workflow
A typical experimental workflow for testing a TRPM8 antagonist in an oxaliplatin-induced cold allodynia model involves several key stages. The process begins with the induction of neuropathy in rodents through the administration of oxaliplatin. Following a defined period for the development of cold hypersensitivity, a baseline behavioral assessment is conducted to confirm the phenotype. Subsequently, the test compound, a this compound, is administered. Behavioral testing is then repeated at various time points post-compound administration to evaluate its efficacy in alleviating cold allodynia.
Animal Models and Protocols
Rodent models, primarily mice and rats, are widely used to study oxaliplatin-induced cold allodynia. The following protocols detail the induction of neuropathy and the behavioral assessment of cold sensitivity.
Protocol 1: Oxaliplatin-Induced Cold Allodynia in Mice
1.1. Induction of Neuropathy:
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Oxaliplatin Solution: Prepare a 2 mg/mL solution of oxaliplatin in 5% glucose solution.
-
Dosing Regimen: Administer oxaliplatin at a dose of 3 mg/kg via intraperitoneal (i.p.) injection for five consecutive days. This is followed by a five-day rest period, and then a second cycle of five daily injections. The cumulative dose is 30 mg/kg.
1.2. Behavioral Assessment: Acetone Test
-
Acclimation: Place mice in individual transparent plastic chambers on a wire mesh floor for at least 30 minutes before testing to allow for acclimation.
-
Procedure:
-
Fill a 1 mL syringe with acetone.
-
Gently apply a 25 µL drop of acetone to the plantar surface of the mouse's hind paw.
-
Immediately start a stopwatch and observe the mouse's behavior for 60 seconds.
-
Record the cumulative time the mouse spends engaging in nocifensive behaviors, such as flinching, licking, or biting the paw.
-
-
Data Analysis: Compare the duration of nocifensive behaviors before and after oxaliplatin treatment, and between vehicle- and this compound-treated groups.
Protocol 2: Oxaliplatin-Induced Cold Allodynia in Rats
2.1. Induction of Neuropathy:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Oxaliplatin Solution: Prepare a 2 mg/mL solution of oxaliplatin in 5% glucose solution.
-
Dosing Regimen: Administer a single intraperitoneal (i.p.) injection of oxaliplatin at a dose of 6 mg/kg.
2.2. Behavioral Assessment: Cold Plate Test
-
Apparatus: A commercially available cold plate apparatus capable of maintaining a constant temperature.
-
Acclimation: Place rats on the cold plate at a neutral temperature (e.g., 25°C) for a few minutes on the day before testing to acclimate them to the apparatus.
-
Procedure:
-
Set the cold plate to the desired temperature (e.g., 4°C).
-
Place the rat on the cold plate and immediately start a timer.
-
Observe the rat for nocifensive behaviors, such as lifting or licking a hind paw.
-
Record the latency to the first clear sign of a nocifensive response.
-
A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.
-
-
Data Analysis: Compare the paw withdrawal latency before and after oxaliplatin treatment, and between vehicle- and this compound-treated groups.
Efficacy of TRPM8 Antagonists: Quantitative Data
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of various TRPM8 antagonists in oxaliplatin-induced cold allodynia models.
| This compound | Animal Model | Dose and Route of Administration | Behavioral Test | Efficacy | Reference |
| VBJ103 | Mouse | 3, 10, 30 mg/kg, subcutaneous | Cold Plate | Dose-dependently attenuated cold hypersensitivity.[1][2] | [1][2] |
| RQ-00434739 | Rat | 10 mg/kg, oral | Acetone Test | Minimum effective dose to attenuate cold allodynia.[3] | [3] |
| RQ-00434739 | Cynomolgus Monkey | 10 mg/kg, oral | Not specified | Fully reversed oxaliplatin-induced cold allodynia.[3] | [3] |
| Capsazepine | Mouse | Not specified | Acetone Test | Inhibited peak cold allodynia.[4] | [4] |
| AMTB | Mouse | 10 µM, intraplantar | Acetone Test | Did not significantly inhibit oxaliplatin-induced cold allodynia in one study. | |
| M8-B | Mouse | 1 µM, intraplantar | Acetone Test | Did not significantly inhibit oxaliplatin-induced cold allodynia in one study. | |
| DeC-1.2 | Mouse | Not specified | Not specified | Abolished cold allodynia in oxaliplatin-treated mice.[5] | [5] |
Summary and Conclusion
The in vivo models of oxaliplatin-induced cold allodynia described here are robust and reproducible tools for the preclinical investigation of TRPM8 antagonists. The detailed protocols for neuropathy induction and behavioral assessment provide a framework for researchers to evaluate the potential of novel compounds to alleviate this debilitating side effect of chemotherapy. The quantitative data presented highlight the promise of TRPM8 antagonism as a therapeutic strategy. By understanding the underlying signaling pathways and utilizing these well-characterized animal models, the development of effective treatments for oxaliplatin-induced cold allodynia can be significantly advanced.
References
- 1. Subcutaneous administration of a novel this compound reverses cold hypersensitivity while attenuating the drop in core body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcutaneous administration of a novel this compound reverses cold hypersensitivity while attenuating the drop in core body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Involvement of increased expression of transient receptor potential melastatin 8 in oxaliplatin-induced cold allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design of a Modality‐Specific Inhibitor of TRPM8 Channel against Oxaliplatin‐Induced Cold Allodynia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Electrophysiological Characterization of TRPM8 Antagonists using Patch Clamp Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily known for its role as a sensor of cold temperatures and cooling agents like menthol.[1][2][3] Its involvement in various physiological and pathological processes, including neuropathic pain, migraine, and cancer, has made it a significant target for drug discovery.[1][4][5] Characterizing the potency and mechanism of action of novel TRPM8 antagonists is a critical step in the development of new therapeutics. The whole-cell patch clamp electrophysiology technique remains the gold standard for providing a direct, real-time measurement of ion channel activity and its modulation by pharmacological compounds.[4][6] This application note provides a detailed protocol for the characterization of TRPM8 antagonists using this powerful technique.
TRPM8 Signaling Pathway
TRPM8 channel activity is modulated by a complex network of intracellular signaling pathways. The channel is activated by stimuli such as cold temperatures (typically below 28°C), cooling agents (e.g., menthol, icilin), and membrane depolarization.[1][2] Its activation leads to an influx of Ca²⁺ and Na⁺ ions, resulting in membrane depolarization.[3][7] The channel's activity is regulated by various signaling molecules, including phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel function.[2][8] G-protein coupled receptor (GPCR) activation can lead to the hydrolysis of PIP2 by phospholipase C (PLC), subsequently inhibiting TRPM8.[2][9] Furthermore, protein kinase C (PKC) and protein kinase A (PKA) have been shown to modulate TRPM8 activity through phosphorylation.[2][8] Understanding these pathways is crucial for interpreting the effects of potential antagonists.
Caption: TRPM8 channel activation and regulation pathways.
Experimental Workflow for Antagonist Characterization
The process of characterizing a TRPM8 antagonist using patch clamp electrophysiology follows a systematic workflow. This begins with the preparation of cells expressing the TRPM8 channel, followed by the setup of the patch clamp rig. A gigaohm seal is formed between the patch pipette and the cell membrane, after which the whole-cell configuration is established. A baseline current is recorded, and then the TRPM8 agonist is applied to activate the channel. Once a stable agonist-induced current is achieved, the antagonist is perfused at various concentrations to determine its inhibitory effect. Finally, the data is analyzed to quantify the antagonist's potency.
Caption: Experimental workflow for this compound characterization.
Detailed Protocol: Whole-Cell Patch Clamp Electrophysiology
This protocol is designed for characterizing TRPM8 antagonists using transiently or stably transfected HEK293 or CHO cells.
Cell Preparation
-
Cell Culture: Culture HEK293 or CHO cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.
-
Transfection (for transient expression): When cells reach 70-80% confluency, transfect them with a plasmid encoding human or rat TRPM8 using a suitable transfection reagent. It is advisable to co-transfect with a fluorescent protein (e.g., GFP) to identify transfected cells. Recordings are typically performed 24-48 hours post-transfection.[10]
-
Plating for Recording: 24 hours before recording, plate the cells onto glass coverslips pre-coated with poly-L-lysine.
Solutions and Reagents
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[10]
-
Intracellular (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.[10]
-
TRPM8 Agonist Stock Solution: Prepare a 100 mM stock solution of Menthol in DMSO.
-
Test Antagonist Stock Solution: Prepare a 10-100 mM stock solution of the antagonist compound in DMSO.
Electrophysiological Recording
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.[11]
-
Recording Setup: Transfer a coverslip with cells to the recording chamber on an inverted microscope. Perfuse the chamber with the extracellular solution.
-
Gigaohm Seal Formation: Approach a single, healthy-looking (and fluorescent, if applicable) cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell at a holding potential of -60 mV.[10]
-
Data Acquisition: Record membrane currents using an appropriate patch clamp amplifier and data acquisition software.
Experimental Procedure for Antagonist Characterization
-
Baseline Recording: Record the baseline current in the extracellular solution for 1-2 minutes to ensure stability.
-
Agonist Application: Perfuse the cell with a solution containing a known concentration of a TRPM8 agonist (e.g., 100 µM Menthol) to elicit a stable inward current.[6] The concentration should be around the EC₅₀ or EC₈₀ for a robust and consistent response.
-
Antagonist Application: Once a stable agonist-induced current is established, co-apply the antagonist compound at increasing concentrations along with the agonist. Apply each concentration for a sufficient duration to reach a steady-state block.
-
Washout: After testing the highest concentration of the antagonist, wash out the compound by perfusing with the agonist-containing solution alone to check for reversibility of the block.
-
Voltage Protocol (Optional): To study voltage-dependence of the block, apply voltage steps or ramps (e.g., from -100 mV to +100 mV) during agonist and antagonist application.[12]
Data Analysis
-
Current Measurement: Measure the peak or steady-state amplitude of the agonist-induced current in the absence and presence of different concentrations of the antagonist.
-
Normalization: Normalize the current in the presence of the antagonist to the control current (agonist alone).
-
Concentration-Response Curve: Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
IC₅₀ Calculation: Fit the concentration-response curve with the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀), which represents the potency of the antagonist.[4][6]
-
Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
-
-
Current Density: Calculate the current density (pA/pF) by dividing the current amplitude by the cell capacitance to account for variations in cell size.[6][13]
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation and comparison.
Table 1: Electrophysiological Properties of TRPM8 Currents
| Parameter | Value |
| Cell Type | HEK293 expressing hTRPM8 |
| Holding Potential (mV) | -60 |
| Agonist (Concentration) | Menthol (100 µM) |
| Average Peak Current (pA) | -500 ± 50 |
| Average Current Density (pA/pF) | -45 ± 5 |
| Reversal Potential (mV) | ~0 |
Table 2: Potency of TRPM8 Antagonists
| Antagonist | IC₅₀ (µM) | Hill Slope | n (number of cells) |
| Antagonist X | 1.2 ± 0.2 | 1.1 ± 0.1 | 8 |
| Antagonist Y | 5.8 ± 0.9 | 0.9 ± 0.2 | 6 |
| Reference Antagonist (e.g., AMTB) | 0.5 ± 0.1 | 1.0 ± 0.1 | 7 |
Conclusion
The whole-cell patch clamp technique is an indispensable tool for the detailed characterization of TRPM8 antagonists. The protocol outlined in this application note provides a robust framework for determining the potency and mechanism of action of novel compounds. Careful execution of these experiments and thorough data analysis will provide high-quality, reliable data crucial for advancing drug discovery programs targeting the TRPM8 channel.
References
- 1. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. TRPM8 - Wikipedia [en.wikipedia.org]
- 4. Structural and in Vitro Functional Characterization of a Menthyl this compound Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 12. nanion.de [nanion.de]
- 13. mdpi.com [mdpi.com]
Developing a Stable Cell Line for High-Throughput Screening of TRPM8 Antagonists
Application Note and Protocol
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures in mammals.[1][2] Beyond its role in thermosensation, TRPM8 is implicated in various pathological conditions, including chronic pain, inflammation, and cancer, making it a compelling target for drug discovery.[3][4] The development of potent and selective TRPM8 antagonists is a key objective for therapeutic intervention in these areas. A crucial tool for identifying such modulators is a robust and reliable cell-based assay. This document provides a detailed protocol for the development of a stable cell line overexpressing human TRPM8, optimized for high-throughput screening (HTS) of antagonist compounds. The protocols cover cell line generation, validation, and application in functional screening assays.
Principle
The generation of a stable cell line involves the permanent integration of the gene encoding the target protein, in this case, human TRPM8, into the host cell's genome. This is achieved by transfecting the host cells with an expression vector containing the TRPM8 gene and a selectable marker. Subsequent application of a selection agent eliminates non-transfected cells, allowing for the isolation and expansion of cells that have stably incorporated the gene of interest. The resulting stable cell line provides a consistent and reproducible source of TRPM8-expressing cells, essential for reliable pharmacological screening. The activity of the TRPM8 channel can be assessed using various functional assays, primarily by measuring changes in intracellular calcium concentration or by direct electrophysiological recordings.
Materials and Reagents
A comprehensive list of materials and reagents required for the successful development and screening of a TRPM8 stable cell line is provided in the table below.
| Category | Item | Supplier (Example) |
| Cell Lines | Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells | ATCC |
| Vectors | Expression vector with a selectable marker (e.g., pcDNA3.1 with neomycin resistance) | Thermo Fisher Scientific |
| Human TRPM8 cDNA | GenScript | |
| Transfection | Transfection reagent (e.g., Lipofectamine 3000) | Thermo Fisher Scientific |
| Opti-MEM I Reduced Serum Medium | Thermo Fisher Scientific | |
| Cell Culture | Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | |
| Penicillin-Streptomycin | Thermo Fisher Scientific | |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | |
| Selection | Geneticin (G418) or Puromycin | Thermo Fisher Scientific |
| Assay Reagents | Fluo-4 AM or other calcium-sensitive dyes | Thermo Fisher Scientific |
| Pluronic F-127 | Thermo Fisher Scientific | |
| Probenecid | Sigma-Aldrich | |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | |
| HEPES | Sigma-Aldrich | |
| TRPM8 Modulators | Menthol (Agonist) | Sigma-Aldrich |
| Icilin (Agonist) | BenchChem[5] | |
| Capsazepine (Antagonist) | Sigma-Aldrich | |
| AMG2850 (Antagonist) | BenchChem[1] |
Experimental Protocols
Protocol 1: Generation of a TRPM8 Stable Cell Line
This protocol outlines the key steps for creating a stable cell line expressing human TRPM8.
1.1. Vector Preparation:
-
Subclone the full-length human TRPM8 cDNA into a mammalian expression vector containing a suitable selectable marker, such as neomycin resistance.
-
Verify the construct sequence by DNA sequencing.
-
Purify a large quantity of high-quality, endotoxin-free plasmid DNA.
1.2. Cell Culture and Transfection:
-
Culture HEK293 or CHO cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[5]
-
The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, transfect the cells with the TRPM8 expression vector using a suitable transfection reagent according to the manufacturer's protocol.
1.3. Selection of Stable Clones:
-
48 hours post-transfection, passage the cells into a larger culture flask containing growth medium supplemented with the appropriate selection antibiotic (e.g., G418 for neomycin resistance). The optimal concentration of the selection antibiotic should be predetermined by generating a kill curve.[6]
-
Replace the selection medium every 3-4 days to remove dead cells and maintain selection pressure.[7]
-
After 2-3 weeks of selection, antibiotic-resistant colonies will become visible.
-
Isolate individual colonies using cloning cylinders or by limiting dilution and transfer them to separate wells of a 24-well plate.
-
Expand each clone and screen for TRPM8 expression and function.
1.4. Validation of TRPM8 Expression and Function:
-
Western Blotting: Confirm the expression of the TRPM8 protein in the selected clones by Western blotting using a TRPM8-specific antibody.[8]
-
Functional Assay (Calcium Imaging): Perform a preliminary functional screen on the expanded clones using a calcium imaging assay (see Protocol 2) to identify clones with a robust and reproducible response to a TRPM8 agonist like menthol or icilin.
Protocol 2: Calcium Imaging Assay for TRPM8 Antagonist Screening
This protocol details a high-throughput calcium imaging assay to screen for TRPM8 antagonists.[1][5]
2.1. Cell Preparation:
-
The day before the assay, seed the validated TRPM8 stable cells into a 96-well or 384-well black-walled, clear-bottom assay plate at a density that will result in a confluent monolayer on the day of the experiment.[1]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[1]
2.2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in an appropriate assay buffer like HBSS with 20 mM HEPES.[5] Probenecid can be included to prevent dye leakage.[3]
-
Aspirate the culture medium from the cell plate and wash each well once with the assay buffer.[5]
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.[1]
-
After incubation, gently wash the wells twice with the assay buffer to remove extracellular dye.[5]
2.3. Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of the test compounds (potential antagonists) and known reference antagonists.
-
Pre-incubate the cells with the test compounds for 15-30 minutes before adding the agonist.[5]
-
Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).[5]
-
Set the excitation and emission wavelengths appropriate for the calcium dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).[5]
-
Record a baseline fluorescence reading for 10-20 seconds.[5]
-
Add a fixed concentration of a TRPM8 agonist (e.g., menthol or icilin, typically at an EC₈₀ concentration) to all wells.
-
Continue to record the fluorescence signal for 2-5 minutes to measure the calcium influx.[1]
2.4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the response of the agonist alone.[1]
-
Plot the concentration-response curves and determine the IC₅₀ values for the active compounds.
Protocol 3: Automated Patch Clamp for Secondary Screening
Automated patch clamp (APC) provides a higher-throughput alternative to conventional patch clamp for secondary screening and detailed pharmacological characterization.[9][10]
3.1. Cell Preparation:
-
Culture the TRPM8 stable cell line to 80-90% confluency.[5]
-
Harvest the cells using a non-enzymatic cell dissociation solution to maintain cell integrity.
-
Resuspend the cells in the appropriate extracellular solution for the APC platform at the recommended cell density.
3.2. Electrophysiological Recording:
-
Use a commercially available APC system (e.g., QPatch or IonFlux).[9][11]
-
Utilize standard extracellular and intracellular solutions for recording TRPM8 currents.[9]
-
Apply a voltage ramp protocol (e.g., -80 mV to +80 mV) to elicit both inward and outward currents.[9]
-
Activate the TRPM8 channels using a chemical agonist (e.g., menthol or icilin) or by cooling the extracellular solution.[9][12]
3.3. Compound Application and Data Analysis:
-
Apply increasing concentrations of the antagonist compounds to the cells.
-
Measure the inhibition of the TRPM8 current at a specific voltage (e.g., +50 mV for outward current).[9]
-
Generate concentration-response curves and calculate the IC₅₀ values for the antagonists.[9]
Data Presentation
The following tables summarize key quantitative data for consideration when developing and utilizing a TRPM8 stable cell line for antagonist screening.
Table 1: Recommended Cell Seeding Densities
| Assay Format | HEK293 Cells/well | CHO Cells/well |
| 96-well plate | 40,000 - 60,000[1] | 30,000 - 50,000 |
| 384-well plate | 10,000 - 20,000 | 8,000 - 15,000 |
Table 2: Potency of Common TRPM8 Modulators
| Compound | Target | Parameter | Value | Reference |
| Menthol | human TRPM8 | EC₅₀ | 81 ± 17 µM | [1] |
| Icilin | human TRPM8 | EC₅₀ | 526 ± 24 nM | [1] |
| AMG2850 | rat TRPM8 | IC₉₀ | 204 ± 28 nM | [1] |
| Capsazepine | hTRPM8 | IC₅₀ | 12.9 µM | [12] |
Table 3: Typical Parameters for Calcium Imaging Assay
| Parameter | Value |
| Fluo-4 AM Concentration | 2 µM[5] |
| Pluronic F-127 Concentration | 0.02%[1] |
| Dye Loading Time | 45-60 minutes at 37°C[1] |
| Antagonist Pre-incubation Time | 15-30 minutes[5] |
| Excitation Wavelength | 494 nm[5] |
| Emission Wavelength | 516 nm[5] |
Visualizations
The following diagrams illustrate the TRPM8 signaling pathway and the experimental workflows for stable cell line generation and antagonist screening.
Caption: TRPM8 channel activation and inhibition pathway.
Caption: Workflow for generating a stable TRPM8 cell line.
Caption: Workflow for this compound screening.
Conclusion
The successful development of a stable cell line expressing human TRPM8 is a critical first step in the discovery of novel antagonists for this important therapeutic target. The protocols outlined in this document provide a comprehensive guide for researchers to generate, validate, and utilize such a cell line for high-throughput screening. The combination of a robust stable cell line with optimized functional assays, such as calcium imaging and automated patch clamp, will facilitate the identification and characterization of new chemical entities with the potential to modulate TRPM8 activity and treat associated pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. knowledge.lonza.com [knowledge.lonza.com]
- 7. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. sophion.com [sophion.com]
- 10. Development and validation of a secondary screening assay for TRPM8 antagonists using QPatch HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellmicrosystems.com [cellmicrosystems.com]
- 12. Making sure you're not a bot! [nanion.de]
Application Notes and Protocols for Measuring TRPM8 Channel Activity Using Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel renowned for its role as the primary sensor of cold temperatures in mammals.[1][2] Beyond its function as a thermoreceptor, TRPM8 is implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer, making it a compelling target for drug discovery.[1][2][3]
Activation of the TRPM8 channel, triggered by cold stimuli or chemical agonists like menthol and icilin, leads to an influx of cations, most notably calcium (Ca²⁺).[2][4][5] This influx of calcium acts as a critical second messenger, initiating a cascade of intracellular signaling events.[2] Consequently, measuring changes in intracellular calcium concentration provides a robust and reliable method for assessing TRPM8 channel activity.
Fluorescent probes, particularly calcium-sensitive dyes, have become indispensable tools for studying TRPM8 function. These probes offer a high-throughput and quantitative means to screen for novel TRPM8 modulators, characterize their potency and efficacy, and elucidate the mechanisms of channel activation and inhibition. This document provides detailed application notes and protocols for utilizing fluorescent probes to measure TRPM8 channel activity.
Principle of the Assay
The most common method for measuring TRPM8 activity using fluorescent probes is a calcium imaging assay. This technique relies on the use of a cell-permeant, calcium-sensitive fluorescent indicator, such as Fluo-4 AM.[1] Once inside the cell, intracellular esterases cleave the AM ester group, trapping the fluorescent indicator (Fluo-4) in the cytoplasm. In its calcium-free form, Fluo-4 exhibits minimal fluorescence. However, upon binding to free intracellular calcium, its fluorescence intensity increases significantly.[1]
When TRPM8 channels on the cell membrane are activated, they open to allow the influx of extracellular calcium down its electrochemical gradient.[2] This leads to a rapid rise in the intracellular calcium concentration, which is then detected by the increase in fluorescence of the pre-loaded indicator. This change in fluorescence can be monitored in real-time using a fluorescence microscope or a high-throughput fluorescence microplate reader, providing a quantitative measure of TRPM8 channel activity.[1]
Signaling Pathway
The activation of the TRPM8 channel is a complex process involving both thermal and chemical stimuli, as well as modulation by intracellular signaling molecules. The binding of agonists or a drop in temperature induces a conformational change in the channel protein, leading to its opening. The phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) is essential for TRPM8 activation.[4][6][7] The subsequent influx of calcium ions triggers various downstream signaling cascades.
Data Presentation
Quantitative data for commonly used TRPM8 modulators are summarized below. These values are essential for designing and interpreting calcium imaging experiments.
Table 1: Potency of Common TRPM8 Agonists
| Compound | Target | Assay Type | Parameter | Value | Reference |
| Menthol | human TRPM8 | Calcium Imaging | EC₅₀ | 81 ± 17 µM | [2] |
| Menthol | rat TRPM8 | Calcium Imaging | EC₅₀ | 107 ± 8 µM | [2] |
| Menthol | murine TRPM8 | Calcium Imaging | EC₅₀ | 62.64 ± 1.2 µM | [2] |
| (-)-Menthol | mouse TRPM8 | FLIPR Assay | EC₅₀ | 4.1 ± 1.3 µM | [5] |
| Icilin | human TRPM8 | Calcium Imaging | EC₅₀ | 526 ± 24 nM | [2] |
| Icilin | mouse TRPM8 | FLIPR Assay | EC₅₀ | 0.2 ± 0.1 µM | [5] |
| WS-12 | human TRPM8 | Calcium Imaging | EC₅₀ | 39 nM - 193 nM | [8] |
| Eucalyptol | mouse TRPM8 | FLIPR Assay | EC₅₀ | 7.7 ± 2.0 mM | [5] |
Table 2: Potency of Common TRPM8 Antagonists
| Compound | Target | Assay Type | Parameter | Value | Reference |
| AMG2850 | rat TRPM8 | In vitro | IC₉₀ (against icilin) | 204 ± 28 nM | [2] |
| BCTC | mouse TRPM8 | FLIPR Assay | IC₅₀ (against menthol) | 0.8 ± 1.0 µM | [5] |
| Thio-BCTC | mouse TRPM8 | FLIPR Assay | IC₅₀ (against menthol) | 3.5 ± 1.1 µM | [5] |
| Capsazepine | mouse TRPM8 | FLIPR Assay | IC₅₀ (against menthol) | 18 ± 1.1 µM | [5] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human or rodent TRPM8 are recommended.[1][2]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) if required for stable cell line maintenance.[1]
-
Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates are ideal for fluorescence-based assays to minimize background and crosstalk.[2]
-
Fluorescent Calcium Indicator: Fluo-4 AM is a commonly used and effective calcium indicator.[1][2]
-
Pluronic F-127: A non-ionic surfactant used to aid the dispersion of Fluo-4 AM in aqueous media.[1]
-
Probenecid: An optional reagent that can be used to inhibit organic anion transporters, reducing the extrusion of the fluorescent dye from the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES is a suitable buffer for these assays.[1][2]
-
TRPM8 Agonists and Antagonists: Prepare stock solutions of test compounds in high-quality, anhydrous DMSO.
Experimental Workflow Diagram
Protocol 1: Calcium Imaging Assay using a Fluorescence Microplate Reader (e.g., FLIPR, FlexStation)
This protocol is suitable for high-throughput screening of TRPM8 modulators.
-
Cell Seeding:
-
Culture TRPM8-expressing HEK293 or CHO cells to 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.[1]
-
-
Dye Loading:
-
Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.[1]
-
On the day of the assay, prepare the Fluo-4 AM loading solution. For each mL of assay buffer (HBSS with 20 mM HEPES), add 2 µL of 1 mM Fluo-4 AM stock solution (final concentration 2 µM) and 1 µL of 20% Pluronic F-127.[1] If using, add Probenecid to a final concentration of 2.5 mM.[1]
-
Aspirate the culture medium from the cell plate and wash each well once with 100 µL of assay buffer.
-
Add 50 µL of the Fluo-4 AM loading solution to each well.[1]
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[2]
-
-
Fluorescence Measurement:
-
After incubation, gently wash the cells twice with assay buffer to remove excess dye.[2]
-
Add 100 µL of assay buffer to each well.
-
Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system.[1][2]
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.[1][2]
-
Record a baseline fluorescence reading for 10-20 seconds before compound addition.[1][2]
-
For agonist screening, add the test compounds and continue to record the fluorescence intensity every 1-2 seconds for a total of 2-5 minutes.[1]
-
For antagonist screening, pre-incubate the cells with the antagonist compounds for a desired period (e.g., 15-30 minutes) before adding a known TRPM8 agonist (typically at its EC₈₀ concentration).
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the change in fluorescence (ΔF) normalized to the initial baseline fluorescence (F₀), i.e., ΔF/F₀.[1]
-
For agonist dose-response curves, plot the normalized fluorescence change against the logarithm of the agonist concentration.
-
For antagonist dose-response curves, calculate the percentage of inhibition for each concentration of the antagonist relative to the response of the agonist alone.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the dose-response data and determine the EC₅₀ or IC₅₀ values.
-
Protocol 2: Calcium Imaging using a Fluorescence Microscope
This protocol is suitable for lower-throughput studies and for visualizing calcium responses in individual cells.
-
Cell Preparation:
-
Seed TRPM8-expressing cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
On the day of the experiment, load the cells with Fluo-4 AM as described in Protocol 1, step 2.
-
-
Imaging Setup:
-
Mount the dish or coverslip onto the stage of an inverted fluorescence microscope equipped with a suitable filter set for Fluo-4 (e.g., FITC/GFP filter set).
-
Use a low-magnification objective to locate the cells and a higher-magnification objective (e.g., 20x or 40x) for imaging.
-
Maintain the cells in assay buffer during the experiment.
-
-
Image Acquisition:
-
Acquire a series of baseline images at a set time interval (e.g., every 2-5 seconds).
-
Carefully add the agonist or antagonist solution to the dish.
-
Continue acquiring images at the same time interval for several minutes to capture the full calcium response.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells or groups of cells.
-
Measure the average fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Normalize the fluorescence data as ΔF/F₀.
-
Plot the normalized fluorescence intensity over time to visualize the calcium transients.
-
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Ensure optimal dye loading concentration and incubation time.
-
Check the health and confluency of the cells.
-
Verify the activity of the agonist.
-
-
High Background Fluorescence:
-
Ensure complete removal of excess dye by thorough washing.
-
Use phenol red-free medium and assay buffer.
-
-
Cell Detachment:
-
Use coated plates or coverslips (e.g., poly-D-lysine) to improve cell adherence.
-
Be gentle during washing steps.
-
-
Variability between Wells:
-
Ensure uniform cell seeding density.
-
Check for and eliminate edge effects in the microplate.
-
By following these detailed protocols and application notes, researchers can effectively utilize fluorescent probes to measure TRPM8 channel activity, facilitating the discovery and characterization of novel therapeutic agents targeting this important ion channel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Transient receptor potential channel TRPM8 is over-expressed and required for cellular proliferation in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP 2 (Journal Article) | OSTI.GOV [osti.gov]
- 8. benchchem.com [benchchem.com]
Application of TRPM8 Antagonists in Primary Sensory Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel predominantly expressed in a subpopulation of primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] It is a key molecular sensor for cold temperatures and cooling agents like menthol.[1][3][4] Activation of TRPM8 leads to an influx of cations, primarily Ca2+, depolarizing the neuron and generating an action potential that is transmitted to the central nervous system, resulting in the sensation of cold.[4] Due to its role in cold sensation and hypersensitivity, TRPM8 has emerged as a significant therapeutic target for various conditions, including chronic pain, neuropathic pain, and overactive bladder syndrome.[4][5][6] TRPM8 antagonists, by blocking the channel's activity, offer a promising strategy for alleviating these conditions.[4]
These application notes provide detailed protocols for utilizing primary sensory neuron cultures to screen and characterize TRPM8 antagonists. The methodologies cover the isolation and culture of primary sensory neurons, and functional assessment of TRPM8 activity using calcium imaging and patch-clamp electrophysiology.
Quantitative Data on TRPM8 Antagonist Efficacy
The following tables summarize the in vitro efficacy of various TRPM8 antagonists from published studies. This data is crucial for comparing the potency and activity of different compounds.
Table 1: Antagonist Activity of RGM8-51 at rTRPM8 and hTRPM8 Channels
| Compound | Channel | Assay | IC50 (µM) |
| RGM8-51 | rTRPM8 | Ca2+ microfluorography | 1.06 ± 1.21 |
| RGM8-51 | hTRPM8 | Ca2+ microfluorography | 1.74 ± 1.19 |
| RGM8-51 | rTRPM8 | Patch-clamp | 0.97 ± 1.56 |
| AMTB (reference) | rTRPM8 / hTRPM8 | Ca2+ microfluorography | - |
Data sourced from[7]
Table 2: In Vitro Efficacy of Novel TRPM8 Antagonists
| Compound ID | Assay | IC50 (µM) | Efficacy |
| BB 0322703 (14) | Ca2+ fluorometry | 0.25 | 100% |
| BB 0322720 (15) | Ca2+ fluorometry | 0.22 | 100% |
| AMTB (reference) | Ca2+ fluorometry | - | - |
Data sourced from[5]
Table 3: Inhibition of Menthol-Evoked Currents in DRG Neurons by RGM8-51
| Compound | Concentration | Mean Peak Current Inhibition (%) |
| RGM8-51 | 1 µM | 65.01 ± 4.67 |
Data sourced from[7]
Experimental Protocols
Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons
This protocol describes the isolation and culture of DRG neurons from adult mice.
Materials:
-
Adult mice (1-4 months old)
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
Collagenase type XI (Sigma)
-
Dispase II (Sigma)
-
Ca2+- and Mg2+-free HBSS
-
1 ml pipette tips
-
70 µm nylon filter
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
MEM-vitamins
-
Penicillin/Streptomycin
-
Poly-L-lysine-coated glass coverslips
Procedure:
-
Anesthetize adult mice with isoflurane and decapitate.
-
Isolate the spinal cord and dissect dorsal root ganglia (DRG) from all spinal segments, keeping them in ice-cold HBSS.[8]
-
Incubate the isolated DRGs with collagenase type XI and dispase II in Ca2+- and Mg2+-free HBSS for 30-45 minutes at 37°C in a 5% CO2 incubator.[8]
-
Mechanically dissociate the ganglia by gently passing them 15-20 times through a 1 ml pipette tip.[8]
-
Filter the cell suspension through a 70 µm nylon filter to remove debris.[8]
-
Centrifuge the cell suspension at 1200 rpm for 5 minutes to harvest the neurons.[8]
-
Resuspend the neuronal pellet in MEM supplemented with 10% FBS, 1% MEM-vitamins, and 100 U/ml penicillin/100 mg/ml streptomycin.[9]
-
Plate the neurons on poly-L-lysine-coated glass coverslips.
-
Maintain the cultures at 37°C in a 5% CO2 incubator. Electrophysiological and calcium-imaging recordings can be performed after 12-36 hours in culture.[9]
Protocol 2: Primary Culture of Trigeminal Ganglion (TG) Neurons
This protocol is adapted for neonatal mice.
Materials:
-
Neonatal Swiss OF1 mice (Postnatal days 1 to 5)
-
Collagenase type IA (Sigma)
-
DMEM
-
F-12 Nutrient Mixture
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin/Streptomycin
-
Glucose
-
Nerve Growth Factor (NGF)
Procedure:
-
Anesthetize neonatal mice and isolate the trigeminal ganglia.[1]
-
Incubate the ganglia with 1 mg/ml collagenase type IA for 45 minutes at 37°C in a 5% CO2 incubator.[1]
-
Culture the dissociated neurons in a medium consisting of 45% DMEM, 45% F-12, and 10% FBS.[1]
-
Supplement the medium with 4 mM L-glutamine, 200 µg/ml streptomycin, 125 µg/ml penicillin, 17 mM glucose, and 100 ng/ml NGF.[1]
Protocol 3: Calcium Imaging for TRPM8 Activity
This protocol outlines the use of Fura-2 AM for ratiometric calcium imaging to assess TRPM8 activation and inhibition.
Materials:
-
Cultured primary sensory neurons on coverslips
-
Fura-2 AM (Invitrogen)
-
Standard extracellular solution (e.g., HBSS)
-
TRPM8 agonist (e.g., Menthol, Icilin)
-
This compound (test compound)
-
Inverted microscope with a fluorescence imaging system (e.g., Leica with Imago-QE Sensicam camera)
Procedure:
-
Load the cultured neurons with 2-5 µM Fura-2 AM for 45-60 minutes at 37°C in standard extracellular solution.[9]
-
Wash the cells to remove excess Fura-2 AM and allow for de-esterification for at least 30 minutes.
-
Mount the coverslip onto the microscope stage and perfuse with the extracellular solution.
-
Record baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply the TRPM8 agonist (e.g., 100 µM menthol) to the perfusion solution and record the change in the Fura-2 fluorescence ratio, which indicates an increase in intracellular calcium ([Ca2+]i).[1]
-
To test for antagonism, pre-incubate the cells with the test compound for a defined period before co-applying it with the TRPM8 agonist.
-
A reduction in the agonist-evoked calcium response in the presence of the test compound indicates antagonist activity.[8]
-
Wash out the antagonist to check for reversibility of the inhibition.[1]
Protocol 4: Patch-Clamp Electrophysiology
This protocol details the whole-cell patch-clamp technique to directly measure TRPM8-mediated currents.
Materials:
-
Cultured primary sensory neurons on coverslips
-
Patch-clamp amplifier (e.g., Axopatch 200B)
-
Digidata acquisition system (e.g., Digidata 1322A)
-
pCLAMP software
-
Borosilicate glass patch-pipettes (4-8 MΩ)
-
Intracellular and extracellular recording solutions
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage.
-
Fill a patch-pipette with the intracellular solution and approach a single neuron.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV or -80 mV).[7]
-
Record baseline currents.
-
Apply a TRPM8 agonist (e.g., 100 µM menthol) via the perfusion system to evoke TRPM8-mediated currents.[7] These currents typically show strong outward rectification and a reversal potential near 0 mV.[8][9]
-
To assess antagonist effects, apply the test compound in the presence of the agonist. A reduction in the current amplitude indicates channel blockade.[1][7]
-
Voltage ramps (e.g., from -100 mV to +100 mV) can be applied to determine the current-voltage (I-V) relationship of the TRPM8 current and the effect of the antagonist.[1]
Visualizations
TRPM8 Signaling Pathway and Antagonist Action
Caption: TRPM8 activation by cold or menthol and its inhibition.
Experimental Workflow for this compound Screening
Caption: Workflow for screening TRPM8 antagonists.
References
- 1. Contribution of TRPM8 Channels to Cold Transduction in Primary Sensory Neurons and Peripheral Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of the TRPM8 channel on primary culture of human nasal epithelial cells and its response to cooling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing Cold Spots: TRPM8-Expressing Sensory Neurons and Their Projections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TRPM8 antagonists and how do they work? [synapse.patsnap.com]
- 5. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Animal Models in TRPM8 Antagonist Research for Migraine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by sensory disturbances. Recent genetic studies and preclinical research have identified the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor of cold and cooling agents like menthol, as a potential therapeutic target for migraine.[1][2][3] Understanding the role of TRPM8 in migraine pathophysiology and evaluating the efficacy of TRPM8 antagonists requires robust and well-characterized animal models. These application notes provide detailed protocols and compiled data from key studies utilizing such models.
The prevailing hypothesis, supported by recent animal studies, is that TRPM8 is a crucial component in the mechanisms underlying migraine pain.[3][4] Animal models, primarily in mice, have been instrumental in demonstrating that genetic deletion or pharmacological blockade of TRPM8 can prevent or alleviate migraine-like pain behaviors.[1][4] The nitroglycerin (NTG)-induced model is a cornerstone in this research, as NTG is a well-known migraine trigger in humans and reliably induces both acute and chronic migraine-like symptoms in rodents, including mechanical allodynia and spontaneous pain.[4] Another relevant model involves the administration of calcitonin gene-related peptide (CGRP), a key molecule in migraine pathophysiology, which also induces migraine-like pain behaviors that are dependent on TRPM8.[1][4]
These models are essential for screening and characterizing novel TRPM8 antagonists, providing a translational framework for the development of new migraine therapies.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of TRPM8 antagonists and genetic modifications in animal models of migraine.
Table 1: Effect of TRPM8 Deletion on Nitroglycerin (NTG)-Induced Mechanical Allodynia
| Animal Model | Treatment Group | Paw Withdrawal Threshold (g) | Reference |
| Wild-type Mice | Vehicle | ~1.3 | [4] |
| Wild-type Mice | NTG (10 mg/kg, i.p.) | ~0.3 | [4] |
| TRPM8 Knockout Mice | Vehicle | ~1.4 | [4] |
| TRPM8 Knockout Mice | NTG (10 mg/kg, i.p.) | ~1.3 | [4] |
Table 2: Effect of TRPM8 Antagonist (PBMC) on NTG-Induced Mechanical Allodynia
| Animal Model | Pre-treatment | Post-treatment (NTG) | Paw Withdrawal Threshold (g) | Reference |
| Wild-type Mice | Vehicle | NTG (10 mg/kg, i.p.) | ~0.4 | [4] |
| Wild-type Mice | PBMC (30 mg/kg) | NTG (10 mg/kg, i.p.) | ~1.2 | [4] |
Table 3: Effect of TRPM8 Deletion on CGRP-Induced Spontaneous Pain (Mouse Grimace Scale)
| Animal Model | Treatment Group | Mouse Grimace Scale Score | Reference |
| Wild-type Mice | Vehicle | ~0.2 | [4] |
| Wild-type Mice | α-CGRP (0.1 mg/kg, i.p.) | ~0.8 | [4] |
| TRPM8 Knockout Mice | Vehicle | ~0.2 | [4] |
| TRPM8 Knockout Mice | α-CGRP (0.1 mg/kg, i.p.) | ~0.2 | [4] |
Experimental Protocols
Protocol 1: Nitroglycerin (NTG)-Induced Acute Migraine Model
This protocol describes the induction of acute migraine-like pain behaviors in mice using a single injection of NTG.
Materials:
-
Male and female C57BL/6 mice (8-12 weeks old)
-
Nitroglycerin (NTG) solution
-
Vehicle control (e.g., saline)
-
This compound of interest
-
Von Frey filaments for assessing mechanical allodynia
-
Apparatus for assessing spontaneous pain (e.g., Mouse Grimace Scale observation chambers)
Procedure:
-
Acclimation: Acclimate mice to the testing environment and procedures for at least 3 days prior to the experiment.
-
Baseline Measurements: On the day of the experiment, establish baseline measurements for mechanical sensitivity using von Frey filaments and for spontaneous pain using the Mouse Grimace Scale.
-
Drug Administration:
-
Administer the this compound or vehicle to the respective groups of animals. The route of administration (e.g., intraperitoneal, oral) and pre-treatment time will depend on the pharmacokinetic properties of the compound being tested. A typical pre-treatment time is 30-60 minutes.
-
Following the pre-treatment period, administer a single intraperitoneal (i.p.) injection of NTG (10 mg/kg) or vehicle.[4]
-
-
Behavioral Testing:
-
Mechanical Allodynia: At 2 hours post-NTG injection, assess mechanical sensitivity of the hind paw using the up-down method with von Frey filaments.[4] The 50% paw withdrawal threshold is calculated. A significant decrease in the withdrawal threshold in the NTG-treated group compared to the vehicle group indicates mechanical allodynia.
-
Spontaneous Pain: At 30-90 minutes post-NTG injection, assess spontaneous pain using the Mouse Grimace Scale.[4] This involves scoring facial action units (orbital tightening, nose bulge, cheek bulge, ear position, and whisker change). An increase in the grimace scale score indicates the presence of spontaneous pain.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the this compound to the vehicle control in the NTG-treated animals.
Protocol 2: CGRP-Induced Spontaneous Pain Model
This protocol outlines the induction of spontaneous pain using CGRP, a key mediator in migraine.
Materials:
-
Wild-type and TRPM8 knockout mice
-
α-CGRP peptide
-
Vehicle control (e.g., saline)
-
Observation chambers for Mouse Grimace Scale assessment
Procedure:
-
Acclimation: Acclimate mice to the observation chambers for several days before the experiment.
-
Baseline Assessment: Record baseline facial images for grimace scoring before any injections.
-
Drug Administration: Administer a single intraperitoneal (i.p.) injection of α-CGRP (0.1 mg/kg) or vehicle.[4]
-
Spontaneous Pain Assessment: At 30 minutes post-injection, record images of the mice and score them using the Mouse Grimace Scale.[4]
-
Data Analysis: Compare the Mouse Grimace Scale scores between wild-type and TRPM8 knockout mice receiving CGRP, as well as with their respective vehicle-treated controls, using appropriate statistical analysis.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed role of TRPM8 in the NTG-CGRP migraine pathway.
Caption: Workflow for testing TRPM8 antagonists in a migraine model.
References
- 1. A protein that enables us to detect cold and menthol may also be key to migraine headaches [dornsife.usc.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. Transient receptor potential melastatin 8 is required for nitroglycerin- and calcitonin gene-related peptide-induced migraine-like pain behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient receptor potential melastatin 8 (TRPM8) is required for nitroglycerin and calcitonin gene-related peptide induced migraine-like pain behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Corneal Sensitivity Testing with TRPM8 Antagonists in Dry Eye Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dry eye disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, and accompanied by ocular symptoms, in which ocular surface inflammation and damage, and neurosensory abnormalities play etiological roles. The cornea is one of the most densely innervated tissues in the body, and its sensory nerves are crucial for maintaining ocular surface health, including the regulation of tear secretion and the blink reflex.[1]
Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as a cold sensor in corneal nerve endings.[2] It is activated by cool temperatures, increased osmolarity, and cooling agents like menthol. In DED, the ocular surface is often exposed to increased tear film osmolarity and evaporative cooling, leading to the sensitization and upregulation of TRPM8 channels. This can result in symptoms of cold allodynia (pain in response to a non-painful cold stimulus) and ocular discomfort.[3] Consequently, TRPM8 has emerged as a promising therapeutic target for the management of DED, with antagonists being developed to alleviate associated pain and sensitivity.
These application notes provide detailed protocols for inducing DED in murine models and for assessing corneal sensitivity using various established methods. Furthermore, it outlines the application of TRPM8 antagonists in these models and presents quantitative data on their effects.
Preclinical Dry Eye Models
Several animal models have been established to mimic the signs and symptoms of DED. The choice of model depends on the specific aspects of the disease being investigated.
Extraorbital Lacrimal Gland Excision (LGE) Model
This surgical model induces a severe aqueous-deficient dry eye.
Protocol:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine).
-
Surgical Preparation: Place the mouse in a lateral position under a dissecting microscope. Prepare the surgical area by cleaning it with an antiseptic solution.
-
Incision: Make a small skin incision posterior to the lateral canthus to expose the underlying tissue.
-
Gland Exposure: Gently dissect through the subcutaneous tissue to locate the extraorbital lacrimal gland, a whitish, lobulated gland.
-
Excision: Carefully excise the gland using fine forceps and scissors, taking care to avoid damage to surrounding blood vessels and nerves.
-
Closure: Suture the skin incision.
-
Post-operative Care: Administer analgesics as required and monitor the animal for signs of infection or distress. The contralateral eye can serve as a control.
Scopolamine-Induced Dry Eye Model
This pharmacological model induces a transient, aqueous-deficient dry eye by blocking muscarinic acetylcholine receptors, thereby reducing tear secretion.
Protocol:
-
Animal Housing: House mice in a controlled environment with low humidity (<40%) and constant airflow to enhance evaporative stress.
-
Scopolamine Administration: Administer scopolamine hydrobromide (0.5 mg in 0.2 mL saline) via subcutaneous injection four times a day (e.g., 9 am, 12 pm, 3 pm, 6 pm) for a period of 5 to 10 days.
-
Monitoring: Regularly monitor the mice for signs of dry eye, such as corneal staining and reduced tear production.
Corneal Sensitivity Testing Protocols
Corneal sensitivity is a key functional endpoint in DED research. The following protocols are commonly used in murine models.
Cochet-Bonnet Aesthesiometry
This method measures the mechanical sensitivity of the cornea.
Protocol:
-
Acclimatization: Allow the mouse to acclimate to the testing environment to minimize stress.
-
Instrumentation: Use a Cochet-Bonnet aesthesiometer with a nylon monofilament.
-
Procedure: Gently hold the mouse and approach the cornea from the side, outside of its field of vision. Extend the filament to its maximum length (60 mm) and touch the center of the cornea.
-
Response Measurement: A positive response is recorded as a blink reflex.
-
Threshold Determination: If no response is observed, decrease the filament length in 5 mm increments and repeat the stimulation until a blink reflex is consistently elicited. The threshold is the longest filament length that consistently produces a blink.
Von Frey Test
This test also assesses mechanical sensitivity with greater precision than the Cochet-Bonnet aesthesiometer.
Protocol:
-
Acclimatization: Place the mouse in a restraining tube or on an elevated mesh platform and allow it to acclimate.
-
Instrumentation: Use a set of calibrated von Frey filaments of varying forces.
-
Procedure: Apply the filaments to the central cornea with enough force to cause a slight bend.
-
Response Measurement: A positive response is a withdrawal of the head or a blink.
-
Threshold Determination: The "up-down" method is commonly used. Start with a mid-range filament. If there is a response, use the next lower force filament. If there is no response, use the next higher force filament. The 50% withdrawal threshold can then be calculated.
Hypertonic Saline-Induced Eye Wipe/Blink Test
This test assesses chemosensory responses, which can be altered in DED.
Protocol:
-
Acclimatization: Place the mouse in a clear observation chamber and allow it to acclimate.
-
Stimulation: Instill a small drop (e.g., 5 µL) of hypertonic saline (e.g., 5 M NaCl) onto the cornea.
-
Response Measurement: Videorecord the mouse's behavior for a set period (e.g., 30 seconds) following instillation. Count the number of eye wipes with the ipsilateral forepaw or the number of blinks.
-
Data Analysis: Compare the number of wipes/blinks between control and experimental groups.
Application of TRPM8 Antagonists
TRPM8 antagonists can be administered topically to the ocular surface to assess their effects on corneal sensitivity and other DED-related endpoints.
Protocol for Topical Administration:
-
Compound Preparation: Dissolve the TRPM8 antagonist (e.g., M8-B, AMTB) in a suitable vehicle (e.g., saline, PBS).
-
Administration: Gently restrain the mouse and instill a small volume (e.g., 5 µL) of the antagonist solution onto the cornea.
-
Testing: Perform corneal sensitivity testing at a predetermined time point after administration (e.g., 30 minutes).
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of the this compound M8-B in a severe DED mouse model induced by extraorbital lacrimal and Harderian gland excision.[3]
| Treatment Group | Mechanical Threshold (g) | Change from DED + Vehicle |
| Sham | 0.04 ± 0.01 | - |
| DED + Vehicle | 0.01 ± 0.005 | - |
| DED + M8-B (20 µM) | 0.03 ± 0.005 | +200% |
| Treatment Group | Spontaneous Ciliary Nerve Activity (spikes/s) | Cold-Evoked Ciliary Nerve Activity (spikes/s) |
| Sham | 30 ± 5 | 50 ± 8 |
| DED + Vehicle | 80 ± 10 | 130 ± 15 |
| DED + M8-B (20 µM) | 45 ± 7 | 75 ± 10 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TRPM8 Signaling Pathway in Corneal Nerves.
Caption: Experimental Workflow for Corneal Sensitivity Testing.
References
- 1. Role of TRPM8 Channels in Altered Cold Sensitivity of Corneal Primary Sensory Neurons Induced by Axonal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM8 Channels and Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM8: A Therapeutic Target for Neuroinflammatory Symptoms Induced by Severe Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing TRPM8 antagonist selectivity against other TRP channels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the selectivity of Transient Receptor Potential Melastatin 8 (TRPM8) antagonists against other TRP channels.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target TRP channels to consider when developing selective TRPM8 antagonists?
When developing selective TRPM8 antagonists, it is crucial to screen for activity against other members of the TRP channel family that share structural homology or are expressed in similar tissues. The most common off-target channels to consider are:
-
TRPV1 (Transient Receptor Potential Vanilloid 1): Often co-expressed with TRPM8 in sensory neurons, it is involved in heat and pain sensation.[1][2]
-
TRPA1 (Transient Receptor Potential Ankryin 1): Also co-expressed with TRPM8 and involved in sensing cold pain and irritant chemicals.[2][3]
-
TRPC5 (Transient Receptor Potential Canonical 5): Another cold-sensing channel that can be a potential off-target.[4]
Q2: Why is achieving high selectivity for TRPM8 antagonists important?
Achieving high selectivity is critical to minimize off-target effects and ensure that the therapeutic benefits are due to the specific modulation of TRPM8. Off-target activity can lead to a range of undesirable side effects, such as altered heat sensation (TRPV1) or responses to irritants (TRPA1). For instance, some TRPM8 antagonists have been reported to cause a sensation of heat, which may be linked to off-target effects or complex physiological responses to TRPM8 blockade.[5][6]
Q3: What are the initial steps to take if my lead TRPM8 antagonist shows off-target activity?
If your lead compound demonstrates activity at other TRP channels, a systematic approach is necessary:
-
Confirm the finding: Repeat the experiment to ensure the result is reproducible.
-
Determine the potency at off-target channels: Generate concentration-response curves to determine the IC50 values for the off-target channels.
-
Calculate the selectivity index: The ratio of the IC50 for the off-target channel to the IC50 for TRPM8 will quantify the selectivity.
-
Initiate a structure-activity relationship (SAR) study: Synthesize and test analogs of your lead compound to identify chemical modifications that improve selectivity while maintaining TRPM8 potency.
Troubleshooting Guide
Problem 1: My potent this compound is also inhibiting TRPV1 and/or TRPA1.
-
Possible Cause: The antagonist may bind to a conserved region in the TRP channel superfamily or have a chemical scaffold that is not unique to the TRPM8 binding site.
-
Troubleshooting Steps:
-
Computational Modeling: If the structure of TRPM8 is available, perform molecular docking studies to understand how your antagonist binds. Compare the binding pocket of TRPM8 with those of TRPV1 and TRPA1 to identify differences that can be exploited for selective drug design.[7]
-
Structure-Activity Relationship (SAR) Exploration:
-
Systematically modify different parts of your molecule. For example, a study on β,γ-diamino ester derivatives revealed that subtle modifications to the scaffold could yield selective antagonists for TRPV1, TRPM8, or TRPA1, as well as dual-channel modulators.[8]
-
Focus on substitutions that introduce bulk or specific electronic properties that may be favored by the TRPM8 binding pocket but clash with the binding sites of TRPV1 or TRPA1.
-
-
Screening against a broader panel of TRP channels: This will provide a more complete picture of your compound's selectivity profile.
-
Problem 2: I am observing a paradoxical increase in intracellular calcium in some cells upon application of my this compound.
-
Possible Cause: This could be due to off-target activation of another ion channel, compound aggregation at high concentrations, or the compound having partial agonist activity under certain conditions.[9]
-
Troubleshooting Steps:
-
Concentration-Response Curve of the Antagonist Alone: Test the antagonist by itself, without a TRPM8 agonist, to see if it directly causes calcium influx.[9]
-
Test for Off-Target Agonism: Screen the compound against other relevant ion channels expressed in your cell system (e.g., other TRP channels, voltage-gated calcium channels) to see if it acts as an agonist.
-
Dynamic Light Scattering (DLS): Use DLS to check for compound aggregation at the concentrations used in your experiments.
-
Validate Cell Line: Ensure the cell line is homogenous and consistently expresses the target receptor. Perform single-cell imaging to see if the paradoxical effect is localized to a sub-population of cells.[9]
-
Quantitative Data on this compound Selectivity
The following table summarizes the selectivity profiles of several known TRPM8 antagonists. This data can serve as a benchmark for your own compounds.
| Compound | TRPM8 IC50 (nM) | TRPV1 IC50 (nM) | TRPA1 IC50 (nM) | Selectivity (TRPV1/TRPM8) | Selectivity (TRPA1/TRPM8) | Reference |
| AMG-333 | 13 | >10,000 | >10,000 | >769 | >769 | [10][11] |
| PF-05105679 | 100 | >10,000 | >10,000 | >100 | >100 | [5] |
| KPR-5714 | 25.3 | >10,000 | >10,000 | >395 | >395 | [11] |
| Compound 24 | 210 | >10,000 | >10,000 | >47 | >47 | [11] |
Experimental Protocols
1. Calcium Imaging Assay for Selectivity Screening
This protocol is used to measure the ability of a compound to inhibit the activation of TRPM8 and other TRP channels by their respective agonists.
-
Cell Culture: Plate HEK293 cells stably expressing human TRPM8, TRPV1, or TRPA1 in 96-well black-walled, clear-bottom plates.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a physiological salt solution (e.g., HBSS) with 20 mM HEPES.
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Measurement:
-
Wash the cells twice with HBSS.
-
Prepare serial dilutions of your test antagonist.
-
Add the antagonist at various concentrations to the wells and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the appropriate agonist (e.g., Menthol or Icilin for TRPM8, Capsaicin for TRPV1, AITC for TRPA1) and measure the fluorescence signal for 2-5 minutes.[9][12]
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline before agonist addition.
-
Calculate the peak fluorescence response after agonist addition.
-
Plot the response as a function of antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Electrophysiology (Patch-Clamp) for Selectivity Confirmation
Whole-cell patch-clamp electrophysiology provides a more direct measure of ion channel activity and is considered the gold standard for confirming selectivity.[13]
-
Cell Preparation: Use cells transiently or stably expressing the TRP channel of interest.
-
Recording:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply a voltage ramp or step protocol to elicit currents.
-
Perfuse the cells with a solution containing the specific TRP channel agonist to activate the channel and record the current.
-
After a stable current is achieved, co-apply the antagonist with the agonist to measure the degree of inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition at different antagonist concentrations.
-
Determine the IC50 value by fitting the concentration-response data.
-
Visualizing Key Concepts
Signaling Pathways of Key TRP Channels
The following diagrams illustrate the activation and downstream signaling of TRPM8 and common off-target channels. Understanding these pathways can aid in designing experiments to probe for off-target effects.
References
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. Advances in TRP channel drug discovery: from target validation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPA1 - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Approaches for TRP Channel Modulation | Springer Nature Experiments [experiments.springernature.com]
- 8. New transient receptor potential TRPV1, TRPM8 and TRPA1 channel antagonists from a single linear β,γ-diamino ester scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Transforming TRP channel drug discovery using medium-throughput electrophysiological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Pharmacokinetic Properties of TRPM8 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Transient Receptor Potential Melastatin 8 (TRPM8) antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of TRPM8 Antagonist
-
Question: My novel this compound shows high potency in in vitro assays but has very low aqueous solubility. How can I address this for in vivo experiments?
-
Answer: Low aqueous solubility is a common challenge that can hinder preclinical development. Strategies to overcome this include both chemical and formulation-based approaches. From a medicinal chemistry perspective, introducing polar functional groups or ionizable centers into the molecule can improve solubility, provided this does not negatively impact potency. Formulation strategies are often more direct for preclinical studies and can involve using co-solvents (e.g., DMSO, PEG), cyclodextrins, or creating amorphous solid dispersions. For the β-lactam this compound RGM8-51, good solubility was observed in simulated gastric conditions (pH < 5.5), indicating that pH modification can be a viable strategy for certain compounds.[1]
Issue 2: Rapid Metabolism and Low In Vitro Metabolic Stability
-
Question: My this compound is rapidly cleared in liver microsome stability assays. What are the common metabolic liabilities and how can I improve stability?
-
Answer: Rapid metabolism, often by cytochrome P450 (CYP) enzymes in the liver, leads to high clearance and a short half-life. A common first step is to identify the site of metabolism using techniques like mass spectrometry to analyze metabolites formed in microsomal incubations.[2] Once the "soft spots" are identified, medicinal chemistry strategies can be employed. These include:
-
Blocking Metabolic Sites: Introducing atoms or groups that sterically hinder the metabolic site, such as fluorine or a methyl group.
-
Modifying Labile Groups: Replacing metabolically unstable moieties (e.g., certain amides or esters) with more robust alternatives.
-
Reducing Lipophilicity: High lipophilicity often correlates with increased metabolic clearance. For example, optimization of a tetrahydroisoquinoline series involved strategies to specifically improve both metabolic stability and potency.[2][3]
-
Issue 3: Low Oral Bioavailability
-
Question: Despite acceptable solubility and metabolic stability, my this compound exhibits low oral bioavailability in rats. What are the potential causes and troubleshooting steps?
-
Answer: Low oral bioavailability (F%) can result from poor absorption, high first-pass metabolism, or efflux by transporters.
-
Assess Permeability: Use an in vitro model like the Caco-2 permeability assay.[1] Low permeability suggests the compound may not efficiently cross the intestinal wall. Structural modifications to optimize physicochemical properties, such as lipophilicity (LogP/LogD) and polar surface area (PSA), may be necessary.
-
Investigate Efflux: Determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). This can be tested in Caco-2 assays with and without a P-gp inhibitor.
-
Evaluate First-Pass Metabolism: Even with good microsomal stability, high first-pass metabolism can occur in the gut wall or liver. Comparing pharmacokinetic profiles after intravenous (IV) and oral (PO) administration is crucial to calculate absolute bioavailability and understand the extent of first-pass clearance.[4] Preclinical PK studies in rats and dogs for compound PF-05105679, for instance, showed it was expected to have moderate clearance and nearly complete oral absorption.[5]
-
Issue 4: Off-Target Effects, Particularly Thermoregulation
-
Question: Administration of my this compound in animal models is causing significant changes in core body temperature. Is this expected and can it be mitigated?
-
Answer: Yes, this is a known on-target effect. TRPM8 channels are key sensors of cold and are involved in mammalian thermoregulation.[5][6] TRPM8 antagonists can induce hypothermia, an effect that has been demonstrated in preclinical species.[5][7][8] Conversely, some clinical candidates, like PF-05105679, caused unexpected adverse events, including a nontolerated hot sensation, while not significantly altering core body temperature at the tested doses.[5] The development of the clinical candidate AMG333 was halted due to side effects including intolerable hot feelings and other dysesthesias.[1] Mitigation strategies are challenging but may include:
-
Optimizing Selectivity: Ensure the compound has high selectivity against other thermosensitive TRP channels, like TRPV1, to avoid confounding thermal effects.[7]
-
PK/PD Modeling: Carefully characterize the exposure-response relationship to find a therapeutic window where analgesic or other desired effects are observed without significant thermoregulatory disruption.
-
Peripheral Restriction: Design compounds that do not readily cross the blood-brain barrier if central TRPM8 antagonism is contributing to the side effects.
-
Quantitative Data: Pharmacokinetic Parameters of Selected TRPM8 Antagonists
The table below summarizes key pharmacokinetic data for representative TRPM8 antagonists from the literature. This allows for a comparative overview of how different chemical scaffolds perform in preclinical species.
| Compound ID | Species | Route | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference |
| PF-05105679 (Cmpd 8) | Rat | IV | 1.8 | 24 | 3.5 | - | [5] |
| Rat | PO | - | - | - | >100 | [5] | |
| Dog | IV | 2.1 | 7.9 | 1.3 | - | [5] | |
| Dog | PO | - | - | - | 98 | [5] | |
| AMG2850 | Rat | - | - | - | - | - | [9] |
| KPR-2579 | Rat | - | - | - | - | - | [10] |
| KPR-5714 | Rat | - | - | - | - | - | [11] |
| RGM8-51 | - | - | - | - | - | - | [1] |
Note: A comprehensive set of directly comparable PK values is often not available in single publications. The table reflects data points mentioned in the cited literature. "-" indicates data not reported in the source.
Experimental Protocols
1. In Vitro Metabolic Stability Assay using Liver Microsomes
-
Objective: To determine the rate of metabolic clearance of a this compound by liver enzymes.
-
Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from rat or human, HLM) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate the microsome mixture at 37°C. Initiate the metabolic reaction by adding the test compound (typically at a final concentration of 1 µM).
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction. The quenching solution should contain an internal standard for analytical quantification.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance (CLint) and the in vitro half-life (t½).[5]
-
2. In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a this compound in a living organism.[4][12]
-
Methodology:
-
Animal Model: Use appropriate animal models, such as Sprague-Dawley rats, with cannulated jugular veins for blood sampling.[12]
-
Dosing: Divide animals into at least two groups. Administer the compound intravenously (IV) to one group (e.g., 1 mg/kg) and orally (PO) via gavage to another group (e.g., 10 mg/kg). The formulation should be appropriate for the route of administration.[4]
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[4]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Prepare plasma samples for analysis, often involving protein precipitation. Quantify the concentration of the this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.[4] Key parameters to be calculated include: Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), half-life (t½), and for the oral group, Cmax (maximum concentration), Tmax (time to maximum concentration), and Oral Bioavailability (F%).[4][12]
-
Visualizations
Caption: TRPM8 channel activation and regulatory signaling pathways.[10][13][14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of potency and pharmacokinetic properties of tetrahydroisoquinoline transient receptor potential melastatin 8 (TRPM8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. admescope.com [admescope.com]
- 5. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice | PLOS One [journals.plos.org]
- 9. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine [mdpi.com]
- 10. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Addressing species-dependent variability of TRPM8 antagonist potency
Technical Support Center: TRPM8 Antagonist Potency
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering species-dependent variability in this compound potency.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound show different potency between human, rat, and mouse orthologs?
A1: This is a common and well-documented phenomenon. Species-dependent variability in antagonist potency primarily arises from differences in the amino acid sequences of the TRPM8 orthologs. These differences can alter the conformation of the antagonist's binding pocket, affecting ligand affinity and efficacy. For example, a potent antagonist at the rat TRPM8 ortholog may show significantly reduced activity against the human channel.[1] This underscores the importance of screening compounds against the human ortholog before advancing to preclinical rodent models.[1]
Key amino acid residues that play a role in ligand binding and are known to differ between species include those in the S1-S4 voltage-sensor-like domain (VSLD), which forms a crucial binding cavity for both agonists and antagonists.[2][3][4] For instance, residues Tyr745, Asn799, and Asp802 have been identified as critical for the sensitivity to various ligands like menthol and icilin.[5] Even subtle changes in the residues lining this pocket can lead to significant shifts in antagonist potency.[6]
Q2: My antagonist is potent in vitro but shows poor efficacy in vivo. What could be the cause?
A2: Several factors can contribute to a disconnect between in vitro potency and in vivo efficacy:
-
Species Mismatch: As detailed in Q1, if your in vitro screening was performed exclusively on a non-human TRPM8 ortholog that is more sensitive to your antagonist than the ortholog in your in vivo model, you will likely observe lower efficacy.
-
Pharmacokinetics (PK): The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in the animal model, preventing it from reaching the target tissue at a sufficient concentration.
-
Off-Target Effects: The antagonist may have off-target activities in vivo that counteract its intended effect or cause adverse events. Many TRPM8 antagonists also show activity at other TRP channels like TRPV1 and TRPA1.[5]
-
Thermoregulation: TRPM8 is a primary sensor for cold temperatures and plays a role in thermoregulation.[7][8] Administration of a potent this compound can lead to a decrease in core body temperature (hypothermia), an effect observed in preclinical species.[9][10] This physiological response can complicate the interpretation of efficacy in pain or other models.
Q3: Which experimental systems are best for assessing this compound potency?
A3: The choice of assay depends on the screening stage. A tiered approach is often most effective:
-
In Vitro High-Throughput Screening (HTS): Fluorometric calcium imaging assays are the standard for primary screening.[11][12] These assays use cells (like HEK293 or CHO) stably expressing the TRPM8 channel of interest and a calcium-sensitive dye (e.g., Fluo-4 AM).[11][13] They measure the antagonist's ability to inhibit calcium influx induced by a TRPM8 agonist (like menthol or icilin).[9][13]
-
In Vitro Electrophysiology: Automated patch-clamp (APC) electrophysiology is the gold standard for confirming potency and mechanism of action.[14][15][16] This technique directly measures the ion flow through the TRPM8 channel, providing high-quality data on channel blockade.[9][17] APC systems have made this once low-throughput technique accessible for screening and detailed characterization.[18][19]
-
Ex Vivo Assays: Experiments using primary cultured neurons, such as those from dorsal root ganglia (DRG), can provide insights into antagonist activity on endogenously expressed TRPM8 channels.[20]
-
In Vivo Models: Target engagement can be confirmed in animals using models like the icilin-induced "wet-dog shakes" (WDS) model in rats.[9][21] Efficacy for pain can then be assessed in models of cold allodynia, such as that induced by the chemotherapeutic agent oxaliplatin.[22]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Calcium Imaging Assays
| Issue | Potential Cause | Recommended Troubleshooting Steps |
| High Variability Between Plates/Days | Cell health or density variations.[23] | Ensure consistent cell passage number, seeding density, and confluency. Regularly check cell viability. |
| Temperature fluctuations affecting TRPM8 activity.[23] | Maintain a stable and controlled temperature throughout the assay. Use a temperature-controlled plate reader if possible. | |
| Inconsistent dye loading.[23] | Optimize Fluo-4 AM concentration and incubation time. Wash cells gently but thoroughly to remove extracellular dye.[11][13] | |
| Weak or No Signal from Agonist | Low TRPM8 expression in the cell line.[23] | Confirm TRPM8 expression via qPCR or Western blot. Use a positive control agonist like menthol or icilin at a high concentration to verify cell responsiveness.[23] |
| Poor cell health. | Perform a cell viability assay (e.g., trypan blue) before starting the experiment. | |
| "Bouncing" or Unstable Baseline | Uneven dye loading or cell monolayer. | Ensure a homogenous cell suspension before seeding. Check for cell clumps under a microscope. |
| Phototoxicity from excitation light. | Minimize exposure time and intensity of the excitation light source. |
Guide 2: Low Potency in Electrophysiology (Automated Patch-Clamp)
| Issue | Potential Cause | Recommended Troubleshooting Steps |
| Difficulty Achieving Stable Giga-seal | Poor cell quality or suspension. | Use healthy, single-cell suspensions. Filter solutions to remove particulates.[23] |
| Incorrect solutions. | Verify the osmolarity and pH of both internal and external solutions. | |
| Rapid Current Rundown | Channel desensitization from repeated agonist application.[23] | Increase the washout time between agonist applications. Use the lowest agonist concentration that provides a stable, robust current. |
| "Washout" of essential intracellular factors.[23] | Consider using perforated patch-clamp configuration if rundown is severe. | |
| No Response to Agonist | Low TRPM8 expression. | Use a cell line with confirmed high, stable expression of TRPM8.[23] |
| Incorrect voltage protocol. | Use a holding potential around -60 mV and apply voltage ramps or steps to observe the characteristic outward rectification of TRPM8 currents.[23] |
Data Presentation: Species-Dependent Potency
The following tables summarize reported potency values for common TRPM8 modulators across different species, highlighting the variability researchers may encounter.
Table 1: Comparative Potency (IC50) of TRPM8 Antagonists
| Compound | Species | Agonist Used | IC50 Value | Reference |
|---|---|---|---|---|
| (-)-Menthyl 1 | Human | Menthol | 805 ± 200 nM | [1] |
| Rat | Menthol | 117 ± 18 nM | [1] | |
| (-)-Menthyl 1 | Human | Icilin | 1.8 ± 0.6 µM | [1] |
| Rat | Icilin | 521 ± 20 nM | [1] | |
| ACC-049 | Human | Cold | 508 ± 1.2 nM | [20] |
| Rat | Cold | 144 ± 1.2 nM | [20] | |
| Mouse | Cold | 188 ± 1.3 nM | [20] | |
| ACC-049 | Human | Icilin | 1054 ± 1 nM | [20] |
| Rat | Icilin | 252 ± 1 nM | [20] | |
| Mouse | Icilin | 363 ± 1 nM | [20] | |
| ACC-049 | Human | Menthol | 1160 ± 1 nM | [20] |
| | Rat/Mouse | Menthol | No inhibition up to 2 µM |[20] |
Table 2: Comparative Potency (EC50) of TRPM8 Agonists
| Compound | Species | EC50 Value | Reference |
|---|---|---|---|
| Menthol | Human | 81 ± 17 µM | [1][13] |
| Rat | 107 ± 8 µM | [1][13] | |
| Mouse | 62.6 ± 1.2 µM | [13] | |
| Icilin | Human | 526 ± 24 nM | [1][13] |
| Rat | 554 ± 12 nM | [1] | |
| Eucalyptol | Human | 145.6 µM | [1][24] |
| Rat | 1210 µM | [24] |
| | Mouse | 924.5 µM |[1][24] |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for Antagonist Potency
This protocol outlines a typical procedure for determining the IC50 of a this compound using a fluorescence plate reader.[13]
1. Cell Preparation:
-
Culture HEK293 or CHO cells stably expressing the desired TRPM8 ortholog.[11]
-
Seed cells into black-walled, clear-bottom 96-well plates at a density of 30,000-50,000 cells/well.[11]
-
Incubate overnight to allow for cell adherence and formation of a monolayer.[11]
2. Dye Loading:
-
Prepare a loading buffer (e.g., HBSS with 20 mM HEPES) containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127.[11][13]
-
Aspirate the culture medium from the cells and wash once with loading buffer.
-
Add 50-100 µL of the dye solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.[13]
3. Compound Addition & Measurement:
-
Wash wells twice with assay buffer to remove extracellular dye.[11]
-
Add 100 µL of assay buffer containing the desired concentration of the test antagonist to the wells.
-
Incubate for 10-30 minutes at room temperature.[13]
-
Place the plate in a fluorescence plate reader (e.g., FlexStation, FLIPR). Set excitation/emission wavelengths for Fluo-4 (e.g., Ex: 494 nm, Em: 516 nm).[13]
-
Record a baseline fluorescence for 10-20 seconds.[13]
-
Using the reader's automated liquid handling, add a pre-determined concentration of a TRPM8 agonist (e.g., menthol at its EC80) to stimulate the channel.
-
Continue recording the fluorescence signal for 2-5 minutes to capture the peak response.[13]
4. Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration relative to the response of the agonist alone.[13]
-
Plot the percentage of inhibition against the log of the antagonist concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway & Workflow Diagrams
References
- 1. Structural and in Vitro Functional Characterization of a Menthyl this compound Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into TRPM8 inhibition and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular determinants of TRPM8 function: key clues for a cool modulation [frontiersin.org]
- 5. Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation | PLOS One [journals.plos.org]
- 7. sophion.com [sophion.com]
- 8. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Automated ion channel screening: patch clamping made easy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellmicrosystems.com [cellmicrosystems.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identifying antagonist drugs for TRPM8 ion channel as candidates for repurposing [tesidottorato.depositolegale.it]
- 19. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of potency and pharmacokinetic properties of tetrahydroisoquinoline transient receptor potential melastatin 8 (TRPM8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing TRPM8 Antagonist-Induced Hypothermia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hypothermic effects observed during experiments with TRPM8 antagonists.
Frequently Asked Questions (FAQs)
Q1: Why do TRPM8 antagonists cause hypothermia?
A1: The transient receptor potential melastatin 8 (TRPM8) channel is a crucial sensor for cold temperatures in the mammalian peripheral nervous system.[1][2] It is activated by temperatures below 28°C and cooling agents like menthol.[2][3] Blockade of TRPM8 channels by antagonists disrupts the normal detection of cold stimuli, which can interfere with the body's thermoregulatory processes and lead to a decrease in core body temperature, or hypothermia.[1][3] In preclinical models, administration of TRPM8 antagonists has been shown to induce a significant drop in body temperature.[1][4]
Q2: Is the hypothermic effect of TRPM8 antagonists dose-dependent?
A2: Yes, the hypothermic effect of TRPM8 antagonists is generally dose-dependent.[1][5] Studies with various TRPM8 antagonists in animal models have demonstrated that higher doses typically lead to a more pronounced and sustained decrease in core body temperature.[1][4] For example, the TRPM8 antagonist PBMC induced a mild, transient drop in core body temperature at a 10 mg/kg dose, but a severe hypothermic effect of more than 6°C was observed at a 20 mg/kg dose in mice.[1]
Q3: Can the route of administration influence the severity of hypothermia?
A3: Yes, the route of administration can significantly impact the extent of hypothermia induced by a this compound. A recent study with the novel this compound VBJ103 showed that subcutaneous administration resulted in a less severe drop in core body temperature compared to intraperitoneal administration in mice, while still achieving therapeutic efficacy in a model of cold hypersensitivity.[6][7] This suggests that the pharmacokinetic and biodistribution profile of the antagonist, influenced by the administration route, plays a key role in its systemic side effects.
Q4: Are there any TRPM8 antagonists that show a reduced hypothermic effect?
A4: Some TRPM8 antagonists have been developed that exhibit a separation between their analgesic or other therapeutic effects and their impact on core body temperature. For instance, the clinical candidate PF-05105679 was shown to be effective in a cold pressor test in humans at doses that did not result in significant changes to core body temperature.[3][8] However, this compound did produce other adverse effects, such as a sensation of heat.[3] The antagonist VBJ103 has also been reported to attenuate cold hypersensitivity with a minimal drop in core body temperature when administered subcutaneously.[7][9]
Q5: What is the role of central versus peripheral TRPM8 channels in thermoregulation?
A5: Both central and peripheral TRPM8 channels are implicated in thermoregulation. Peripheral TRPM8 channels in sensory neurons detect environmental cold and trigger autonomic responses to maintain body temperature.[10] Studies suggest that peripheral TRPM8 is tonically active to maintain normal body temperature.[10] Central TRPM8 channels, particularly in the hypothalamus, are also involved in regulating body temperature. However, research indicates that intracerebroventricular administration of a this compound did not alter core body temperature, suggesting that the hypothermic effects of systemically administered antagonists are primarily mediated by peripheral TRPM8 blockade.[6][7]
Troubleshooting Guides
Issue: Significant drop in core body temperature observed after antagonist administration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Dose of Antagonist | Perform a dose-response study to identify the minimal effective dose that produces the desired therapeutic effect with the least impact on body temperature. | Determine an optimal dose with a wider therapeutic window, minimizing hypothermia. |
| Route of Administration | If using intraperitoneal injection, consider switching to subcutaneous administration. | Attenuate the magnitude of the hypothermic response while potentially maintaining efficacy.[6][7] |
| High Antagonist Potency and Systemic Exposure | Characterize the pharmacokinetic profile of your antagonist. Consider formulation strategies to control the release and systemic exposure of the compound. | A modified formulation could potentially reduce the peak plasma concentration and mitigate the acute hypothermic effect. |
| Environmental Temperature | Ensure that experiments are conducted at a standard and controlled ambient temperature, as the hypothermic effect of TRPM8 antagonists can be dependent on the surrounding temperature.[11] | Consistent and reproducible results, minimizing variability due to environmental factors. |
Quantitative Data Summary
Table 1: Hypothermic Effects of Various TRPM8 Antagonists in Preclinical Models
| Antagonist | Species | Dose | Route of Administration | Maximum Decrease in Core Body Temperature (°C) | Reference |
| PBMC | Mouse | 10 mg/kg | Intraperitoneal | ~0.8 | [1] |
| 20 mg/kg | Intraperitoneal | >6.0 | [1] | ||
| AMG2850 | Rat | 100 mg/kg | Oral | ~0.98 | [4] |
| Mouse | 100 mg/kg | Oral | ~0.73 | [4] | |
| AMG8788 | Rat | 30 mg/kg | Oral | ~0.53 | [4] |
| VBJ103 | Mouse | 3, 10, 30 mg/kg | Subcutaneous | ~2.0 | [6][7] |
| 3, 10, 30 mg/kg | Intraperitoneal | Dose-dependent, greater than subcutaneous | [6][7] |
Experimental Protocols
Protocol 1: Measurement of Core Body Temperature in Mice using Radiotelemetry
Objective: To continuously monitor the core body temperature of mice following the administration of a this compound.
Materials:
-
Implantable radiotelemetry transmitters
-
Receivers and data acquisition system
-
Surgical tools for implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
This compound and vehicle solutions
-
Standard animal housing with controlled temperature and light cycle
Procedure:
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane.
-
Surgically implant the radiotelemetry transmitter into the peritoneal cavity or subcutaneous space following aseptic surgical procedures.
-
Administer post-operative analgesics as per approved animal care protocols.
-
Allow the animals to recover from surgery for at least one week before starting the experiment.
-
-
Acclimatization and Baseline Recording:
-
House the mice individually in cages placed on the receivers.
-
Allow the mice to acclimate to the experimental setup for at least 24 hours.
-
Record baseline core body temperature and activity data for a stable period (e.g., 24-48 hours) before drug administration.
-
-
Antagonist Administration:
-
Prepare the this compound and vehicle solutions.
-
Administer the antagonist or vehicle to the mice via the desired route (e.g., intraperitoneal, subcutaneous, oral gavage).
-
-
Data Recording and Analysis:
-
Continuously record core body temperature and locomotor activity at regular intervals (e.g., every 5-15 minutes) for a defined period post-administration (e.g., 4-24 hours).
-
Analyze the data to determine the time course and magnitude of the change in core body temperature compared to baseline and vehicle-treated animals.
-
Protocol 2: "Wet-Dog Shakes" (WDS) Assay for In Vivo TRPM8 Antagonism
Objective: To assess the in vivo efficacy of a this compound by measuring the inhibition of TRPM8 agonist-induced "wet-dog shakes."[12]
Materials:
-
TRPM8 agonist (e.g., icilin)
-
This compound and vehicle solutions
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
Animal Acclimatization:
-
Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.
-
-
Antagonist Pre-treatment:
-
Administer the this compound or vehicle to the mice at a predetermined time before the agonist challenge (e.g., 60 minutes).[12]
-
-
Agonist Challenge:
-
Administer the TRPM8 agonist icilin (e.g., 3 mg/kg, s.c.) to induce the "wet-dog shakes" behavior.[12]
-
-
Behavioral Observation:
-
Immediately after agonist administration, place the mouse in the observation chamber.
-
Count the number of "wet-dog shakes" over a defined period (e.g., 5-15 minutes).[12] A wet-dog shake is characterized by a rapid, rotational shaking of the head and trunk.
-
-
Data Analysis:
-
Compare the number of "wet-dog shakes" in the antagonist-treated group to the vehicle-treated group. A significant reduction in the number of shakes indicates effective in vivo TRPM8 antagonism.[12]
-
Visualizations
Caption: TRPM8 channel activation and inhibition pathway.
Caption: Workflow for assessing and mitigating hypothermia.
Caption: Logical steps for troubleshooting hypothermia.
References
- 1. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice | PLOS One [journals.plos.org]
- 2. What are TRPM8 antagonists and how do they work? [synapse.patsnap.com]
- 3. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcutaneous administration of a novel this compound reverses cold hypersensitivity while attenuating the drop in core body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcutaneous administration of a novel this compound reverses cold hypersensitivity while attenuating the drop in core body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of TRPM8 in switching between fever and hypothermia in adult mice during endotoxin-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Blockade of the Cold Receptor TRPM8 Attenuates Autonomic and Behavioral Cold Defenses and Decreases Deep Body Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transient receptor potential melastatin 8 channel inhibition potentiates the hypothermic response to transient receptor potential vanilloid 1 activation in the conscious mouse - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating TRPM8 antagonist-induced desensitization
Welcome to the technical support center for researchers working with TRPM8 antagonists. This resource provides troubleshooting guidance and answers to frequently asked questions regarding antagonist-induced desensitization of the TRPM8 channel.
Frequently Asked Questions (FAQs)
Q1: What is TRPM8 desensitization and why is it a concern when working with antagonists?
A1: TRPM8 desensitization is a process where the channel's response to a stimulus decreases over time, even in the continuous presence of the agonist. This is a form of negative feedback that regulates the channel's activity.[1][2][3][4] For researchers developing or using TRPM8 antagonists, this is a critical consideration for several reasons:
-
Altered Antagonist Potency: If an antagonist preferentially binds to a specific conformational state of the channel (e.g., open, closed, or desensitized), the degree of agonist-induced desensitization can significantly impact the apparent potency and efficacy of the antagonist.[5][6]
-
Translational Relevance: Understanding how an antagonist interacts with different channel states is crucial for predicting its therapeutic effects, as the in vivo environment involves dynamic changes in channel activation and desensitization.
Q2: What are the primary molecular mechanisms underlying TRPM8 desensitization?
A2: TRPM8 desensitization is a complex process involving multiple interconnected pathways. The primary mechanisms include:
-
Calcium-Dependent Desensitization: Influx of Ca2+ through the TRPM8 channel is a key trigger for desensitization.[7][8] This occurs through:
-
PIP2 Depletion: TRPM8 channel activity is dependent on the presence of PIP2 in the plasma membrane.[10][12] Hydrolysis of PIP2 by PLC reduces its availability, leading to channel desensitization.[9][10][12]
-
Protein Kinase C (PKC) Modulation: Activation of PLC also produces diacylglycerol (DAG), which in turn activates PKC. PKC can phosphorylate TRPM8, contributing to its desensitization.[4][13]
It is important to distinguish between two phases of Ca2+-dependent downregulation:
-
Acute Desensitization: A rapid decrease in channel activity that is dependent on Ca2+/CaM and requires PIP2 availability but not its hydrolysis.[1][2][3][9]
-
Tachyphylaxis: A more prolonged and pronounced form of desensitization that is mediated by PLC-dependent PIP2 hydrolysis and PKC activation.[1][2][3][9]
Q3: How can I experimentally identify if my antagonist is promoting a desensitized state?
A3: Several experimental approaches can be used to investigate whether an antagonist favors a desensitized state of TRPM8:
-
State-Dependent Inhibition Assays: In electrophysiology experiments, you can assess the antagonist's potency under conditions that promote different channel states. For example, compare the IC50 of the antagonist when applied before agonist stimulation (closed state) versus after a period of agonist-induced desensitization. A higher potency after desensitization suggests preferential binding to the desensitized state.
-
Washout Experiments: After co-application of an agonist and your antagonist, if the recovery from inhibition upon washout is slower than the recovery from agonist-induced desensitization alone, it may indicate that the antagonist is trapping the channel in a desensitized or inhibited state.
-
Use-Dependent Inhibition: If the inhibitory effect of the antagonist increases with repeated agonist applications, this suggests a use-dependent mechanism, where the antagonist gains access to its binding site or binds more tightly when the channel is in an open or desensitized state.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in antagonist IC50 values between experiments. | Inconsistent levels of agonist-induced desensitization. | Standardize pre-incubation times with the agonist. Consider using a perfusion system for rapid and consistent compound application. Ensure consistent cell density and passage number. |
| Antagonist appears less potent in whole-cell patch-clamp than in calcium imaging assays. | Calcium imaging assays are more sensitive to initial channel opening, while patch-clamp measures sustained currents which are more affected by desensitization. The high intracellular calcium in imaging assays can also promote desensitization. | In patch-clamp experiments, include a calcium chelator like BAPTA or EGTA in the intracellular solution to minimize Ca2+-dependent desensitization.[9] In calcium imaging, use lower agonist concentrations to reduce the extent of desensitization. |
| "Wet-dog shakes" or hypothermia observed in vivo after antagonist administration. | This can be an on-target effect of TRPM8 modulation, as the channel is involved in thermoregulation.[14][15][16] | Carefully titrate the dose of the antagonist to find a therapeutic window that minimizes effects on core body temperature. Use TRPM8 knockout animals as a negative control to confirm the effect is on-target.[16] |
| No observable antagonist effect in a specific cell line. | Low or inconsistent expression of functional TRPM8 channels. | Verify TRPM8 expression using techniques like qPCR, Western blot, or immunocytochemistry. Use a stable cell line with validated TRPM8 expression.[17][18] |
Experimental Protocols
Calcium Imaging Assay for TRPM8 Antagonist Screening
This protocol is designed for a 96-well plate format and is suitable for high-throughput screening of TRPM8 antagonists.
Materials:
-
HEK293 or CHO cells stably expressing human TRPM8
-
Black-walled, clear-bottom 96-well plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
TRPM8 agonist (e.g., menthol or icilin)
-
This compound candidates
-
Fluorescence microplate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed TRPM8-expressing cells into 96-well plates at a density of 30,000-50,000 cells per well and incubate overnight.[17]
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) in assay buffer.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[19]
-
-
Compound Addition:
-
Wash the cells twice with assay buffer to remove excess dye.[19]
-
Add the this compound candidates at various concentrations to the appropriate wells and incubate for 10-20 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Set the excitation and emission wavelengths for Fluo-4 (Ex: ~494 nm, Em: ~516 nm).[17]
-
Record a baseline fluorescence for 10-20 seconds.
-
Add a pre-determined concentration of a TRPM8 agonist (e.g., EC80 of menthol or icilin) to all wells.
-
Continue recording the fluorescence signal for 2-5 minutes.[19]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) normalized to the baseline fluorescence (F0).
-
Determine the percent inhibition for each antagonist concentration relative to the agonist-only control.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol allows for the detailed characterization of antagonist effects on TRPM8 channel currents.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 5 EGTA, 10 HEPES (pH 7.2 with KOH). A high concentration of EGTA is used to chelate intracellular calcium and minimize Ca2+-dependent desensitization.[9][20]
Procedure:
-
Cell Preparation: Grow TRPM8-expressing cells on glass coverslips.
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.
-
-
Whole-Cell Configuration:
-
Obtain a giga-ohm seal on a cell and establish the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
-
Data Acquisition:
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) or voltage steps to elicit currents.
-
Apply the TRPM8 agonist via the perfusion system to record a stable baseline current.
-
Co-apply the antagonist with the agonist to measure the degree of inhibition.
-
Perform a washout with the agonist-containing solution to assess the reversibility of inhibition.
-
-
Data Analysis:
-
Measure the peak and steady-state current amplitudes.
-
Calculate the percentage of current inhibition at different antagonist concentrations.
-
Construct a dose-response curve to determine the IC50.
-
Quantitative Data Summary
The following tables provide reference values for commonly used TRPM8 modulators. Note that potencies can vary depending on the cell type, assay conditions, and species.
Table 1: Potency of Common TRPM8 Agonists
| Agonist | Species/Cell Type | Assay | EC50 |
| Menthol | human TRPM8 | Calcium Imaging | 81 ± 17 µM[19] |
| Menthol | rat TRPM8 | Calcium Imaging | 107 ± 8 µM[19] |
| Icilin | human TRPM8 | Calcium Imaging | 526 ± 24 nM[19] |
| Icilin | CHO cells | Calcium Imaging | 125 ± 30 nM[18] |
Table 2: Potency of an Example this compound
| Antagonist | Species/Cell Type | Assay | IC50 |
| AMG2850 | rat TRPM8 | In vitro (vs. icilin) | IC90: 204 ± 28 nM[19] |
| (-)-menthyl 1 | human TRPM8 | Calcium Imaging (vs. menthol) | 805 ± 200 nM[21] |
| (-)-menthyl 1 | human TRPM8 | Patch-clamp (vs. menthol) | 700 ± 200 nM[21] |
| BB 0322703 | Not specified | Patch-clamp | 1.25 ± 0.26 µM[22] |
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. TRPM8 acute desensitization is mediated by calmodulin and requires PIP(2): distinction from tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. tandfonline.com [tandfonline.com]
- 5. [PDF] Mechanisms of sensory adaptation and inhibition of the cold and menthol receptor TRPM8 | Semantic Scholar [semanticscholar.org]
- 6. Mechanisms of sensory adaptation and inhibition of the cold and menthol receptor TRPM8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into TRPM8 inhibition and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into TRPM8 inhibition and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPM8 acute desensitization is mediated by calmodulin and requires PIP2: distinction from tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI(4,5)P2 regulates the activation and desensitization of TRPM8 channels through the TRP domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Functional Control of Cold- and Menthol-Sensitive TRPM8 Ion Channels by Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transient receptor potential melastatin 8 (TRPM8) channels are involved in body temperature regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice | PLOS One [journals.plos.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. elifesciences.org [elifesciences.org]
- 21. Structural and in Vitro Functional Characterization of a Menthyl this compound Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Stability and Bioavailability of TRPM8 Antagonists
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the in vivo characteristics of TRPM8 antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TRPM8 antagonist is highly potent in vitro but shows poor or no efficacy in vivo. What are the common causes?
A1: This is a frequent challenge. The discrepancy between in vitro potency and in vivo efficacy often points to issues with pharmacokinetics (PK) and bioavailability. Here are the primary areas to investigate:
-
Poor Aqueous Solubility: Many small molecule antagonists are lipophilic and have low water solubility. This limits their dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
Rapid Metabolism: The antagonist may be quickly broken down by metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver, leading to a short half-life and low exposure.[3]
-
High Plasma Protein Binding: Extensive binding to plasma proteins like albumin can reduce the concentration of the free, active drug available to reach the target TRPM8 channels.[4]
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump it back into the intestinal lumen, preventing absorption.[5]
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility, LogP/LogD, and pKa of your compound.
-
In Vitro ADME Assays: Conduct assays to assess metabolic stability in liver microsomes, plasma protein binding, and permeability (e.g., using Caco-2 cell monolayers).[3][4]
-
Formulation Strategies: If solubility is the issue, explore various formulation approaches to enhance dissolution and absorption (see Q2).
Q2: What formulation strategies can I use to improve the oral bioavailability of my poorly soluble this compound?
A2: Several formulation strategies can overcome the challenge of poor water solubility. The choice depends on the specific properties of your compound.[5][6]
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2]
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[7] Amorphous forms have higher energy and thus greater solubility than their crystalline counterparts.[1][5] Polymers like HPMCAS are commonly used.[7]
-
Lipid-Based Formulations: These are particularly useful for lipophilic ('grease-ball') molecules. The drug is dissolved in oils, surfactants, or a mix, which can form emulsions or microemulsions in the gut.[5][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation with aqueous fluids.[2]
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic molecule within a hydrophilic exterior.[1][2]
Q3: My compound shows rapid clearance in pharmacokinetic studies. How can I improve its metabolic stability?
A3: Rapid clearance is often due to extensive metabolism. Strategies to improve metabolic stability typically involve medicinal chemistry approaches:
-
Identify Metabolic Hotspots: Use in vitro systems (liver microsomes, hepatocytes) coupled with mass spectrometry to identify the specific sites on the molecule that are being modified by metabolic enzymes.
-
Blocking Metabolic Sites: Introduce chemical modifications at or near the identified hotspots to hinder enzymatic action. Common strategies include:
-
Fluorination: Replacing a hydrogen atom with fluorine can block oxidation at that site.
-
Introducing Heteroatoms: Incorporating nitrogen or other heteroatoms into aromatic rings can alter the electronic properties and reduce susceptibility to oxidation.
-
Steric Hindrance: Adding bulky groups near the metabolic site can physically block the enzyme's access.
-
-
Scaffold Hopping: If a particular chemical scaffold is inherently unstable, consider designing new antagonists with a different core structure that retains potency but has improved metabolic properties.
Q4: I'm observing off-target effects in my in vivo studies, specifically changes in body temperature. Why is this happening?
A4: TRPM8 is a well-established sensor of environmental cold and is involved in mammalian thermoregulation.[3][8]
-
Hypothermia: TRPM8 antagonists have the potential to induce hypothermia (a drop in core body temperature).[3] This is a known on-target effect of blocking TRPM8 channels, which disrupts normal cold sensation and the body's response to maintain temperature.
-
Hyperthermia: Conversely, TRPM8 agonists like menthol can cause an increase in body temperature.[3]
Troubleshooting and Mitigation:
-
Dose-Response Studies: Carefully titrate the dose of your antagonist to find a therapeutic window that provides efficacy in your pain or disease model without causing significant changes in body temperature.[9]
-
Selective Antagonists: Ensure your antagonist is highly selective for TRPM8 over other thermo-TRP channels like TRPV1 (heat sensor) and TRPA1 (noxious cold/irritant sensor) to avoid confounding thermal effects.[10][11] Cross-reactivity is a common issue with TRP channel modulators.[10][12]
-
Monitor Core Body Temperature: It is crucial to monitor the core body temperature of the animals in all in vivo experiments involving TRPM8 antagonists.[9]
Data Presentation: Formulation Strategies for Bioavailability Enhancement
The following table summarizes common formulation approaches and their impact on bioavailability for poorly soluble drugs.
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Micronization/Nanonization | Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[1][6] | Widely applicable, established technology. | High energy surfaces can lead to particle agglomeration; may not be sufficient for extremely insoluble compounds. |
| Amorphous Solid Dispersions | Presents the drug in a high-energy, amorphous state, increasing its apparent solubility and dissolution rate.[5] | Can achieve significant increases in bioavailability; can create supersaturated solutions in vivo.[7] | Physically unstable over time (risk of recrystallization); requires careful selection of polymer. |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid vehicle, bypassing the dissolution step. Promotes absorption via lymphatic pathways.[1][5] | Excellent for highly lipophilic drugs; can enhance lymphatic transport, reducing first-pass metabolism. | Potential for GI side effects with high surfactant concentrations; drug may precipitate upon dispersion. |
| Cyclodextrin Complexation | Forms a host-guest inclusion complex, with the drug (guest) inside the cyclodextrin (host), increasing its solubility.[2] | Rapid complex formation; can significantly improve solubility and stability.[1] | Limited by the stoichiometry of the complex; potential for renal toxicity at high cyclodextrin concentrations.[1] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of a this compound after oral administration.
Materials:
-
This compound compound
-
Appropriate formulation vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80)
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimate animals for at least 3-5 days before the study, with free access to food and water.
-
Dosing: Fast animals overnight (water ad libitum). On the day of the study, weigh each animal and administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalysis:
-
Prepare plasma standards and quality controls.
-
Extract the drug from the plasma samples (e.g., via protein precipitation with acetonitrile).
-
Analyze the concentration of the antagonist in the samples using a validated LC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.
Protocol 2: Oxaliplatin-Induced Cold Allodynia Model
Objective: To evaluate the in vivo efficacy of a this compound in a model of chemotherapy-induced neuropathic pain.[4][13]
Materials:
-
This compound compound and vehicle
-
Oxaliplatin (dissolved in 5% glucose solution)
-
Male C57BL/6 mice (or other appropriate strain)
-
Acetone
-
Syringes and droppers
-
Plexiglass testing chambers with a wire mesh floor
Methodology:
-
Induction of Neuropathy: Administer oxaliplatin (e.g., 3 mg/kg, intraperitoneally) on days 1, 2, 4, and 5 to induce cold hypersensitivity.[13]
-
Baseline Measurement: Before drug administration, establish a baseline cold sensitivity. Place mice individually in the testing chambers and allow them to acclimate for at least 30 minutes.
-
Acetone Test: Apply a drop of acetone to the plantar surface of the hind paw. Use a stopwatch to measure the total time the animal spends licking, biting, or shaking the paw over a 1-minute observation period.
-
Antagonist Administration: Administer the this compound (e.g., intraperitoneally or orally) at the desired dose.
-
Post-Treatment Testing: Perform the acetone test again at various time points after antagonist administration (e.g., 30, 60, 120 minutes) to assess the reversal of cold allodynia.
-
Data Analysis: Compare the paw response duration before and after treatment. A significant reduction in the response duration indicates an analgesic effect. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed.
Visualizations: Pathways and Workflows
Caption: TRPM8 channel activation and Gq-coupled receptor-mediated inhibition pathways.[8][14][15][16]
Caption: Workflow for optimizing in vivo properties of TRPM8 antagonists.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Direct inhibition of the cold-activated TRPM8 ion channel by Gαq - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture contamination issues in TRPM8 antagonist screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address cell culture contamination issues that researchers, scientists, and drug development professionals may encounter during TRPM8 antagonist screening.
Troubleshooting Guides
This section is designed to help you troubleshoot common contamination-related problems observed during your experiments.
Guide 1: Troubleshooting Common Contamination Issues
Q1: My cell culture medium turned cloudy and yellow overnight after adding my test compound. Is the compound contaminated?
While the compound stock could be a source of contamination, it is more often introduced during experimental procedures.[1] Before concluding that your compound is contaminated, it is crucial to systematically investigate other potential sources.
-
Initial Actions:
-
Troubleshooting Steps:
-
Aseptic Technique: Ensure strict aseptic technique is followed by all personnel.[3] This includes proper handwashing, wearing appropriate personal protective equipment, and minimizing airflow disruption in the biosafety cabinet.[2]
-
Culture Medium and Reagents: Test for contamination in the media and other reagents (e.g., serum, buffers) used in the experiment.[2] This can be done by incubating an aliquot of the medium or reagent alone and observing for any signs of growth.
-
Laboratory Equipment: Ensure that all equipment, including pipettes, pipette tips, and culture vessels, are sterile.[4] Water baths and incubators are common sources of contamination and should be cleaned and disinfected regularly.[2][4]
-
Q2: I am not seeing the expected calcium influx in my positive control wells after stimulating with a TRPM8 agonist. Could this be due to contamination?
Yes, contamination can significantly impact your assay results. Mycoplasma, in particular, is a common contaminant that can alter cellular metabolism, gene expression, and ion channel function, potentially leading to a reduced or absent response to stimuli.[5][6]
-
Potential Causes and Solutions:
-
Mycoplasma Contamination: Mycoplasma is often not visible by standard microscopy and does not cause turbidity in the medium.[1][7]
-
Bacterial Endotoxins: Endotoxins from bacterial contamination can modulate the activity of TRP channels, including TRPM8, potentially interfering with agonist-induced activation.[10][11]
-
Prevention: Use high-quality, certified endotoxin-free reagents and media.
-
-
Altered pH: Bacterial or fungal contamination can rapidly change the pH of the culture medium, which can affect TRPM8 channel activity and the fluorescence of calcium indicators.[12]
-
Monitoring: Visually inspect the medium for color changes (if using phenol red as an indicator).
-
-
Q3: I am observing high variability and a poor signal-to-noise ratio in my high-throughput screening (HTS) data. Could contamination be the culprit?
High variability in HTS data is a common consequence of undetected, low-level contamination.[5]
-
Impact of Low-Level Contamination:
-
Mycoplasma: Can alter cell health and responsiveness to compounds, leading to inconsistent results across a plate.[6]
-
Fungal/Bacterial Spores: A small number of spores can lead to localized contamination in some wells, causing outliers in the data.
-
-
Troubleshooting and Prevention:
-
Routine Screening: Implement a regular screening schedule for common contaminants, especially mycoplasma.[5]
-
Cell Line Authentication: Periodically verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.[1]
-
Reagent Quality Control: Aliquot reagents into smaller, single-use volumes to prevent contamination of stock solutions.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in cell culture?
The most common biological contaminants are bacteria, mycoplasma, yeast, fungi, and viruses.[1] Chemical contaminants and cross-contamination with other cell lines are also significant issues.[1][13]
Q2: How can I prevent cell culture contamination?
-
Strict Aseptic Technique: This is the most critical factor in preventing contamination.[3]
-
Sterile Reagents and Media: Use certified, sterile reagents and media from reputable suppliers.[4]
-
Clean Environment: Regularly clean and disinfect your workspace, incubator, and other equipment.[2]
-
Quarantine New Cell Lines: Before introducing a new cell line into your main cell culture facility, quarantine and test it for contamination.[8]
-
Regular Testing: Routinely test your cell cultures for mycoplasma.[5]
Q3: What are the signs of bacterial contamination?
-
Sudden drop in pH (medium turns yellow).[4]
-
Cloudy or turbid appearance of the culture medium.[4]
-
Microscopic observation of small, motile particles between cells.
Q4: How can I detect mycoplasma contamination?
Mycoplasma contamination is not detectable by visual inspection or light microscopy.[7] Reliable detection methods include:
-
PCR-based assays: Highly sensitive and rapid.[8]
-
Fluorescent staining: Using DNA-binding dyes like DAPI or Hoechst to visualize mycoplasma DNA.[9]
-
ELISA kits: Detect mycoplasma antigens.
Q5: Can I salvage a contaminated cell culture?
It is generally not recommended to try and salvage a contaminated culture, as it poses a risk to other cultures in the lab.[2] The use of antibiotics to treat contamination can also mask underlying issues with aseptic technique and may not completely eliminate the contaminant. The best course of action is to discard the contaminated culture, thoroughly decontaminate the work area, and start a fresh culture from a frozen, uncontaminated stock.
Data Presentation
Table 1: Common Biological Contaminants and Their Characteristics
| Contaminant | Key Characteristics | Common Detection Methods |
| Bacteria | Rapidly changes media pH (yellow), causes turbidity, visible under a microscope as small motile rods or cocci. | Visual inspection, light microscopy, gram staining, culture on agar plates.[4] |
| Yeast | Slower growing than bacteria, may cause slight turbidity, visible as individual ovoid or budding particles under a microscope. | Light microscopy, culture on agar plates. |
| Fungi (Mold) | Appears as filamentous structures (hyphae) on the surface of the medium, may form visible colonies. | Visual inspection, light microscopy.[4] |
| Mycoplasma | No visible signs of contamination (no turbidity or pH change). Can alter cell growth, morphology, and metabolism. | PCR, fluorescent DNA staining (e.g., DAPI, Hoechst), ELISA.[8][9] |
| Cross-Contamination | The original cell line is overgrown by a different, more rapidly proliferating cell line. | STR profiling, isoenzyme analysis.[1] |
Table 2: Impact of Contamination on this compound Screening Assays
| Contaminant Type | Potential Impact on Calcium Imaging Assays | Potential Impact on Patch-Clamp Electrophysiology |
| Bacteria/Fungi | Rapid cell death, changes in media pH affecting fluorescent dye properties, light scattering interfering with signal detection. | Changes in membrane potential, altered ion channel expression, and function due to metabolic byproducts. |
| Mycoplasma | Altered TRPM8 expression and function, changes in intracellular calcium homeostasis, reduced signal-to-noise ratio.[5][6] | Changes in membrane properties, altered ion channel gating, and current density. |
| Endotoxins | Direct modulation of TRPM8 channel activity, leading to false positives or negatives.[10][11] | Alteration of ion channel currents. |
| Cross-Contamination | Inaccurate results due to screening the wrong cell line, which may have different or no TRPM8 expression. | Inability to measure TRPM8-specific currents if the contaminating cell line does not express the channel. |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for this compound Screening
This protocol describes a common method for screening TRPM8 antagonists using a fluorescent calcium indicator in a 96-well plate format.
Materials:
-
HEK293 cells stably expressing human TRPM8
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom assay plates
-
Fluo-4 AM (or other suitable calcium indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
TRPM8 agonist (e.g., menthol or icilin)
-
This compound test compounds
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Seeding: The day before the assay, seed the TRPM8-expressing HEK293 cells into the 96-well plate at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000–60,000 cells per well).[14] Incubate overnight at 37°C and 5% CO₂.
-
Dye Loading:
-
Prepare a loading solution of 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.[14]
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.[14]
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[14]
-
-
Antagonist Incubation:
-
Wash the cells twice with HBSS to remove excess dye.[14]
-
Add your this compound test compounds at various concentrations (diluted in HBSS) to the respective wells.
-
Incubate for 10-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., Ex: 494 nm, Em: 516 nm).[14]
-
Record a baseline fluorescence reading for 10-20 seconds.[14]
-
Using the automated liquid handling system, add the TRPM8 agonist (e.g., EC₈₀ concentration of menthol or icilin) to the wells.
-
Continue recording the fluorescence signal for 2-5 minutes.[14]
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after agonist addition to the baseline fluorescence (F/F₀).
-
Generate dose-response curves for the antagonist and calculate the IC₅₀ value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for this compound Characterization
This protocol provides a general procedure for characterizing the effect of TRPM8 antagonists on ion channel currents.
Materials:
-
TRPM8-expressing cells grown on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass pipettes
-
Pipette puller
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).[15]
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.05 EGTA (pH 7.2).[15]
-
TRPM8 agonist and antagonist
Procedure:
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.[16]
-
Cell Preparation: Place a coverslip with the cells in the recording chamber and perfuse with the extracellular solution.
-
Obtaining a Seal:
-
Under microscopic guidance, carefully approach a single, healthy cell with the pipette tip while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[15]
-
Recording:
-
Clamp the cell at a holding potential of -60 mV.[15]
-
Record baseline currents.
-
Apply the TRPM8 agonist to the cell via the perfusion system to elicit TRPM8-mediated currents.
-
After washing out the agonist, co-apply the agonist and the this compound to determine the inhibitory effect of the antagonist on the current.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to the agonist in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for the antagonist.
-
Visualizations
Caption: TRPM8 channel activation and inhibition pathway.
Caption: Experimental workflow for this compound screening.
References
- 1. benchchem.com [benchchem.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. greenelephantbiotech.com [greenelephantbiotech.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Contamination: Mycoplasma and Problematic Cell Lines Continue To Cause Concern | Technology Networks [technologynetworks.com]
- 7. Dangers of Mycoplasma in Cell-Based Assays | Lab Manager [labmanager.com]
- 8. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Stealthy Invader â How to Detect a Mycoplasma Contamination? | Minerva Biolabs GmbH [news.minerva-biolabs.com]
- 10. TRP Channels as Sensors of Bacterial Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRP Channels as Sensors of Bacterial Endotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Conflicting Results from In Vitro and In Vivo TRPM8 Antagonist Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering conflicting results between in vitro and in vivo studies of Transient Receptor Potential Melastatin 8 (TRPM8) antagonists.
Frequently Asked Questions (FAQs)
Q1: Why does my potent TRPM8 antagonist from in vitro assays show weak or no efficacy in my in vivo animal model?
A1: This is a common challenge in drug development. Several factors can contribute to this discrepancy:
-
Pharmacokinetics and Bioavailability: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in vivo.[1] High potency in a dish doesn't guarantee the compound will reach the target tissue in sufficient concentrations in a living organism.
-
Species Differences: The amino acid sequence of the TRPM8 channel can vary between species (e.g., human, rat, mouse), leading to differences in antagonist potency.[2][3] An antagonist optimized for human TRPM8 may not be as effective against the rodent orthologue used in preclinical testing.
-
Off-Target Effects: In a complex biological system, the antagonist may interact with other receptors or ion channels, leading to unexpected side effects or a counteraction of its intended therapeutic effect.[4][5]
-
Engagement of Complex Biological Systems: In vitro assays using isolated cells lack the complexity of a whole organism, which includes the immune system, metabolic processes, and intricate neural pathways that can modulate the antagonist's effect.[1]
-
Inadequate Target Engagement In Vivo: Even with good bioavailability, the concentration of the antagonist at the specific site of action (e.g., sensory nerve endings) may not be sufficient to achieve the required level of target inhibition for a therapeutic effect.
Q2: My this compound shows efficacy in a pharmacodynamic model (e.g., icilin-induced wet-dog shakes) but fails in a pain model (e.g., neuropathic pain). What does this mean?
A2: This suggests that your compound is engaging the TRPM8 target in vivo, but that TRPM8's role in the specific pain modality being tested may be less critical than hypothesized, or that a higher degree of target engagement is necessary to produce an analgesic effect in that model. For example, the antagonist AMG2850 showed significant target coverage in the icilin-induced wet-dog shakes model in rats but had no significant therapeutic effect in models of inflammatory or neuropathic pain.[6][7][8] This highlights the complexity of pain signaling and the challenge of translating target engagement to therapeutic efficacy.
Q3: Are there known species-dependent differences in this compound potency?
A3: Yes, significant species-dependent differences have been reported. For instance, one study found that a menthyl-based antagonist was significantly more potent at the rat TRPM8 orthologue than at the human TRPM8 channel.[2] This underscores the importance of evaluating antagonist potency on the human orthologue of the channel early in the drug discovery process, even if preclinical in vivo studies are conducted in rodents.
Q4: What are some of the unexpected side effects observed with TRPM8 antagonists in clinical trials?
A4: A key concern with TRPM8 antagonists is their potential to interfere with thermoregulation.[9][10][11] For example, the antagonist PF-05105679 was found to be effective in a human cold pressor test but also produced an unexpected and poorly tolerated sensation of heat in subjects at efficacious doses.[9] However, some newer antagonists like elismetrep have shown a favorable safety and tolerability profile in clinical trials for migraine.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Assay Type Variability | Be aware that different assays (e.g., calcium imaging vs. patch clamp electrophysiology) can yield different potency values. Patch clamp provides a direct measure of ion channel activity and is considered the gold standard.[14] |
| Agonist Choice and Concentration | The choice of agonist (e.g., menthol, icilin) and its concentration can influence the apparent IC50 of an antagonist. Ensure consistent use of a specific agonist at a concentration near its EC50 for antagonist profiling. |
| Cell Line and Expression Levels | The cell line used (e.g., HEK293, CHO) and the expression level of the TRPM8 channel can impact assay results. Use a stable cell line with consistent expression levels for all experiments. |
| Species of TRPM8 Channel | Ensure you are using the correct species orthologue of the TRPM8 channel that is relevant to your downstream in vivo studies and your ultimate therapeutic goal (human).[2] |
Issue 2: Poor Correlation Between In Vitro Potency and In Vivo Efficacy
| Potential Cause | Troubleshooting Step |
| Poor Pharmacokinetics (PK) | Conduct thorough PK studies to determine the antagonist's bioavailability, plasma concentration, and half-life. If PK is poor, consider formulation strategies or chemical modifications to improve it.[15] |
| Insufficient Target Engagement | Use a pharmacodynamic (PD) model, such as the icilin-induced wet-dog shake model, to confirm that the antagonist is reaching and modulating the TRPM8 channel in vivo at the doses being tested for efficacy.[6][16] |
| Species-Specific Potency | Test the antagonist's potency on both the human and the relevant animal model's TRPM8 orthologue to identify any significant species-dependent differences that might explain the lack of in vivo efficacy.[2] |
| Off-Target Activity | Profile the antagonist against a panel of other relevant receptors and ion channels (e.g., TRPV1, TRPA1) to identify any potential off-target effects that could be confounding the in vivo results.[4][17] |
| Model Selection | The chosen animal model may not be appropriate for the therapeutic indication. TRPM8's role in different pain states can be complex. Consider testing the antagonist in multiple, mechanistically distinct in vivo models. |
Data Presentation
Table 1: Comparison of In Vitro Potency and In Vivo Activity of Select TRPM8 Antagonauts
| Compound | Species (In Vitro) | In Vitro Assay | IC50 / IC90 | Species (In Vivo) | In Vivo Model | Effective Dose | Observed Effect |
| AMG2850 | Rat | ⁴⁵Ca²⁺ uptake (vs. Cold) | IC50: 41 ± 8 nM[6] | Rat | Icilin-induced Wet-Dog Shakes | 10 mg/kg (p.o.) | Significant target coverage[6] |
| Rat | ⁴⁵Ca²⁺ uptake (vs. Icilin) | IC90: 204 ± 28 nM[6][8] | Rat | Inflammatory/Neuropathic Pain | Up to 100 mg/kg | No significant therapeutic effect[6][7] | |
| PF-05105679 | Human | Electrophysiology | IC50: 103 nM[9][18] | Human | Cold Pressor Test | 900 mg (single dose) | Efficacy comparable to oxycodone[9] |
| Guinea Pig | Bladder Cooling | IC50: 200 nM[18] | Rat | Core Body Temperature | >1219 nM (concentration) | Reduced core body temperature[18] | |
| BB 0322703 | Rat | Patch Clamp | IC50: 1.25 ± 0.26 µM[19][20] | Mouse | Oxaliplatin-induced Cold Allodynia | 30 µM (dose) | Pharmacological efficacy[19][20] |
| Elismetrep | N/A | N/A | N/A | Human | Acute Migraine (Phase 2b) | Dose-ranging | Favorable efficacy and safety[12][13] |
Experimental Protocols
Key In Vitro Assay: Calcium Imaging
This protocol outlines a typical calcium imaging experiment to determine the IC50 of a this compound.
-
Cell Culture: Culture HEK293 cells stably expressing the TRPM8 channel in a suitable medium. Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.[21][22]
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in a physiological buffer (e.g., HBSS with 20 mM HEPES).[21][22] Wash the cells and incubate them with the loading buffer for 45-60 minutes at 37°C, protected from light.[21][22]
-
Compound Addition: Prepare serial dilutions of the this compound. After washing the cells to remove excess dye, pre-incubate them with the antagonist for 10-15 minutes.[23]
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Add a TRPM8 agonist (e.g., menthol or icilin) and continue to record the fluorescence signal.[21][23]
-
Data Analysis: The increase in fluorescence intensity corresponds to an influx of calcium through the TRPM8 channel. Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control to determine the IC50 value.[23]
Key In Vivo Model: Oxaliplatin-Induced Cold Allodynia
This model is used to assess the efficacy of analgesics in a rodent model of chemotherapy-induced neuropathic pain.
-
Animal Model: Use adult male C57BL/6J mice or Sprague-Dawley rats.[10][24]
-
Induction of Neuropathy: Administer a single intraperitoneal or intravenous injection of oxaliplatin.[25] Cold allodynia typically develops within hours and can persist for several days.[10]
-
Behavioral Testing (Cold Plate Test): Place the animal on a temperature-controlled plate set to a cool, but not noxious, temperature (e.g., 10°C).[10][26]
-
Drug Administration: Administer the this compound at various doses via the desired route (e.g., oral gavage).
-
Data Collection: After drug administration, place the animal back on the cold plate at set time points and record the latency to a nocifensive response (e.g., paw lifting, licking, or shaking) or the total time spent in a nocifensive posture over a set observation period.[10][24][25]
-
Data Analysis: A significant increase in the latency to respond or a decrease in the duration of nocifensive behaviors in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
Mandatory Visualizations
Caption: Simplified signaling pathway of TRPM8 channel activation and antagonism.
Caption: A typical workflow for the discovery and development of a this compound.
Caption: A logical flowchart for troubleshooting conflicting this compound results.
References
- 1. β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity | MDPI [mdpi.com]
- 2. Structural and in Vitro Functional Characterization of a Menthyl this compound Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. AMG2850, a potent and selective this compound, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An animal model of oxaliplatin-induced cold allodynia reveals a crucial role for Nav1.6 in peripheral pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neurologylive.com [neurologylive.com]
- 13. Kallyope Announces Positive Results from Phase 2b Study of Elismetrep for the Acute Treatment of Migraine | Kallyope [kallyope.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. criver.com [criver.com]
- 25. ane.pl [ane.pl]
- 26. flore.unifi.it [flore.unifi.it]
Validation & Comparative
Validating TRPM8 Antagonist Binding Sites: A Comparative Guide to Site-Directed Mutagenesis Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of site-directed mutagenesis to validate the binding sites of Transient Receptor Potential Melastatin 8 (TRPM8) channel antagonists. By objectively comparing the performance of antagonists on wild-type versus mutant channels and providing detailed experimental data, this guide serves as a valuable resource for researchers in the field of sensory biology and drug discovery.
Introduction to TRPM8 and Antagonist Development
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents like menthol.[1][2] Its role in cold sensation and various pathological conditions, including chronic pain and overactive bladder, has made it a significant therapeutic target.[2][3] The development of potent and selective TRPM8 antagonists is a key area of research, and validating the specific binding sites of these compounds is crucial for understanding their mechanism of action and for rational drug design.
Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in protein function. By systematically mutating residues within a putative binding pocket and assessing the impact on antagonist potency, researchers can pinpoint the key molecular determinants of drug-protein interactions.
Comparative Analysis of Antagonist Potency on Wild-Type vs. Mutant TRPM8
Site-directed mutagenesis studies have identified several key residues within the TRPM8 channel that are critical for the binding of various antagonists. The following table summarizes quantitative data from studies that have compared the inhibitory potency (IC50 values) of different antagonists on wild-type (WT) TRPM8 and channels with specific mutations. A significant increase in the IC50 value for a mutant channel compared to the wild-type suggests that the mutated residue is important for the antagonist's binding or mechanism of action.
| Antagonist | Mutant | Species | Assay Type | Wild-Type IC50 | Mutant IC50 | Fold Shift | Reference |
| BCTC | Y745H | Mouse | Calcium Imaging (Cold-evoked) | ~3 µM | ~3 µM | ~1 | [4][5] |
| SKF96365 | Y745H | Mouse | Calcium Imaging (Cold-evoked) | ~3 µM | > 20 µM | >6.7 | [4][6] |
| Capsazepine | Y745H | Mouse | Not Specified | Not Specified | Partially reduced inhibition | - | [6][7] |
| Clotrimazole | Y745H | Mouse | Not Specified | Not Specified | Partially reduced inhibition | - | [6][7] |
| Econazole | Y745H | Mouse | Not Specified | Not Specified | Partially reduced inhibition | - | [7] |
| AMG2850 | - | Rat | In vitro (vs. icilin) | 204 ± 28 nM (IC90) | - | - | [1] |
| PF-05105679 | - | Human | FLIPR | 702 nM (R-enantiomer) | - | - | [3] |
| (-)-menthyl 1 | - | Human | Calcium Imaging (vs. menthol) | 805 ± 200 nM | - | - | [8] |
| (-)-menthyl 1 | - | Rat | Calcium Imaging (vs. menthol) | 117 ± 18 nM | - | - | [8] |
| RGM8-51 | - | Rat | Calcium Microfluorography | 1.06 ± 1.21 µM | - | - | [9] |
| RGM8-51 | - | Human | Calcium Microfluorography | 1.74 ± 1.19 µM | - | - | [9] |
| Compound 14 | - | Human | Calcium Imaging (vs. icilin) | 2.4 ± 1.0 nM | - | - | [10] |
| Compound 14 | - | Human | Patch-Clamp (vs. menthol) | 64 ± 2 nM | - | - | [10] |
| β-lactam 16 | - | Rat | Patch-Clamp | 50 nM | - | - | [11] |
Note: This table is a compilation of data from multiple sources and assay conditions may vary. Direct comparison of absolute IC50 values across different studies should be done with caution. The "Fold Shift" indicates the change in potency due to the mutation.
The data clearly indicate that the Y745H mutation significantly reduces the potency of SKF96365, capsazepine, clotrimazole, and econazole, suggesting that the tyrosine residue at position 745 is a critical interaction point for these antagonists.[4][6][7] In contrast, the potency of BCTC is largely unaffected by this mutation, indicating a different binding mode or interaction with other residues.[4][5] These findings underscore the importance of using a panel of antagonists to probe the architecture of the TRPM8 binding pocket.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for validating antagonist binding sites. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis
This protocol describes the generation of TRPM8 point mutants using a PCR-based method.
-
Plasmid Template: A mammalian expression vector containing the full-length cDNA of wild-type TRPM8.
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase.
-
Use the following cycling conditions: initial denaturation at 95°C for 2 minutes, followed by 18-30 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 68°C for 1 minute per kb of plasmid length. A final extension at 68°C for 5 minutes is recommended.
-
-
Template Digestion: Digest the parental, methylated DNA template by adding the DpnI restriction enzyme to the PCR product and incubating at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of TRPM8 channels.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Transfect cells with the wild-type or mutant TRPM8 expression vectors using a suitable transfection reagent (e.g., Lipofectamine). For transient transfections, experiments are typically performed 24-48 hours post-transfection. Stable cell lines can also be generated for more consistent expression levels.
Functional Assays for Antagonist Potency
This high-throughput method measures changes in intracellular calcium ([Ca2+]i) upon channel activation and inhibition.
-
Cell Plating: Seed transfected HEK293 cells onto 96-well or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 45-60 minutes at 37°C.
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading using a fluorescence plate reader.
-
Add the TRPM8 antagonist at various concentrations and incubate for a predetermined time.
-
Stimulate the cells with a TRPM8 agonist (e.g., menthol, icilin, or a cold stimulus).
-
Record the fluorescence intensity changes over time.
-
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium response. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
This technique provides a direct measure of ion channel activity with high temporal resolution.
-
Cell Preparation: Plate transfected cells on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette and Bath Solutions:
-
Internal (Pipette) Solution (in mM): e.g., 150 NaCl, 5 MgCl2, 5 EGTA, 10 HEPES; pH 7.4.
-
External (Bath) Solution (in mM): e.g., 150 NaCl, 1 MgCl2, 10 HEPES; pH 7.4.
-
-
Recording Protocol:
-
Establish a whole-cell recording configuration.
-
Apply voltage ramps or steps to elicit TRPM8 currents.
-
Perfuse the cells with a TRPM8 agonist to activate the channel.
-
Apply the antagonist at various concentrations to the bath solution and measure the inhibition of the agonist-induced current.
-
-
Data Analysis: The antagonist potency is determined by the concentration-dependent block of the TRPM8 current. IC50 values are calculated from the dose-response curves.[12]
Visualizing the Workflow and Signaling Pathway
To better illustrate the process of validating a this compound binding site and the underlying signaling mechanisms, the following diagrams are provided.
Caption: Experimental workflow for validating a this compound binding site.
Caption: TRPM8 signaling pathway and mechanism of antagonist action.
Conclusion
The validation of antagonist binding sites through site-directed mutagenesis is a cornerstone of modern drug discovery. The data presented in this guide highlight the utility of this approach in elucidating the molecular interactions between antagonists and the TRPM8 channel. By combining mutagenesis with robust functional assays, researchers can gain critical insights into the mechanisms of drug action, which is essential for the development of novel and more effective therapeutics targeting TRPM8. The detailed protocols and visual workflows provided herein offer a practical framework for scientists embarking on such studies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mutations of TRPM8 channels: Unraveling the molecular basis of activation by cold and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and in Vitro Functional Characterization of a Menthyl this compound Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. elifesciences.org [elifesciences.org]
A Comparative Guide to the Efficacy of Preclinical TRPM8 Antagonist Chemical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a critical sensor for cold temperatures and cooling agents like menthol.[1][2] Its involvement in pain and inflammatory pathways has made it a significant target for the development of novel analgesics.[1][2] This guide provides a comparative analysis of the efficacy of different preclinical TRPM8 antagonist chemical scaffolds, supported by experimental data, to aid researchers in the selection and development of next-generation therapeutic agents.
TRPM8 Signaling Pathway and Antagonist Intervention
TRPM8 is a non-selective cation channel primarily expressed in sensory neurons.[3] Activation of TRPM8 by stimuli such as cold temperatures (<28°C) or chemical agonists leads to an influx of Ca²⁺ and Na⁺ ions.[4][5] This cation influx causes membrane depolarization, triggering an action potential that is transmitted to the central nervous system, resulting in the sensation of cold.[5] In pathological states, TRPM8 can contribute to cold allodynia and hyperalgesia.[2][6] TRPM8 antagonists function by binding to the channel and preventing its opening, thereby blocking the downstream signaling cascade.[7]
Caption: Simplified signaling pathway of TRPM8 activation and its inhibition by antagonists.
Comparative Efficacy of this compound Scaffolds
A variety of chemical scaffolds have been investigated for their this compound activity. This section provides a quantitative comparison of representative compounds from several distinct classes. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist required to inhibit 50% of the TRPM8 response to an agonist.
| Chemical Scaffold | Representative Compound | Species | Agonist | IC50 (nM) | Reference |
| Carboxamide | PF-05105679 | Human | - | ~100 | [1] |
| Thiazole Derivative | KPR-5714 | Human | - | 25.3 | [8] |
| Dihydropyrimidine | AMG2850 | Rat | Cold | 41 ± 8 | [5][7] |
| Dihydropyrimidine | AMG9678 | Rat | Cold | 7.3 ± 1.5 | [5] |
| Carbamate | PBMC | - | - | <1 (sub-nanomolar) | [9] |
| β-Lactam | Compound 16 (Phenylalanine-derived) | Rat | Menthol | 50 | [10] |
| β-Lactam | Compound 41 (Azetidin-2-one) | - | Menthol | 46 | [11] |
| Tetrahydroisoquinoline Urea | Symmetric bis-tetrahydroisoquinolines | - | - | Potent activity reported | [12] |
| Flavonoid | Oroxylin A | - | - | 1700 | [13] |
| Sesquiterpene Lactone | Sesamin | - | - | 9790 | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound efficacy.
In Vitro Intracellular Calcium Assay
This assay is a common high-throughput method to determine the potency of TRPM8 antagonists by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cells expressing the TRPM8 channel.[5][14]
Caption: Generalized workflow for determining antagonist potency using a calcium influx assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the TRPM8 gene are cultured in appropriate media.[5]
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere.[5]
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test antagonist compound.[14]
-
Agonist Stimulation: A TRPM8 agonist (e.g., menthol, icilin) is added to the wells, or the plate is rapidly cooled to a temperature that activates TRPM8.[5]
-
Fluorescence Measurement: Changes in intracellular calcium are measured immediately after agonist addition or temperature change using a fluorescence plate reader.[5]
-
Data Analysis: The fluorescence intensity is plotted against the antagonist concentration, and the IC50 value is calculated.[5]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the inhibitory effect of antagonists on TRPM8 channel activity by directly measuring ion currents.[10][15]
Methodology:
-
Cell Preparation: HEK293 cells expressing TRPM8 are plated on glass coverslips.[15]
-
Electrode and Solutions: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The cell is bathed in an external solution.[15]
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell's interior. The membrane potential is clamped at a holding potential (e.g., -60 mV).[15]
-
Data Acquisition:
-
Baseline currents are recorded.
-
A TRPM8 agonist is applied to elicit an inward current.
-
After a stable response, the antagonist is co-applied with the agonist.[15]
-
-
Data Analysis: The peak current amplitude in the presence and absence of the antagonist is measured to calculate the percentage of inhibition and determine the IC50.[15]
In Vivo Models of Cold Hypersensitivity
Preclinical animal models are crucial for evaluating the therapeutic potential of TRPM8 antagonists in a physiological context.
-
Icilin-Induced Wet-Dog Shakes (WDS) in Rats: This model assesses in vivo target engagement. Icilin, a potent TRPM8 agonist, induces a characteristic shaking behavior. The ability of an antagonist to reduce the frequency of these shakes indicates its in vivo activity.[5][16]
-
Oxaliplatin-Induced Cold Allodynia: The chemotherapeutic agent oxaliplatin can induce cold hypersensitivity in rodents, mimicking a common side effect in cancer patients.[2][9] The efficacy of TRPM8 antagonists is measured by their ability to reverse the heightened sensitivity to cold stimuli in these animals.[9]
-
Cold Pressor Test in Humans: In clinical studies, the efficacy of TRPM8 antagonists can be evaluated by their ability to reduce pain perception during a cold pressor test, where a limb is immersed in cold water.[6] For example, a 900 mg dose of PF-05105679 demonstrated efficacy comparable to oxycodone in this test.[6]
Clinical Landscape and Future Directions
Despite promising preclinical data, the clinical development of TRPM8 antagonists has faced challenges. Compounds such as PF-05105679 and AMG-333 did not progress beyond Phase I trials due to adverse effects, including sensations of heat.[12][17] These findings highlight the complex role of TRPM8 in human thermoregulation.[6]
Future research will likely focus on developing antagonists with improved selectivity and pharmacokinetic profiles to minimize off-target effects. The diverse range of chemical scaffolds with potent TRPM8 inhibitory activity provides a strong foundation for the continued development of novel therapeutics for chronic pain, migraine, and other conditions associated with TRPM8 dysregulation.[1][12]
References
- 1. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine [mdpi.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pharmacological blockade of TRPM8 ion channels alters cold and cold pain responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Novel TRPM8 Antagonists in the Area for Pain Relief
A deep dive into the preclinical efficacy and mechanisms of emerging TRPM8 inhibitors for neuropathic and inflammatory pain, providing researchers and drug developers with a comparative analysis of promising therapeutic candidates.
The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key sensor for cold temperatures, has emerged as a compelling target for the development of novel analgesics. Its involvement in various pain states, particularly those with a cold hypersensitivity component, has spurred the creation of a new generation of antagonists. This guide provides a head-to-head comparison of several novel TRPM8 antagonists that have shown promise in preclinical pain models, offering a comprehensive overview of their in vitro potency and in vivo efficacy.
In Vitro Potency: A Comparative Look at Target Engagement
The initial screening and characterization of any new drug candidate begin with assessing its potency at the molecular target. For TRPM8 antagonists, this is typically determined by their ability to inhibit the influx of ions through the channel in response to an agonist like menthol or icilin. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Compound | Species | Assay Type | Agonist | IC50 (nM) | Reference |
| PF-05105679 | Human | FLIPR (Calcium Influx) | Not Specified | 103 | [1] |
| AMG2850 | Rat | 45Ca2+ Uptake | Icilin | 204 ± 28 | [2][3] |
| Rat | 45Ca2+ Uptake | Cold | 41 ± 8 | [2] | |
| DFL23693 | Human | Calcium Influx | Icilin | Not Specified | [4][5] |
| DFL23448 | Human | Calcium Influx | Icilin | Not Specified | [4][5] |
| RGM8-51 | Rat | Calcium Influx | Menthol | 970 | [6] |
| PBMC | Not Specified | Calcium Microfluorimetry | Not Specified | <1 | [7] |
In Vivo Efficacy in a Neuropathic Pain Model: The Chronic Constriction Injury (CCI) Model
The Chronic Constriction Injury (CCI) of the sciatic nerve in rodents is a widely used model of neuropathic pain that mimics many of the symptoms observed in humans, including mechanical allodynia and cold hyperalgesia. The efficacy of TRPM8 antagonists in this model provides a strong indication of their potential therapeutic utility.
| Compound | Species | Pain Model | Route of Administration | Dose | Key Findings | Reference |
| IGM-18 | Rat | CCI | Systemic & Local | 1 mg/kg | Reduced cold hyperalgesia. | [8] |
| DFL23693 | Rat | CCI | Not Specified | Not Specified | Produced a significant antinociceptive effect. | [4][5] |
| DFL23448 | Rat | CCI | Not Specified | Not Specified | Produced a significant antinociceptive effect. | [4][5] |
| RGM8-51 | Rat | CCI | Not Specified | Not Specified | Reduced cold, mechanical, and heat hypersensitivity. | [9][10] |
| AMTB | Rat | CCI | Intrathecal | 10 µM | Attenuated cold hyperalgesia but exacerbated thermal pain. | [6][11] |
| AMG2850 | Rat | Spinal Nerve Ligation (SNL) | Oral | up to 100 mg/kg | Ineffective in reversing tactile allodynia. | [2][12] |
| PBMC | Mouse | CCI | Systemic | 10 mg/kg | Diminished cold hypersensitivity. | [7] |
Efficacy in Other Pain Models
Beyond the CCI model, the effectiveness of these antagonists has been explored in other pain paradigms, such as formalin-induced inflammatory pain and chemotherapy-induced neuropathic pain.
| Compound | Species | Pain Model | Route of Administration | Dose | Key Findings | Reference |
| IGM-18 | Rat | Formalin-induced Orofacial Pain | Systemic | 1-10 mg/kg | Dose-dependently reduced pain behavior. | [8] |
| DFL23693 | Rat | Formalin-induced Orofacial Pain | Not Specified | Not Specified | Produced a significant antinociceptive effect. | [4][5] |
| DFL23448 | Rat | Formalin-induced Orofacial Pain | Not Specified | Not Specified | Produced a significant antinociceptive effect. | [4][5] |
| RGM8-51 | Mouse | Oxaliplatin-induced Peripheral Neuropathy | Not Specified | Not Specified | Had in vivo antinociceptive activity in response to cold. | [9][10] |
| AMTB | Mouse | Paclitaxel-induced Neuropathy | Intraperitoneal | Not Specified | Reduced cold hyperalgesia and tactile allodynia. | [13][14] |
Signaling Pathways and Experimental Workflows
To better understand the context of these findings, the following diagrams illustrate the TRPM8 signaling pathway in pain perception and a typical experimental workflow for the cuff-induced neuropathic pain model.
Experimental Protocols
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used method to induce neuropathic pain. The procedure, in brief, involves the following steps:
-
Anesthesia: The rodent (typically a rat or mouse) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: The thigh of one hind limb is shaved and disinfected.
-
Sciatic Nerve Exposure: A small incision is made in the thigh to expose the sciatic nerve.
-
Ligation: Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve. The ligatures are tightened until they elicit a brief twitch in the corresponding hind limb.
-
Wound Closure: The muscle and skin layers are sutured.
-
Post-operative Care: The animal is allowed to recover and is monitored for any signs of distress. Pain-related behaviors are typically assessed starting a few days after surgery.
Formalin-Induced Orofacial Pain Model
This model is used to assess inflammatory pain. The key steps are:
-
Habituation: The animal is placed in an observation chamber for a period to acclimate to the environment.
-
Formalin Injection: A dilute solution of formalin is injected subcutaneously into the perinasal area of the animal.
-
Behavioral Observation: Immediately after the injection, the animal's behavior is recorded for a set period (e.g., 45 minutes). The amount of time the animal spends rubbing or grooming the injected area is quantified as a measure of pain. The pain response typically occurs in two phases: an early, acute phase and a later, tonic phase.
Concluding Remarks
The landscape of TRPM8 antagonists is rapidly evolving, with several compounds demonstrating significant analgesic potential in preclinical models. While some antagonists like AMG2850 have shown limited efficacy in certain neuropathic pain models focusing on mechanical allodynia, others such as IGM-18, the DFL series, and RGM8-51 have shown promising results, particularly in models of cold hyperalgesia. The varied efficacy across different compounds and pain modalities underscores the complexity of pain signaling and the importance of selecting appropriate preclinical models and clinical endpoints. Further head-to-head comparative studies with standardized methodologies will be crucial in identifying the most promising candidates to advance into clinical development for the treatment of chronic pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMG2850, a potent and selective this compound, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive effect of two novel transient receptor potential melastatin 8 antagonists in acute and chronic pain models in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive effect of two novel transient receptor potential melastatin 8 antagonists in acute and chronic pain models in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β–Lactam this compound RGM8-51 Displays Antinociceptive Activity in Different Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice | PLOS One [journals.plos.org]
- 8. Characterization of New TRPM8 Modulators in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. β-Lactam this compound RGM8-51 Displays Antinociceptive Activity in Different Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intrathecal TRPM8 blocking attenuates cold hyperalgesia via PKC and NF-κB signaling in the dorsal root ganglion of rats with neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unmasking Off-Target Effects: A Comparative Cross-Reactivity Profile of TRPM8 Antagonists
For researchers, scientists, and drug development professionals, the selection of a potent and selective TRPM8 antagonist is critical for advancing research in pain, inflammation, and oncology. This guide provides an objective comparison of the cross-reactivity profiles of several prominent TRPM8 antagonists against a panel of ion channels, supported by experimental data and detailed protocols.
The transient receptor potential melastatin 8 (TRPM8) channel is a well-established therapeutic target. However, ensuring the specificity of TRPM8 antagonists is paramount to minimize off-target effects and improve clinical outcomes. This guide delves into the selectivity of key TRPM8 antagonists, offering a clear comparison of their performance based on available in vitro data.
Comparative Analysis of this compound Selectivity
The following table summarizes the inhibitory potency (IC50) of selected TRPM8 antagonists against TRPM8 and a panel of other ion channels. Lower IC50 values indicate higher potency. Data has been compiled from various published studies.
| Compound Name | TRPM8 IC50 (nM) | Off-Target Ion Channel | Off-Target IC50 (µM) | Selectivity (Fold) | Reference |
| AMG-333 | 13 (human) | TRPV1 | >20 | >1538 | [1][2][3][4] |
| TRPV3 | >20 | >1538 | [1][2][3][4] | ||
| TRPV4 | >20 | >1538 | [1][2][3][4] | ||
| TRPA1 | >20 | >1538 | [1][2][3][4] | ||
| PF-05105679 | 103 (human) | TRPV1 | >10 | >97 | [5][6][7][8] |
| TRPA1 | >10 | >97 | [5][6][7][8] | ||
| BCTC | ~30-60 (rat) | TRPV1 | ~0.035-0.06 | ~1 | [9] |
| Compound 43 (Naphthyl derivative) | 7.23 (human) | TRPA1 | >10 | >1383 | [10] |
| TRPV1 | >10 | >1383 | [10] | ||
| TRPV3 | >10 | >1383 | [10] | ||
| Compound 39 (β-lactam derivative) | 42 (rat) | TRPV1 | >10 | >238 | [10] |
| TRPA1 | >10 | >238 | [10] | ||
| Kv1.1 | >10 | >238 | [10] | ||
| Nav1.6 | >10 | >238 | [10] |
Note: The selectivity fold is calculated as (IC50 off-target) / (IC50 TRPM8). A higher value indicates greater selectivity for TRPM8. The data presented is compiled from various sources and experimental conditions may differ.
TRPM8 Signaling Pathway and Antagonist Screening Workflow
To understand the mechanism of action and the screening process for these antagonists, the following diagrams illustrate the TRPM8 signaling cascade and a typical experimental workflow for antagonist profiling.
Caption: Simplified signaling pathway of TRPM8 activation and antagonism.
Caption: A typical workflow for screening and profiling TRPM8 antagonists.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the potency and selectivity of TRPM8 antagonists.
High-Throughput Calcium Imaging Assay (FLIPR)
This assay is used for primary screening to identify compounds that inhibit TRPM8 channel activation by measuring changes in intracellular calcium.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of 20,000-30,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C. A probenecid solution may be included to prevent dye leakage.
-
Compound Application: The dye solution is removed, and cells are washed. Test compounds at various concentrations are added to the wells and incubated for 15-30 minutes at room temperature.
-
TRPM8 Activation and Signal Detection: The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken, followed by the addition of a TRPM8 agonist (e.g., menthol or icilin). The change in fluorescence, indicative of calcium influx, is monitored kinetically.
-
Data Analysis: The reduction in the agonist-induced fluorescence signal in the presence of the antagonist is used to determine the IC50 value.
Automated Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is considered the gold standard for confirming antagonist potency and assessing selectivity.
-
Cell Preparation: HEK293 cells expressing the target ion channel (TRPM8 or off-target channels) are harvested and suspended in an extracellular solution.
-
Recording Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Intracellular Solution (in mM): 120 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA (pH 7.2).
-
-
Automated Patch-Clamp Procedure:
-
Cells are captured on the apertures of the planar patch-clamp chip.
-
A giga-ohm seal is formed between the cell membrane and the chip substrate.
-
The whole-cell configuration is established by applying suction.
-
The membrane potential is held at a holding potential (e.g., -80 mV).
-
Ion channel currents are elicited by applying a voltage-step protocol or by the application of a specific agonist.
-
The antagonist compound is perfused at various concentrations, and the inhibition of the ion channel current is recorded.
-
-
Data Analysis: The concentration-dependent block of the ionic current is fitted to a logistic equation to determine the IC50 value for the antagonist against each ion channel tested.
This guide provides a foundational understanding of the cross-reactivity profiles of key TRPM8 antagonists. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific experimental context when selecting a compound for their studies.
References
- 1. AMG-333 | 1416799-28-4 | TRP/TRPV Channel | MOLNOVA [molnova.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMG 333 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 5. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic potential of TRPM8 channels in cancer treatment [frontiersin.org]
- 10. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of TRPM8 as a Therapeutic Target for Chronic Cough: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chronic cough remains a significant unmet clinical need, prompting research into novel therapeutic targets beyond traditional opioids and their derivatives.[1] Among the promising avenues, the Transient Receptor Potential Melastatin 8 (TRPM8) channel has emerged as a key player in sensory nerve activation and modulation of the cough reflex. This guide provides an objective comparison of the in vivo validation of TRPM8 as a therapeutic target for chronic cough, contrasting its performance with other emerging alternatives and supported by experimental data.
TRPM8: A Dual-Role Modulator of the Cough Reflex
TRPM8 is a non-selective cation channel primarily known for its role in sensing cold temperatures and cooling agents like menthol.[2][3] Its involvement in chronic cough is complex, with evidence suggesting both pro-tussive and anti-tussive roles. Activation of TRPM8 on certain sensory nerve fibers can lead to a sensation of coolness and inhibit the cough reflex, while its activation on other neurons may contribute to airway irritation and cough.[4]
The therapeutic strategy for targeting TRPM8 in chronic cough has primarily focused on the development of agonists that aim to leverage its inhibitory effects.
Preclinical Evidence: TRPM8 Modulation in Animal Models
The guinea pig is a well-established animal model for studying cough due to the similarity of its cough reflex to that of humans.[5] Preclinical studies in guinea pigs have provided foundational evidence for the potential of TRPM8 modulation in suppressing cough.
TRPM8 Agonists
Menthol, a known TRPM8 agonist, has been shown to inhibit citric acid-induced cough in conscious guinea pigs.[3] The antitussive effect is believed to be mediated by the activation of TRPM8-expressing trigeminal afferent neurons in the upper airways, which in turn suppresses the cough reflex initiated in the lower airways.[3][4]
| Compound | Animal Model | Tussive Agent | Dose/Concentration | Route of Administration | Key Findings | Reference |
| (-)-Menthol | Conscious Guinea Pig | Citric Acid Aerosol | Not Specified | Inhalation (vapors to upper airways) | Suppressed cough reflex | [3][4] |
| (+)-Menthol (inactive isomer) | Anesthetized Guinea Pig | Topical Tracheal Citric Acid | Not Specified | Inhalation (vapors to upper airways) | No effect on cough | [4] |
| Cold Air | Anesthetized Guinea Pig | Topical Tracheal Citric Acid | Not Specified | Delivered to upper airways | Mimicked the antitussive effect of menthol | [4] |
Clinical Validation: TRPM8 Agonists in Chronic Cough Patients
Building on promising preclinical data, the TRPM8 agonist AX-8 has been evaluated in Phase 2 clinical trials for refractory or unexplained chronic cough.
AX-8 Clinical Trial Data
A randomized, double-blind, placebo-controlled, crossover study evaluated the efficacy and safety of AX-8 in patients with refractory or unexplained chronic cough.[6][7]
| Parameter | AX-8 (40 mg BID) | Placebo | Time Point | p-value | Reference |
| Overall Population | |||||
| Reduction in Cough Frequency | 44% | 18% | 2 hours post-treatment | Not Specified | [6][7] |
| Reduction in Cough Frequency | 35% | 20% | 4 hours post-treatment | Not Specified | [6][7] |
| Primary Endpoint (Cough reduction at 8 hours) | Not Met | - | 8 hours post-treatment | Not Statistically Significant | [6] |
| Subset of Patients with Higher Baseline Throat Discomfort | |||||
| Reduction in Cough Frequency | 49% | 8% | 2 hours post-treatment | Statistically Significant | [6] |
| Reduction in Cough Frequency | 32% | 13% | 24 hours post-treatment | Statistically Significant | [6] |
These findings suggest that TRPM8 agonism with AX-8 can reduce cough frequency, particularly in patients with significant throat irritation.[6] A second part of the Phase 2 trial is ongoing to further evaluate AX-8 in this patient subpopulation.[8][9]
The Competitive Landscape: Alternative Therapeutic Targets
The pursuit of novel antitussives has led to the investigation of several other ion channels involved in the cough reflex. The following table provides a comparative overview of clinical trial outcomes for these alternative targets.
| Target | Compound | Phase of Development | Key Findings | Reference |
| TRPV1 | SB-705498 | Phase 2 | Reduced capsaicin-induced cough sensitivity but did not improve 24-hour cough frequency. | [2][10][11] |
| XEN-D0501 | Phase 2 | Substantially reduced maximal cough responses to capsaicin but did not improve spontaneous awake cough frequency. | [12][13] | |
| TRPA1 | GDC-6599 | Phase 2a | Well-tolerated in Phase 1; currently in a Phase 2a trial for chronic cough. | [14] |
| Unnamed Antagonist | Phase 2 | Believed to be negative, though results were not published. | [15] | |
| P2X3 | Gefapixant | Phase 3 | Demonstrated statistically significant reductions in 24-hour cough frequency compared to placebo. Taste-related side effects were common. | [1][16][17][18][19] |
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This model is a standard preclinical assay for evaluating the efficacy of antitussive agents.
-
Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.[20]
-
Housing: Animals are housed in a controlled environment with ad libitum access to food and water.[20]
-
Acclimatization: Guinea pigs are acclimated to the experimental setup, often a whole-body plethysmography chamber, to minimize stress.[21]
-
Tussive Challenge: A solution of citric acid (e.g., 0.4 M) is aerosolized and delivered to the animal for a defined period (e.g., 3-10 minutes).[20][22]
-
Cough Detection: Coughs are typically identified and counted based on the characteristic changes in airflow patterns recorded by the plethysmograph, often accompanied by audio and video recording.[21]
-
Drug Administration: Test compounds are administered via a relevant route (e.g., inhalation, oral gavage) at a specified time before the citric acid challenge.
-
Data Analysis: The number of coughs in the treatment group is compared to a vehicle control group to determine the percentage of cough inhibition.
Visualizing the Pathways
TRPM8 Signaling in the Cough Reflex
Activation of TRPM8 on specific sensory neurons in the upper airways is hypothesized to inhibit the cough reflex arc.
Caption: Hypothetical signaling pathway of TRPM8-mediated cough suppression.
Experimental Workflow for Preclinical Antitussive Testing
A typical workflow for evaluating a potential antitussive compound in a guinea pig model.
Caption: Standard experimental workflow for in vivo antitussive studies.
Conclusion
The in vivo validation of TRPM8 as a therapeutic target for chronic cough presents a compelling, albeit nuanced, picture. Preclinical studies with TRPM8 agonists like menthol have demonstrated clear antitussive effects. Early clinical data for the TRPM8 agonist AX-8 are encouraging, particularly in a subset of patients with throat hypersensitivity, suggesting a potential for a targeted therapeutic approach.
Compared to other novel targets, the clinical validation of TRPM8 is still in its early stages. While TRPV1 and TRPA1 antagonists have so far yielded disappointing results in clinical trials for chronic cough, the P2X3 antagonist gefapixant has shown efficacy in Phase 3 trials, albeit with a notable incidence of taste-related side effects.
The future of TRPM8-targeted therapies for chronic cough will depend on the outcomes of ongoing and future clinical trials. A deeper understanding of the specific patient populations that are most likely to respond to TRPM8 agonism will be crucial for its successful clinical development and potential positioning in the therapeutic landscape for this persistent and debilitating condition.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. TRPV1 and TRPM8 in Treatment of Chronic Cough | MDPI [mdpi.com]
- 3. The role of trigeminal nasal TRPM8-expressing afferent neurons in the antitussive effects of menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of trigeminal nasal TRPM8-expressing afferent neurons in the antitussive effects of menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Axalbion Announces Positive Findings from Phase 2 Study [axalbion.com]
- 7. Positive findings for Chronic Cough sufferers from Axalbion’s Clinical Study with AX-8 | Clinical Trials [vitalograph.com]
- 8. Axalbion Therapeutics Announces First Patient Dosed in Phase 2 Clinical Study in Chronic Cough with AX-8, a Novel TRPM8 Agonist; Proof-of-Concept Study with AX-8 Designed to Demonstrate Efficacy in Patients Suffering from Chronic Cough with Moderate-to-Severe Throat Discomfort : Axalbion [axalbion.com]
- 9. Axalbion doses first subject in trial of chronic cough treatment [clinicaltrialsarena.com]
- 10. Transient receptor potential vanilloid 1 (TRPV1) antagonism in patients with refractory chronic cough: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. atsjournals.org [atsjournals.org]
- 13. XEN-D0501, a Novel Transient Receptor Potential Vanilloid 1 Antagonist, Does Not Reduce Cough in Patients with Refractory Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
- 15. Blocking TRPA1 in Respiratory Disorders: Does It Hold a Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and rationale of two phase 3 randomised controlled trials (COUGH-1 and COUGH-2) of gefapixant, a P2X3 receptor antagonist, in refractory or unexplained chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of TRPM8 Modulation in Pain: A Comparative Guide to Agonists and Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Melastatin 8 (TRPM8) channel, renowned as the principal cold and menthol sensor in the peripheral nervous system, presents a compelling and complex target for analgesic drug development. Both activation and inhibition of TRPM8 have been shown to produce pain relief, a duality that depends heavily on the specific pain modality and underlying pathology. This guide provides an objective comparison of the effects of TRPM8 agonists and antagonists in key preclinical pain models, supported by experimental data and detailed methodologies, to aid researchers in navigating this intricate therapeutic landscape.
Data Presentation: TRPM8 Agonists vs. Antagonists in Preclinical Pain Models
The following tables summarize the quantitative effects of various TRPM8 modulators across different pain models.
Table 1: Effects of TRPM8 Agonists in Pain Models
| Compound | Pain Model | Species | Dose and Route | Key Findings | Reference |
| L-Menthol | Complete Freund's Adjuvant (CFA) - Inflammatory Pain | Mouse | 10 mg/kg, p.o. | Significantly increased paw withdrawal latency in hot plate test.[1] | [1] |
| Capsaicin-Induced Pain | Mouse | 10 mg/kg, p.o. | Attenuated nocifensive behavior; effect abolished in TRPM8-/- mice.[1] | [1] | |
| Acetic Acid-Induced Visceral Pain | Mouse | Not specified | Reduced writhing behavior; effect absent in TRPM8-/- mice.[1] | [1] | |
| Spinal Nerve Ligation (SNL) - Neuropathic Pain | Rat | 10% and 40% topical | Alleviated cold hypersensitivity.[2] | [2] | |
| WS-12 | Paclitaxel-Induced Peripheral Neuropathic Pain (PIPNP) | Rat | Intrathecal injection | Alleviated mechanical hyperalgesia. | |
| Hot Plate Test - Acute Pain | Mouse | 10 mg/kg, i.p. | Increased paw withdrawal latency; effect absent in TRPM8-/- mice.[1] | [1] | |
| M8-Ag | Spinal Nerve Ligation (SNL) - Neuropathic Pain | Rat | Not specified | Attenuated behavioral hypersensitivity to innocuous cooling.[2][3] | [2][3] |
| Icilin | Colitis Model - Visceral Pain | Mouse | Not specified | Exerted potent anti-inflammatory and disease-attenuating effects. | |
| IGM-5 | Chronic Constriction Injury (CCI) - Neuropathic Pain | Rat | Local application | High doses showed significant antiallodynic activity. | |
| Cryosim-3 | Dry Eye-Associated Neuropathic Ocular Pain | Human | Topical to eyelid | Improved ocular pain intensity and quality of life. |
Table 2: Effects of TRPM8 Antagonists in Pain Models
| Compound | Pain Model | Species | Dose and Route | Key Findings | Reference |
| AMG2850 | CFA - Inflammatory Pain | Rat | Not specified | Ineffective on mechanical hypersensitivity.[4] | [4] |
| SNL - Neuropathic Pain | Rat | Not specified | Ineffective on mechanical hypersensitivity.[4] | [4] | |
| AMTB | Paclitaxel-Induced Neuropathic Pain | Mouse | Not specified | Reduced cold hyperalgesia by 31% and tactile allodynia by 51%.[5] | [5] |
| CCI - Neuropathic Pain | Rat | Intrathecal | Reduced cold hypersensitivity but exacerbated thermal nociception.[4] | [4] | |
| PBMC | CFA - Inflammatory Pain | Mouse | 10 mg/kg, systemic | Diminished cold hypersensitivity. | |
| CCI - Neuropathic Pain | Mouse | 10 mg/kg, systemic | Diminished cold hypersensitivity. | ||
| IGM-18 | Formalin-Induced Orofacial Pain | Rat/Mouse | Systemic or local | Exerted an analgesic effect.[6] | [6] |
| CCI - Neuropathic Pain | Rat/Mouse | 1 mg/kg, systemic or local | Reduced cold hyperalgesia. | ||
| RGM8-51 | Oxaliplatin-Induced Neuropathy | Mouse | Not specified | In vivo antinociceptive activity in response to cold.[4] | [4] |
| CCI - Neuropathic Pain | Rat | Intraperitoneal or intraplantar | Reduced cold, mechanical, and heat hypersensitivity.[4] | [4] | |
| DFL23693 & DFL23448 | Formalin-Induced Orofacial Pain | Rat | Not specified | Significant antinociceptive effect.[7] | [7] |
| CCI - Neuropathic Pain | Rat | Not specified | Significant antinociceptive effect.[7] | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model induces a peripheral nerve injury that results in persistent pain hypersensitivity.
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.[8][9][10]
-
Anesthesia: Animals are anesthetized with isoflurane (1.5-2%).[8]
-
Surgical Procedure:
-
The left hind leg is shaved and disinfected.[10]
-
An incision is made on the lateral side of the thigh to expose the biceps femoris muscle.
-
The muscle is bluntly dissected to reveal the common sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with approximately 1 mm spacing between them.[10][11] The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.[9]
-
-
Post-operative Care: Animals are monitored during recovery and housed individually or in small groups. Behavioral testing typically begins 7-14 days post-surgery.[12]
-
Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a plantar test apparatus.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a localized and persistent inflammation, mimicking chronic inflammatory pain conditions.
-
Animals: Male Wistar rats or C57BL/6 mice are frequently used.
-
Procedure:
-
A solution of CFA (typically 50-100 µl) is injected subcutaneously into the plantar surface of one hind paw.[13][14][15] The contralateral paw may be injected with saline to serve as a control.
-
The injection induces a robust inflammatory response characterized by edema, erythema, and hyperalgesia that develops over several hours and can last for weeks.[16]
-
-
Behavioral Assessment: Paw withdrawal thresholds to mechanical stimuli (von Frey filaments) and paw withdrawal latencies to thermal stimuli (hot plate or radiant heat) are measured at various time points after CFA injection to quantify hyperalgesia.
Formalin-Induced Orofacial Pain Model
This model is used to assess acute and tonic pain in the trigeminal region.
-
Animals: Male Sprague-Dawley rats or CD1 mice are commonly used.[6]
-
Procedure:
-
Behavioral Assessment: The total time the animal spends rubbing the injected area with its forepaws is recorded.[17] The response is typically biphasic: an early phase (0-5 minutes post-injection) representing acute nociception, and a late phase (15-40 minutes post-injection) reflecting central sensitization and inflammation.[17]
Paclitaxel-Induced Peripheral Neuropathic Pain (PIPNP) Model
This model replicates the painful neuropathy often experienced by patients undergoing chemotherapy with taxane-based drugs.
-
Animals: Adult male Sprague-Dawley rats are commonly used.[20][21]
-
Procedure:
-
Paclitaxel (2 mg/kg) is administered via intraperitoneal (i.p.) injection on four alternate days (e.g., days 0, 2, 4, and 6).[20][21][22][23] A vehicle control group receives injections of the paclitaxel vehicle (e.g., Cremophor EL and ethanol in saline).
-
Animals develop a delayed-onset and long-lasting mechanical and cold allodynia.
-
-
Behavioral Assessment: Mechanical sensitivity is measured using von Frey filaments, and cold sensitivity is assessed with the acetone drop test. Testing is typically performed before the first injection and at multiple time points thereafter to track the development and duration of the neuropathy.[20]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TRPM8 signaling pathways in pain modulation.
Caption: General experimental workflow for preclinical pain models.
Caption: TRPM8-mediated inhibition of CGRP release.
References
- 1. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-hyperalgesic effects of a novel TRPM8 agonist in neuropathic rats: A comparison with topical menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of New TRPM8 Modulators in Pain Perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive effect of two novel transient receptor potential melastatin 8 antagonists in acute and chronic pain models in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic constriction injury in rats [bio-protocol.org]
- 9. criver.com [criver.com]
- 10. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 16. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Preclinical orofacial pain assays and measures and chronic primary orofacial pain research: where we are and where we need to go [frontiersin.org]
- 18. The orofacial formalin test in rats: effects of different formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evoked and Ongoing Pain-Like Behaviours in a Rat Model of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 23. RgIA4 Accelerates Recovery from Paclitaxel-Induced Neuropathic Pain in Rats | MDPI [mdpi.com]
Reproducibility of TRPM8 Antagonism: A Comparative Analysis of Preclinical and Clinical Findings
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-recognized sensor for cold temperatures and cooling agents like menthol.[1][2] Its expression in sensory neurons has made it a compelling therapeutic target for conditions involving cold hypersensitivity and pain.[1][2] However, the translation of preclinical findings into clinically effective and well-tolerated therapeutics has been challenging. This guide provides a comparative analysis of published data on key TRPM8 antagonists, with a focus on the reproducibility of their pharmacological profiles from preclinical models to human studies.
Quantitative Data Summary
The following tables summarize the in vitro potency and preclinical pharmacokinetic parameters of two extensively studied TRPM8 antagonists, PF-05105679 and AMG2850.
Table 1: In Vitro Potency and Selectivity
| Parameter | PF-05105679 | AMG2850 |
| Target | TRPM8[3] | TRPM8[1][2] |
| IC50 (nM) | 103[3][4] | 41 (vs. Cold Activation)[5][6] |
| 204 (vs. Icilin Activation)[5][6] | ||
| Selectivity | >100-fold selective over a range of receptors and ion channels, including TRPV1 and TRPA1.[3][7] | >600-fold vs. TRPA1; >100-fold vs. TRPV1, TRPV3, and human TRPV4.[5][6] |
Table 2: Preclinical Pharmacokinetics in Rats
| Parameter | PF-05105679 | AMG2850 |
| Route of Administration | Oral (p.o.) | Oral (p.o.) |
| Plasma Half-life (T1/2) | 3.6 hours (at 2 and 20 mg/kg)[3] | 4.3 hours (at 5 mg/kg)[5] |
| Oral Bioavailability (F) | Data not publicly available | 47% (at 5 mg/kg)[5] |
| Brain to Plasma Ratio | Data not publicly available | 0.8 - 1.5[5] |
Signaling Pathway and Mechanism of Action
TRPM8 is a non-selective cation channel.[8] Its activation by stimuli such as cold temperatures or chemical agonists (e.g., menthol, icilin) leads to an influx of cations, primarily Ca2+ and Na+.[9] This influx causes depolarization of the sensory neuron, generating an action potential that is transmitted to the central nervous system and perceived as a cold sensation.[9] TRPM8 antagonists like PF-05105679 and AMG2850 physically block the channel, preventing this ion influx and subsequent neuronal signaling.[2][3]
Simplified signaling pathway of TRPM8 activation and antagonism.
Experimental Protocols
In Vitro Potency Assessment: Agonist-Induced ⁴⁵Ca²⁺ Uptake Assay
This assay is a common method to determine the potency of a TRPM8 antagonist.
-
Objective: To measure the ability of a compound to inhibit the influx of calcium through the TRPM8 channel upon activation by a specific agonist.
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat TRPM8 channel are cultured to confluency.[6]
-
Compound Incubation: The antagonist (e.g., AMG2850) is incubated with the cells for a short period (e.g., 2 minutes) prior to the addition of the agonist.[6]
-
Agonist and Radiotracer Addition: A known TRPM8 agonist (like icilin) and radioactive ⁴⁵Ca²⁺ are added to the cells.[6]
-
Uptake Period: The cells are incubated for another short period (e.g., 2 minutes) to allow for ⁴⁵Ca²⁺ uptake through the activated channels.[6]
-
Wash and Measurement: The cells are washed to remove any extracellular ⁴⁵Ca²⁺. The intracellular radioactivity is then measured using a scintillation counter.[6]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium uptake (IC50) is calculated to determine its potency.
-
Workflow for the in vitro ⁴⁵Ca²⁺ uptake assay.
In Vivo Target Engagement: Icilin-Induced Wet-Dog Shake (WDS) Model
This behavioral model is used in rats to confirm that a this compound is active in a living system.
-
Objective: To evaluate the in vivo potency of a this compound by measuring its ability to block a specific behavior induced by a TRPM8 agonist.
-
Methodology:
-
Acclimation: Rats are acclimated to the testing environment.[9]
-
Antagonist Administration: Animals are pre-treated with either a vehicle control or varying doses of the this compound (e.g., AMG2850) administered orally.[9]
-
Agonist Challenge: After a predetermined pretreatment time, the rats are injected with the TRPM8 agonist icilin, which induces a characteristic "wet-dog shake" (WDS) behavior.[1]
-
Behavioral Observation: The number of wet-dog shakes is counted for a defined period (e.g., 30 minutes) immediately following the icilin injection.[1]
-
Data Analysis: The dose-dependent inhibition of the icilin-induced WDS by the antagonist is evaluated to determine its in vivo potency.[9]
-
Reproducibility and Clinical Translation
The ultimate test of a drug candidate's preclinical profile is its reproducibility in human clinical trials. While both PF-05105679 and compounds from the AMG series demonstrated potent and selective TRPM8 antagonism in preclinical models, their clinical development highlights the challenges of translating these findings.
-
PF-05105679: This compound, developed by Pfizer, entered Phase 1 clinical trials.[7][10] In a human cold pressor test, a single 900 mg dose demonstrated efficacy in reducing pain that was comparable to oxycodone.[4][7] This finding appeared to reproduce the expected analgesic effect based on preclinical models. However, the trial was halted due to an unexpected and poorly tolerated adverse effect: a sensation of heat, particularly around the mouth and face.[4][11][12] Interestingly, PF-05105679 did not cause the hypothermia that was predicted from some animal safety studies, demonstrating a species-specific difference in thermoregulation effects.[7][13]
-
AMG2850/AMG-333: Developed by Amgen, AMG2850 showed robust target engagement in preclinical models, effectively blocking responses to TRPM8 agonists.[2][5] Despite this, it failed to show efficacy in rat models of inflammatory and neuropathic pain.[1][2][6] The related compound, AMG-333, advanced to Phase 1 clinical trials for migraine but was also discontinued due to adverse effects associated with the mechanism of TRPM8 antagonism.[10][12][14]
-
Elismetrep: More recently, Kallyope's elismetrep, another oral this compound, has shown positive results in a Phase 2b study for the acute treatment of migraine.[15] The reported data suggests a favorable clinical profile with efficacy comparable to currently marketed therapies and no new safety signals observed.[15] This development suggests that the therapeutic window for TRPM8 antagonists may be achievable with different chemical entities.
Logical progression of this compound development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. AMG2850, a potent and selective this compound, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Highly functionalized β-lactams and 2-ketopiperazines as TRPM8 antagonists with antiallodynic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A cross-species translational pharmacokinetic-pharmacodynamic evaluation of core body temperature reduction by the TRPM8 blocker PF-05105679 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. neurologylive.com [neurologylive.com]
Validating TRPM8's Role in Neuropathic Pain: A Comparative Guide to Selective Antagonists
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential melastatin 8 (TRPM8) channel, a sensor for cold temperatures and cooling agents, has emerged as a promising therapeutic target for neuropathic pain, a debilitating condition often characterized by cold allodynia and hyperalgesia. This guide provides a comparative analysis of selective TRPM8 antagonists used to validate the channel's role in preclinical models of neuropathic pain. We present supporting experimental data, detailed protocols, and visual representations of the underlying mechanisms to aid researchers in designing and interpreting their studies.
Performance Comparison of Selective TRPM8 Antagonists
This section summarizes the in vivo efficacy of three selective TRPM8 antagonists—AMTB, AMG2850, and M8-An—in rodent models of neuropathic pain. The data presented here is compiled from separate studies, and a direct head-to-head comparison in a single study is not yet available.
| Antagonist | Disease Model | Animal Model | Key Efficacy Data | Reference |
| AMTB | Paclitaxel-Induced Neuropathy | Mice | Reduced cold hyperalgesia by 31% (P<0.05) and tactile allodynia by 51% (P<0.01) in the von Frey test.[1] | [1] |
| AMG2850 | Spinal Nerve Ligation (SNL) | Rats | No significant effect on tactile allodynia. Paw withdrawal threshold in the von Frey test was 5.8 ± 1.3 g for the AMG2850-treated group versus 4.4 ± 1.2 g for the vehicle-treated group (p > 0.05).[2] | [2] |
| M8-An | Spinal Nerve Ligation (SNL) | Rats | Attenuated behavioral responses to cold stimulation. Specific quantitative data on paw withdrawal latency was not provided in the text, but graphical representation indicates a significant reversal of cold hypersensitivity. The antagonist did not affect mechanical withdrawal thresholds.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for inducing neuropathic pain and assessing pain-related behaviors as cited in the supporting literature.
Paclitaxel-Induced Peripheral Neuropathy (PIPN) Mouse Model
This model mimics the painful neuropathy experienced by cancer patients undergoing chemotherapy with taxanes.
-
Animal Model: Adult male C57BL/6J mice are commonly used.[4]
-
Paclitaxel Administration: Paclitaxel is dissolved in a vehicle of Cremophor EL and ethanol, then diluted in saline. A typical dosing regimen involves intraperitoneal (i.p.) injections of 2 mg/kg paclitaxel on four alternate days (days 0, 2, 4, and 6) for a cumulative dose of 8 mg/kg.[5]
-
Behavioral Testing: Behavioral assessments for mechanical and cold allodynia are performed at baseline before paclitaxel administration and then at regular intervals (e.g., weekly) for several weeks to track the development and potential reversal of neuropathic pain.
Chronic Constriction Injury (CCI) Surgical Model
The CCI model is a widely used surgical model of neuropathic pain resulting from peripheral nerve damage.
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are typically used.
-
Surgical Procedure:
-
The animal is anesthetized, and the common sciatic nerve is exposed at the mid-thigh level.[6]
-
Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve with a spacing of about 1 mm between each.[6] The ligatures are tightened until a brief muscle twitch is observed, indicating minimal constriction.[6]
-
-
Post-Operative Care: Animals are monitored for recovery and wound healing. Behavioral testing typically begins several days to a week after surgery, once the neuropathic pain phenotype is established.
Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments of increasing stiffness.
-
Procedure:
-
Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.[4]
-
The von Frey filaments are applied from underneath the mesh to the plantar surface of the hind paw.[4]
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold. The test begins with a filament in the middle of the force range. If there is a response, the next weaker filament is used. If there is no response, the next stronger filament is used.[5]
-
A positive response is a sharp withdrawal of the paw.
-
The pattern of responses is used to calculate the paw withdrawal threshold in grams.
-
Cold Plate Test for Cold Allodynia
This test measures the response to a cold stimulus.
-
Apparatus: A metal plate that can be maintained at a constant cold temperature (e.g., 4°C).
-
Procedure:
-
Animals are placed individually on the cold plate.
-
The latency to the first sign of pain (e.g., paw lifting, licking, or jumping) is recorded.
-
A cut-off time is set (e.g., 30 seconds) to prevent tissue damage.
-
The paw withdrawal latency in seconds is used as a measure of cold sensitivity.
-
Visualizing the Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: TRPM8 Signaling Pathway in Neuropathic Pain.
Caption: Experimental Workflow for Antagonist Validation.
Caption: Logical Framework for Hypothesis Testing.
References
- 1. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel this compound attenuates cold hypersensitivity after peripheral nerve injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel model of paclitaxel-induced peripheral neuropathy produces a clinically relevant phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 7. criver.com [criver.com]
A Comparative Analysis of First and Second-Generation TRPM8 Antagonists: A Guide for Researchers
An objective comparison of the performance, experimental validation, and therapeutic potential of transient receptor potential melastatin 8 (TRPM8) antagonists.
The transient receptor potential melastatin 8 (TRPM8) channel, a key sensor of cold temperatures and cooling agents like menthol, has emerged as a significant therapeutic target for a variety of conditions, including chronic pain, migraine, and overactive bladder.[1] The development of TRPM8 antagonists has progressed through distinct stages, broadly categorized as first and second-generation compounds. This guide provides a comprehensive comparative analysis of these two generations, offering researchers, scientists, and drug development professionals a detailed overview of their characteristics, supported by experimental data and methodologies.
First-generation TRPM8 antagonists, such as BCTC, thio-BCTC, and capsazepine, were instrumental in validating TRPM8 as a therapeutic target. However, their utility was often limited by a lack of selectivity, interacting with other TRP channels like TRPV1 and TRPA1, which could lead to off-target effects.[2] Second-generation antagonists, including compounds like PF-05105679, AMG-333, and RQ-00434739, were developed with a focus on improved potency and selectivity.[2] Many of these compounds advanced to clinical trials, providing valuable insights into the therapeutic potential and challenges of targeting TRPM8 in humans.[2][3]
Quantitative Comparison of TRPM8 Antagonists
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of representative first and second-generation TRPM8 antagonists.
Table 1: In Vitro Potency of TRPM8 Antagonists
| Compound Generation | Compound | Target | Assay Type | Agonist | IC50 (nM) | Reference |
| First-Generation | BCTC | rat TRPV1 | Calcium Influx | Capsaicin | 35 | [4] |
| rat TRPV1 | Calcium Influx | Acid | 6.0 | [4] | ||
| Thio-BCTC | human TRPM8 | Calcium Influx | Menthol | 42 | [2] | |
| Capsazepine | rat TRPV1 | - | Capsaicin | - | [5] | |
| Second-Generation | PF-05105679 | human TRPM8 | FLIPR | - | 103 | [6] |
| AMG-333 | human TRPM8 | - | - | 13 | [6] | |
| RQ-00434739 | human TRPM8 | Calcium Influx | Menthol | 22 | [7] | |
| human TRPM8 | Calcium Influx | Icilin | 37 | [7] | ||
| AMG9678 | rat TRPM8 | Calcium Influx | Menthol & Cold | 31.2 | [8] | |
| AMG2850 | rat TRPM8 | Calcium Influx | Menthol | 200 | [9] |
Table 2: Selectivity Profile of TRPM8 Antagonists
| Compound Generation | Compound | Selectivity Profile | Reference |
| First-Generation | BCTC | Antagonist at both TRPM8 and TRPV1. | [10] |
| Capsazepine | Antagonist at TRPV1, with reported effects on other TRP channels like TRPV4 and TRPM8. | [11] | |
| Second-Generation | PF-05105679 | >100-fold selective over a range of receptors and ion channels, including TRPV1 and TRPA1. | [6] |
| AMG-333 | Selective over other TRP channels. | [6] | |
| RQ-00434739 | >1000-fold selective for TRPM8 over other channels. | [7] |
Table 3: In Vivo Efficacy and Clinical Findings of TRPM8 Antagonists
| Compound Generation | Compound | Animal Model | Efficacy | Clinical Findings | Reference |
| First-Generation | BCTC | Rat models of inflammatory and neuropathic pain | Demonstrated analgesic properties. | - | [4] |
| Second-Generation | PF-05105679 | Human Cold Pressor Test | A single 900 mg dose showed efficacy comparable to oxycodone. | Phase 1 trials discontinued due to adverse effects, including a sensation of heat. No significant effect on core body temperature. | [8][9] |
| AMG-333 | - | - | Advanced to Phase 1 clinical trials for migraine. | [6] | |
| RQ-00434739 | Rat and monkey models of oxaliplatin-induced cold allodynia | Attenuated cold allodynia. | - | [7] | |
| AMG9678 | Rat models | Dose-dependent decrease in body temperature. | - | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process of these antagonists, the following diagrams illustrate the TRPM8 signaling pathway and common experimental workflows.
References
- 1. In vivo electrophysiological recording techniques for the study of neuropathic pain in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a Selective this compound with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants [elifesciences.org]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of TRPM8 Antagonists: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals working with TRPM8 antagonists, ensuring the proper disposal of these compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and waste management of TRPM8 antagonists.
It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for any specific TRPM8 antagonist before handling or disposal. The SDS is the primary source of detailed information regarding the chemical's properties, hazards, and required safety precautions.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including TRPM8 antagonists, is governed by federal, state, and local regulations. The overarching principle is to manage chemical waste in a manner that protects human health and the environment. Key steps in this process include accurate identification and classification of the waste, proper segregation, secure containment, and clear labeling.
Step-by-Step Disposal Protocol for TRPM8 Antagonists
The following is a generalized protocol for the disposal of TRPM8 antagonists. This should be adapted based on the specific information provided in the product's SDS.
-
Identification and Classification:
-
Treat all waste containing TRPM8 antagonists as hazardous unless confirmed otherwise by a qualified professional or the SDS.
-
Consult the SDS to determine the specific hazards associated with the compound (e.g., toxicity, reactivity, flammability). This will dictate the appropriate disposal route.
-
-
Segregation of Waste:
-
Never mix this compound waste with incompatible chemicals. For example, avoid mixing with strong acids, bases, or oxidizing agents unless the SDS explicitly permits it.
-
Collect different types of waste in separate, designated containers. For instance, solid waste (e.g., contaminated gloves, weigh boats) should be collected separately from liquid waste (e.g., unused solutions, rinsates).
-
-
Container Selection and Labeling:
-
Use containers that are chemically compatible with the this compound and any solvents used.
-
Ensure containers are in good condition, with no leaks or damage, and have a secure, leak-proof closure.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name of the this compound, and the date accumulation began. Do not use abbreviations or chemical formulas.
-
-
Accumulation and Storage:
-
Store waste containers in a designated, well-ventilated area, away from normal laboratory operations.
-
Utilize secondary containment, such as a tray or bin, to contain any potential spills or leaks.
-
Keep waste containers closed except when adding waste.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Personal Protective Equipment (PPE)
When handling this compound waste, always wear appropriate personal protective equipment as specified in the SDS. This typically includes:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Laboratory coat |
Experimental Protocols Cited
The procedures outlined in this guide are based on established principles of laboratory safety and chemical waste management. For detailed experimental protocols involving specific TRPM8 antagonists, researchers should refer to the methodologies described in relevant peer-reviewed publications and the manufacturer's technical documentation.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process from the point of waste generation to its final disposal.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Essential Safety Protocols for Handling TRPM8 Antagonists in a Research Setting
Comprehensive guide for researchers on the safe handling, storage, and disposal of potent TRPM8 antagonists, ensuring laboratory safety and procedural integrity.
Researchers and drug development professionals working with Transient Receptor Potential Melastatin 8 (TRPM8) antagonists must adhere to stringent safety protocols to mitigate risks associated with these potent research compounds. Given the novelty and varying toxicological profiles of these molecules, a comprehensive understanding of personal protective equipment (PPE), handling procedures, and emergency responses is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific Safety Data Sheets (SDS) for all novel TRPM8 antagonists are not always publicly available, a risk assessment based on the handling of potent, powdered chemical compounds is a necessary starting point. The primary routes of exposure are inhalation of airborne particles, dermal contact, and accidental ingestion.
For example, the Safety Data Sheet for the TRPM8 agonist WS-3 indicates it is harmful if swallowed (H302) and causes serious eye irritation (H319), requiring precautionary measures such as washing hands thoroughly after handling and wearing protective gloves and eye protection.[1] Similar or more stringent precautions should be assumed for TRPM8 antagonists, which are often highly potent molecules.
A tiered approach to PPE is recommended based on the specific laboratory activity:
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator with safety glasses- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Disposable sleeves | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving provide maximum protection against exposure. |
| Solution Preparation | - Chemical fume hood- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant nitrile gloves | Reduced risk of aerosolization, but potential for splashes and spills. Engineering controls like a fume hood are the primary means of protection. |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed. |
Note: As specific Occupational Exposure Limits (OELs) for most research-grade TRPM8 antagonists are not established, a conservative approach to minimize any level of exposure is crucial.
Operational Plan for Safe Handling
A systematic workflow is critical to ensure safety and prevent contamination. All handling of powdered TRPM8 antagonists should be conducted within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
Workflow for Weighing and Solubilizing a Powdered TRPM8 Antagonist
Experimental Protocols
Detailed methodologies for key experiments cited in the development and characterization of TRPM8 antagonists often include in vitro and in vivo assays.
In Vitro Calcium Influx Assay
This assay is commonly used to determine the potency of TRPM8 antagonists by measuring their ability to inhibit calcium influx upon channel activation.
-
Cell Culture: HEK293 cells stably expressing the TRPM8 channel are cultured in appropriate growth medium and seeded into 96- or 384-well plates.
-
Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in a physiological buffer and added to the cells. The plate is incubated to allow the cells to take up the dye.
-
Compound Addition: Serial dilutions of the this compound are prepared and added to the respective wells, followed by an incubation period.
-
Agonist Stimulation and Signal Detection: A TRPM8 agonist (e.g., menthol or icilin) is added to the wells to stimulate calcium influx. The change in fluorescence, indicating intracellular calcium concentration, is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each antagonist concentration is calculated, and the data is fitted to determine the half-maximal inhibitory concentration (IC50).
In Vivo Models of Cold Allodynia
Animal models are utilized to assess the efficacy of TRPM8 antagonists in reducing cold-related pain.
-
Induction of Hypersensitivity: Cold hypersensitivity can be induced in rodents through methods such as the administration of chemotherapeutic agents like oxaliplatin.
-
Compound Administration: The this compound is administered to the animals, typically via subcutaneous or oral routes.
-
Behavioral Testing: The response to a cold stimulus (e.g., acetone application to the paw) is measured. A reduction in nociceptive behaviors (e.g., paw lifting or licking) indicates an analgesic effect of the antagonist.
Disposal Plan
Proper disposal of TRPM8 antagonists and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be handled as hazardous chemical waste.
Waste Stream Management
| Waste Stream | Disposal Procedure |
| Unused or Expired Solid Compound | - Collect in the original or a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. |
| Aqueous Waste (from solutions) | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. |
Decontamination of Reusable Equipment
All non-disposable equipment that has come into contact with a this compound must be thoroughly decontaminated.
-
Initial Rinse: In a chemical fume hood, rinse the glassware three times with a solvent in which the antagonist is highly soluble. Collect all rinsate as hazardous liquid waste.
-
Washing: Wash the glassware with a laboratory-grade detergent and water.
-
Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
For equipment contaminated with biological materials, a 1:10 bleach solution can be used for sanitization, followed by rinsing to prevent corrosion.[2]
Signaling Pathway of TRPM8 Activation and Inhibition
By adhering to these safety protocols, researchers can minimize the risks associated with handling potent TRPM8 antagonists and maintain a safe and compliant laboratory environment. Always consult the specific Safety Data Sheet for any chemical and adhere to your institution's Environmental Health and Safety guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
